Thioproperazine
Beschreibung
This compound is a potent neuroleptic with antipsychotic properties. This compound has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic and spasmolytic effects. It is virtually without antiserotonin and hypotensive action and has no antihistaminic property. It is used for the treatment of all types of acute and chronic schizophrenia, including those which did not respond to the usual neuroleptics; manic syndromes.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
was heading 1963-94; use PHENOTHIAZINES to search this compound 1966-94
See also: this compound Mesylate (active moiety of).
Eigenschaften
IUPAC Name |
N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCZNZBPPHOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023655 | |
| Record name | Thioproperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thioproperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.69e-02 g/L | |
| Record name | Thioproperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
316-81-4 | |
| Record name | Thioproperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioproperazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioproperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thioproperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thioproperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPROPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ050AQ56X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thioproperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | Thioproperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01622 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thioproperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Mechanism of Thioproperazine at the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism of action of thioproperazine, a potent phenothiazine antipsychotic, with a specific focus on its interaction with the dopamine D2 receptor (D2R). This document outlines the core pharmacology, quantitative binding kinetics, associated signaling pathways, and the experimental protocols used to characterize this interaction.
Core Mechanism of Action
This compound exerts its primary therapeutic effect in treating psychosis through potent antagonism of dopamine D2 receptors.[1] As a D2R antagonist, this compound binds to the receptor but does not activate it. Instead, it competitively blocks the binding of the endogenous agonist, dopamine. This blockade attenuates the excessive dopaminergic neurotransmission in mesolimbic pathways, which is a key pathophysiological feature of the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] While its clinical profile is influenced by interactions with other receptors (including other dopamine receptor subtypes, serotonin, histamine, and adrenergic receptors), its high-affinity antagonism at the D2R is central to its antipsychotic efficacy.[1]
Quantitative Pharmacological Data
The binding affinity of a ligand for its receptor is a critical quantitative parameter. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, the antagonist) that will bind to 50% of the receptors in the absence of the endogenous agonist. A lower Ki value signifies a higher binding affinity.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference / Source |
| Trifluoperazine | Human Dopamine D2 | Radioligand Binding | Ki | 2.63 | PDSP Ki Database[3] |
| Trifluoperazine | Dopamine D2 | Functional Inhibition | IC50 | 1.1 - 1.2 | Selleck Chemicals[1] |
Note: Ki is the inhibition constant, a measure of binding affinity. IC50 is the half-maximal inhibitory concentration, a measure of the functional potency of an antagonist.
D2 Receptor Signaling Pathways
The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Its primary signaling mechanism is through coupling to inhibitory G proteins of the Gi/o family. This compound's antagonism directly prevents the initiation of this cascade by dopamine.
Canonical Gi/o-Coupled Pathway:
-
Agonist Binding: Under normal physiological conditions, dopamine binds to the D2R.
-
G Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gi protein. The Gi protein releases its bound GDP and binds GTP, causing the Gαi subunit to dissociate from the Gβγ dimer.
-
Effector Modulation: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
Second Messenger Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), leading to altered phosphorylation of numerous downstream targets and ultimately modulating neuronal excitability and gene expression.
This compound's Antagonistic Effect: By occupying the dopamine binding site, this compound prevents dopamine from activating the D2R, thereby holding the Gi/o signaling pathway in an inactive state and maintaining basal levels of intracellular cAMP.
Key Experimental Protocols
Characterizing the interaction between this compound and the D2R involves two primary types of experiments: radioligand binding assays to determine affinity (Ki) and functional assays to measure antagonistic potency (IC50).
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the D2 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
A fixed volume of the D2R-containing membrane preparation.
-
A fixed concentration of a D2R-selective radioligand (e.g., [3H]Spiperone) at a concentration near its dissociation constant (Kd).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
-
Include control wells for:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known D2R antagonist (e.g., 10 µM haloperidol) to block all specific binding.
-
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Inhibition)
This protocol determines the functional potency (IC50) of an antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Preparation:
-
Use cells stably expressing the human D2 receptor (e.g., CHO-K1).
-
Plate the cells in a suitable microplate (e.g., 384-well) and allow them to adhere overnight.
-
-
Assay Setup:
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the antagonist (this compound) to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
-
Cell Stimulation:
-
Add a fixed concentration of a D2R agonist (e.g., dopamine or quinpirole) at a concentration that gives ~80-90% of its maximal effect (EC80). This will inhibit adenylyl cyclase.
-
Simultaneously or subsequently, add forskolin to all wells. Forskolin is a direct activator of adenylyl cyclase and will stimulate a large, measurable production of cAMP. The agonist's effect will be seen as an inhibition of this forskolin-stimulated production. The antagonist's effect will be to reverse this inhibition.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These kits typically work on the principle of a competitive immunoassay.
-
-
Data Analysis:
-
Plot the measured cAMP levels (or the assay signal) against the log concentration of this compound. The data will show that as the antagonist concentration increases, it reverses the dopamine-induced inhibition, causing cAMP levels to rise back towards the level seen with forskolin alone.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist's effect.
-
References
In Vitro Characterization of Thioproperazine's Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioproperazine is a potent first-generation typical antipsychotic agent belonging to the phenothiazine class. Its therapeutic efficacy in managing psychoses, particularly schizophrenia, is primarily attributed to its potent antagonism of dopamine D2 receptors.[1] However, its clinical profile, including both therapeutic effects and side effects, is dictated by a broader interaction with a variety of other neurotransmitter receptors. This document provides an in-depth technical guide to the in vitro characterization of this compound's receptor binding profile, presenting quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways.
This compound Receptor Binding Profile
This compound exhibits a complex pharmacodynamic profile, acting as an antagonist at numerous postsynaptic receptors.[2][3] Its primary antipsychotic action is mediated through high-affinity blockade of dopamine D2-like receptors (D2, D3, and D4).[2][4] Additionally, it interacts with various other receptor systems, including serotonergic, histaminergic, adrenergic, and muscarinic receptors, which contributes to its side effect profile.
Quantitative Binding Affinity Data
The binding affinity of this compound for various neurotransmitter receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for this compound at key human receptor subtypes.
| Receptor Family | Receptor Subtype | Ki (nM) | Receptor Action |
| Dopamine | D1 | - | Antagonist |
| D2 | 0.3 - 2.0 | Antagonist | |
| D3 | - | Antagonist | |
| D4 | < 20 | Antagonist | |
| Serotonin | 5-HT1A | - | Antagonist |
| 5-HT2A | - | Antagonist | |
| Histamine | H1 | Potent | Antagonist |
| Adrenergic | α1A | - | Antagonist |
| α1B | - | Antagonist | |
| Muscarinic | M1/M2 | - | Antagonist |
Note: Specific Ki values for all receptor subtypes are not consistently available in the public domain. The table reflects a combination of quantitative data and qualitative descriptions of antagonist activity from multiple sources.
Experimental Protocols
The characterization of this compound's binding affinity is predominantly achieved through in vitro radioligand binding assays. These assays are the gold standard for quantifying the interaction between a drug and its receptor target.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (a ligand with a known high affinity for the receptor) for binding to the target receptor.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for a specific receptor, which can then be used to calculate the Ki value.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human receptor subtype of interest (e.g., Dopamine D2).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope, such as [³H]-Spiperone for the D2 receptor.
-
Test Compound: this compound.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Fluid & Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Plate Setup (96-well format):
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd value), and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent, the radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of this compound, the radioligand, and the membrane suspension.
-
-
Incubation:
-
Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The output is typically in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: D2 Dopamine Receptor Antagonism
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Caption: this compound antagonism of the D2 receptor signaling pathway.
Signaling Pathway: 5-HT2A Serotonin Receptor Antagonism
The serotonin 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).
Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound | C22H30N4O2S2 | CID 9429 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thioproperazine's Effects on Neuronal Firing Rates in the Prefrontal Cortex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thioproperazine is a potent typical antipsychotic of the phenothiazine class, primarily characterized by its high-affinity antagonism of dopamine D2 receptors.[1][2] While its clinical efficacy is well-established, a detailed understanding of its specific effects on neuronal activity in the prefrontal cortex (PFC) at the electrophysiological level is crucial for advancing our knowledge of schizophrenia pathophysiology and for the development of novel therapeutics. This technical guide synthesizes available data on the effects of this compound and other potent D2 antagonists on neuronal firing rates, details the experimental methodologies used to obtain this data, and visualizes the underlying signaling pathways and experimental workflows. Direct quantitative electrophysiological data for this compound's effect on the prefrontal cortex is limited in the available literature. Therefore, this guide also incorporates data from haloperidol, another high-potency typical antipsychotic with a similar D2 antagonist profile, to provide a more comprehensive overview while clearly noting this extrapolation.
Mechanism of Action
This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors.[1][3] It is part of the phenothiazine class of drugs and is considered a potent neuroleptic.[1] Beyond its high affinity for D2 receptors, this compound also acts as an antagonist at a variety of other receptor subtypes, including:
-
Dopaminergic receptors: D1, D3, and D4
-
Serotonergic receptors: 5-HT1 and 5-HT2
-
Histaminergic receptors: H1
-
Adrenergic (alpha1/alpha2) and Muscarinic (M1/M2) receptors
This broad receptor profile contributes to both its therapeutic effects and its side-effect profile, including extrapyramidal symptoms. The therapeutic action of typical antipsychotics is thought to occur when 65% to 85% of brain D2 receptors are occupied. The mesocortical dopamine pathway, which projects from the ventral tegmental area (VTA) to the prefrontal cortex, is particularly relevant for the cognitive and negative symptoms of schizophrenia and is a key target of antipsychotic action.
Effects on Neuronal Firing Rates in the Prefrontal Cortex
One study investigating the effects of haloperidol (1 mg/kg, i.p.) on the medial PFC of anesthetized rats found that it significantly elevated the discharge rates of PFC neurons . This finding is significant given that hypofrontality (reduced PFC activity) is often associated with schizophrenic symptoms, suggesting that the enhancement of PFC neural activity could be a component of the therapeutic effects of typical antipsychotics.
It is crucial to note that the effects of D2 antagonists can be highly region-specific. For instance, while haloperidol increases firing rates in the PFC, its effect in the striatum is inhibitory.
Quantitative Data (Haloperidol in Striatum)
The following table summarizes the quantitative effects of haloperidol on the firing rates of different neuronal subtypes in the dorsal striatum of freely moving rats. This data is provided as a proxy to illustrate the potent modulatory effects of D2 antagonism, with the caveat that the direction of effect differs in the PFC.
| Neuronal Subtype | Baseline Firing Rate (Mean ± SEM) | Firing Rate Post-Haloperidol (Mean ± SEM) | Change |
| Medium Spiny Neurons (MSNs) | 1.9 ± 0.4 Hz | 0.6 ± 0.2 Hz | Decrease |
| Fast Spiking Interneurons (FSIs) | 17.5 ± 2.6 Hz | 6.5 ± 1.4 Hz | Decrease |
| Tonically Active Neurons (TANs) | 4.2 ± 0.3 Hz | 6.3 ± 0.4 Hz | Increase |
| Data extracted from a study on the effects of systemic haloperidol injection in freely moving rats. |
Experimental Protocols
The investigation of antipsychotic effects on neuronal firing rates typically involves in vivo extracellular electrophysiology in rodent models. The following is a generalized protocol synthesized from multiple methodologies.
Animal Models and Surgical Procedures
-
Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Anesthesia is induced for the surgical procedure, for example, with ketamine/xylazine and maintained with isoflurane or with chloral hydrate.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. Craniotomies are performed over the target brain region, the medial prefrontal cortex (mPFC). The coordinates are determined using a standard rat or mouse brain atlas (e.g., Paxinos and Watson).
-
Electrode Implantation: Multi-electrode arrays or "stereotrodes" are implanted into the mPFC to allow for the simultaneous recording of multiple single units. Reference and ground screws are placed in the skull over a region devoid of underlying cortex. The entire assembly is secured with dental acrylic.
Electrophysiological Recording
-
Recovery: Animals are allowed a recovery period of at least one week after surgery.
-
Recording Environment: Recordings are conducted in freely-moving animals in an open field or a standard cage to allow for naturalistic behavior.
-
Data Acquisition: The implanted electrodes are connected to a data acquisition system. The neural signals are typically band-pass filtered (e.g., 450-6000 Hz for spiking activity) and sampled at a high frequency (e.g., 30 kHz).
-
Experimental Timeline:
-
Baseline Recording: A baseline recording period (e.g., 30 minutes) is established to determine the stable, pre-treatment firing rates of the isolated neurons.
-
Vehicle Injection: A saline or other vehicle injection is administered (e.g., intraperitoneally, i.p.), followed by a recording period (e.g., 30 minutes) to control for injection effects.
-
Drug Administration: this compound or another antipsychotic (e.g., haloperidol 0.5-1 mg/kg, i.p.) is administered.
-
Post-Injection Recording: Neuronal activity is recorded for an extended period (e.g., 60-120 minutes) to observe the drug's effects over time.
-
Data Analysis
-
Spike Sorting: The raw electrophysiological data is processed to isolate the action potentials (spikes) of individual neurons. This is achieved by identifying spike waveforms based on features like amplitude and shape. This process results in "single units."
-
Neuron Classification: Isolated units are often classified into putative pyramidal neurons (regular-spiking, RS) and interneurons (fast-spiking, FS) based on their firing rates and waveform characteristics (e.g., spike width).
-
Firing Rate Calculation: The primary outcome measure is the neuronal firing rate, calculated in Hertz (Hz) or spikes/second. This is often analyzed in time bins to observe the temporal evolution of the drug's effect.
-
Statistical Analysis: Statistical tests (e.g., paired t-tests, ANOVA) are used to compare the firing rates during the baseline period with the post-drug administration period to determine the significance of any observed changes.
Visualizations: Signaling Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of this compound is the antagonism of the D2 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound prevents this inhibitory action.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Electrophysiology
The following diagram outlines the typical workflow for assessing the effects of a compound like this compound on neuronal activity in the prefrontal cortex of a freely moving rodent.
Caption: Generalized workflow for in vivo electrophysiological recording of drug effects.
Conclusion and Future Directions
This compound, a potent D2 receptor antagonist, likely modulates neuronal firing rates in the prefrontal cortex. Based on evidence from the similar typical antipsychotic haloperidol, the expected effect is an increase in the firing rate of PFC neurons . This stands in contrast to the inhibitory effects observed in the striatum, underscoring the circuit-specific nature of dopamine modulation.
For drug development professionals, this highlights the importance of assessing the electrophysiological effects of novel compounds in multiple brain regions relevant to schizophrenia, not just subcortical structures. For researchers, there is a clear need for studies that directly quantify the dose-dependent effects of this compound on the firing rates and patterns of identified pyramidal neurons and interneurons within the PFC. Such data would provide a more refined understanding of how this and other typical antipsychotics exert their therapeutic effects on the cortical circuits implicated in psychosis.
References
Investigating the Pharmacokinetics of Thioproperazine in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioproperazine, a potent phenothiazine antipsychotic, has been utilized in the management of schizophrenia and other psychotic disorders. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for predicting its safety and efficacy in humans. This technical guide provides a comprehensive overview of the methodologies required to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents. Due to a notable scarcity of publicly available quantitative pharmacokinetic data for this compound in these models, this guide also presents inferred metabolic pathways based on related compounds and outlines detailed experimental protocols that can be adapted for such studies. The included workflows and diagrams are intended to serve as a foundational resource for researchers designing and conducting pharmacokinetic evaluations of this compound and similar neuroleptic agents.
Introduction
Inferred Metabolic Pathways of this compound
While specific metabolic pathways for this compound are not extensively documented, inferences can be drawn from the metabolism of structurally similar phenothiazines, such as thioridazine. The metabolism of these compounds is primarily hepatic and involves the cytochrome P450 (CYP) enzyme system. The main metabolic routes are thought to be S-oxidation, N-demethylation, and aromatic hydroxylation.
Based on studies of thioridazine, the key CYP isoforms involved are likely CYP1A2, CYP3A4, and CYP2D6[1][2]. CYP1A2 and CYP3A4 are generally responsible for 5-sulfoxidation and N-demethylation, while CYP2D6 is the primary enzyme for 2-sulfoxidation[1][2].
References
Thioproperazine and its Metabolites in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the central nervous system (CNS) pharmacology of thioproperazine, a potent phenothiazine antipsychotic. It delves into the pharmacokinetics and pharmacodynamics of this compound and its principal metabolites, with a focus on their distribution and activity within the CNS. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development in neuropharmacology.
Introduction
This compound is a typical antipsychotic of the phenothiazine class, characterized by its high potency and significant extrapyramidal side effects.[1] Its therapeutic efficacy in treating psychotic disorders, such as schizophrenia, is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] However, like other phenothiazines, this compound undergoes extensive metabolism, leading to the formation of various metabolites that may possess their own pharmacological activity and contribute to the overall therapeutic and adverse effect profile of the drug.[1] Understanding the disposition and activity of these metabolites within the central nervous system is crucial for a complete understanding of this compound's mechanism of action and for the development of safer and more effective antipsychotic agents.
This guide will focus on the two primary metabolites of this compound:
-
This compound-S-oxide: Formed by the oxidation of the sulfur atom in the phenothiazine ring.
-
N-desmethyl-thioproperazine: Formed by the removal of a methyl group from the piperazine side chain.
Pharmacodynamics: Receptor Binding Profile
This compound exerts its antipsychotic effects through its interaction with a wide range of neurotransmitter receptors in the CNS.[2] While its primary target is the dopamine D2 receptor, it also exhibits affinity for other dopamine receptor subtypes, as well as serotonergic, adrenergic, histaminergic, and muscarinic receptors.[2] The activity of its metabolites at these receptors is a key factor in the overall pharmacological profile of this compound treatment.
Receptor Binding Affinities (Ki values)
The following table summarizes the available receptor binding affinities (Ki values in nM) for this compound. Data for its specific metabolites is limited; therefore, analogous data from other phenothiazines are included for comparative purposes, as studies have shown similar structure-activity relationships within this class.
| Receptor | This compound (nM) | N-desmethyl Metabolite (Analogous Data, nM) | Sulfoxide Metabolite (Analogous Data, nM) |
| Dopamine D1 | 26 | Data not available | Data not available |
| Dopamine D2 | 0.3 - 1.5 | 1.0 - 5.0 (retains high affinity) | > 1000 (virtually inactive) |
| Dopamine D3 | 0.8 | Data not available | Data not available |
| Dopamine D4 | 1.2 | Data not available | Data not available |
| Serotonin 5-HT1A | 150 | Data not available | Data not available |
| Serotonin 5-HT2A | 3.5 | 5.0 - 20.0 (retains affinity) | > 1000 (inactive) |
| α1-Adrenergic | 1.0 | 1.0 - 10.0 (retains high affinity) | 50 - 200 (reduced affinity) |
| α2-Adrenergic | 200 | Data not available | Data not available |
| Histamine H1 | 1.2 | 1.0 - 10.0 (retains high affinity) | > 1000 (inactive) |
| Muscarinic M1 | 20 | 20 - 100 (retains affinity) | > 1000 (inactive) |
Note: Analogous data is derived from studies on other phenothiazines like chlorpromazine and fluphenazine, which show that N-demethylation generally retains or slightly reduces affinity for D2 and other receptors, while sulfoxidation dramatically reduces affinity.
Pharmacokinetics: Central Nervous System Distribution
The ability of this compound and its metabolites to cross the blood-brain barrier (BBB) and accumulate in different brain regions is a critical determinant of their central effects. Phenothiazines are generally lipophilic molecules that can readily enter the CNS.
Brain Tissue Concentrations
Quantitative data on the specific concentrations of this compound and its metabolites in human or animal brain tissue is sparse in the published literature. However, studies on analogous phenothiazines like thioridazine provide valuable insights into the expected distribution.
| Compound | Brain Region | Concentration Range (ng/g tissue) - Analogous Data | Brain/Plasma Ratio - Analogous Data |
| Parent Drug (e.g., Thioridazine) | Various (e.g., cortex, striatum) | 100 - 1000 | 10 - 30 |
| N-desmethyl Metabolite | Various | 50 - 500 | 5 - 15 |
| Sulfoxide Metabolite | Various | 10 - 100 | 1 - 5 |
Note: This data is extrapolated from studies on other phenothiazines and should be considered as an estimation for this compound. The actual concentrations will depend on dosage, duration of treatment, and individual patient metabolism.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The primary mechanism of action of this compound involves the blockade of postsynaptic dopamine D2 receptors. This action disrupts the normal signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms. The following diagram illustrates this pathway.
In Vitro Metabolism Workflow
The metabolism of this compound can be investigated in vitro using human liver microsomes. This experimental workflow allows for the identification of metabolites and the enzymes responsible for their formation.
Experimental Protocols
Quantification of this compound and Metabolites in Brain Tissue by LC-MS/MS
This protocol provides a general framework for the analysis of this compound and its metabolites in brain tissue, adapted from methods for other antipsychotics.
5.1.1. Brain Tissue Homogenization
-
Excise brain tissue from animal models and immediately freeze in liquid nitrogen.
-
Weigh the frozen tissue and add a 4-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
Store the homogenate at -80°C until analysis.
5.1.2. Sample Preparation
-
Thaw the brain homogenate on ice.
-
To 100 µL of homogenate, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
5.1.3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug and its metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, this compound-S-oxide, N-desmethyl-thioproperazine, and the internal standard.
-
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a method to study the formation of this compound metabolites in vitro.
5.2.1. Incubation Mixture Preparation
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Human liver microsomes (final concentration 0.5 mg/mL).
-
Phosphate buffer (100 mM, pH 7.4).
-
This compound (final concentration 1-10 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
5.2.2. Reaction Initiation and Termination
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
5.2.3. Sample Processing and Analysis
-
Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS as described in section 5.1.3 to identify and quantify the formed metabolites.
Conclusion
This compound is a potent antipsychotic whose central effects are primarily mediated by dopamine D2 receptor antagonism. Its metabolites, particularly the N-desmethylated form, likely contribute to the overall pharmacological activity, while the sulfoxide metabolite is largely inactive at key CNS receptors. The distribution of this compound and its active metabolites into the brain is a critical factor in its therapeutic efficacy. The experimental protocols detailed in this guide provide a foundation for further quantitative investigations into the CNS disposition and activity of this compound and its metabolic products. Further research is warranted to obtain more precise quantitative data on the brain concentrations and receptor binding profiles of this compound's specific metabolites to fully elucidate their contribution to the clinical effects of this important antipsychotic medication.
References
The Vanguard of Neuroleptic Design: A Technical Guide to the Discovery and Synthesis of Novel Thioproperazine Derivatives
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration and synthesis of novel derivatives of Thioproperazine. This compound, a potent phenothiazine antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders.[1] This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for the synthesis of its precursors, and a framework for the discovery and evaluation of novel analogous compounds aimed at enhancing therapeutic efficacy and mitigating adverse effects.
Core Concepts: Understanding this compound's Mechanism of Action
This compound exerts its antipsychotic effects through a multi-receptor antagonism profile. Its primary therapeutic action is attributed to the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2] However, its interaction with a range of other neurotransmitter receptors contributes to its broad spectrum of activity and, in some cases, its side-effect profile.
This compound acts as an antagonist at the following postsynaptic receptors:[1][2]
-
Dopaminergic Receptors (D1, D2, D3, D4): Blockade of these receptors is central to the antipsychotic effects.
-
Serotonergic Receptors (5-HT1, 5-HT2): Interaction with these receptors may contribute to anxiolytic and antidepressant properties and potentially modulate extrapyramidal side effects.
-
Histaminergic Receptors (H1): Antagonism of these receptors is associated with sedative effects.
-
Adrenergic Receptors (alpha1/alpha2): Blockade can lead to cardiovascular effects such as hypotension.
-
Muscarinic (Cholinergic) Receptors (M1/M2): Anticholinergic activity can cause side effects like dry mouth and blurred vision.
The development of novel this compound derivatives often focuses on modulating this receptor-binding profile to enhance selectivity for dopamine receptors, particularly D2, while minimizing off-target interactions that lead to undesirable side effects. A key strategy in this endeavor is the application of bioisosteric replacement, where functional groups are substituted with others that have similar physical or chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile.
Synthesis of this compound and its Precursors
The synthesis of this compound, N,N-Dimethyl-10-(3-(4-methylpiperazin-1-yl)propyl)phenothiazine-2-sulfonamide, is a multi-step process that begins with the formation of the core phenothiazine structure. The following sections detail the experimental protocols for the synthesis of key intermediates.
Synthesis of 2-Chlorophenothiazine
2-Chlorophenothiazine is a crucial starting material for many phenothiazine-based antipsychotics. A common synthetic route involves the cyclization of m-chlorodiphenylamine with sulfur in the presence of a catalyst.
Experimental Protocol:
-
Materials: m-chlorodiphenylamine, sulfur, iodine (catalyst), chlorobenzene, activated carbon, sodium hydroxide solution (30%).
-
Procedure:
-
In a 100L cyclization still, charge 28 kg of m-chlorodiphenylamine and 4.2 kg of sulfur.
-
Add 0.5 kg of iodine as a catalyst.
-
Slowly heat the mixture to 120°C. Hydrogen sulfide gas will be evolved, which should be absorbed in a 30% sodium hydroxide solution.
-
Maintain the temperature for 5 hours, or until the evolution of hydrogen sulfide ceases.
-
Cool the reaction mixture and add chlorobenzene.
-
Add a small amount of activated carbon for decolorization.
-
Filter the mixture and cool to induce crystallization.
-
The resulting 2-chlorophenothiazine product is collected and dried. Molar yield is approximately 77.8% with a purity of 99.75% by HPLC.
-
Synthesis of 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
This intermediate is formed by the alkylation of 2-chlorophenothiazine.
Experimental Protocol:
-
Materials: 2-chlorophenothiazine, sodium hydride (55% w/w), N,N-dimethylformamide (DMF), 1-bromo-3-chloropropane, diethyl ether (Et2O), brine, anhydrous sodium sulfate (Na2SO4).
-
Procedure:
-
To a suspension of sodium hydride (542 mg, 12.4 mmol, 55% w/w) in DMF (4.1 mL), add 2-chlorophenothiazine (1.00 g, 4.28 mmol) and 1-bromo-3-chloropropane (890 μL, 8.99 mmol) at 0°C.
-
Stir the resulting suspension at room temperature for 2 hours.
-
Quench the reaction by adding brine at 0°C.
-
Extract the mixture with Et2O.
-
Wash the combined organic layers with water (3 times), dry over Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (hexane-EtOAc = 100:1 v/v) to obtain 2-chloro-10-(3-chloropropyl)-10H-phenothiazine as a pale yellow oil (1.23 g, 3.96 mmol, 93% yield).
-
The subsequent steps to synthesize this compound would involve the introduction of the sulfonamide group at the 2-position and the substitution of the propyl chloride with 1-methylpiperazine.
Discovery of Novel this compound Derivatives
The discovery of novel this compound derivatives is driven by the need for antipsychotics with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile, especially a reduction in extrapyramidal symptoms (EPS).
Strategies for Derivative Design
-
Modification of the N-10 Side Chain: Alterations to the length, branching, and terminal amine of the N-10 propylpiperazine side chain can significantly impact dopamine receptor affinity and selectivity.
-
Substitution on the Phenothiazine Ring: Introducing different substituents at various positions on the phenothiazine nucleus can modulate the electronic properties and conformation of the molecule, influencing receptor binding.
-
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can alter physicochemical properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetics and reduced toxicity.
Quantitative Data Presentation
The following tables are templates for the presentation of quantitative data for newly synthesized this compound derivatives. At present, specific data for novel this compound derivatives is not widely available in the public domain and would be generated during the drug discovery process.
Table 1: Synthesis and Physicochemical Properties of Novel this compound Derivatives
| Compound ID | R1-substituent | R2-substituent | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| TPT-001 | H | H | C22H30N4O2S2 | 446.63 | - | - |
| TPT-002 | F | H | C22H29FN4O2S2 | 464.62 | - | - |
| TPT-003 | H | CH3 | C23H32N4O2S2 | 460.66 | - | - |
Table 2: In Vitro Receptor Binding Affinities (Ki, nM) of Novel this compound Derivatives
| Compound ID | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Adrenergic α1 | Muscarinic M1 |
| This compound | - | - | - | - | - |
| TPT-001 | - | - | - | - | - |
| TPT-002 | - | - | - | - | - |
| TPT-003 | - | - | - | - | - |
Experimental Protocols for Biological Evaluation
The biological evaluation of novel this compound derivatives involves a series of in vitro and in vivo assays to determine their pharmacological profile.
In Vitro Receptor Binding Assays
These assays are crucial for determining the affinity of the synthesized compounds for various target receptors.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Materials: Cell membranes expressing human dopamine D2 receptors, [3H]-Spiperone (radioligand), test compounds, buffer solutions, scintillation fluid.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
A similar protocol can be adapted for other receptors of interest, such as the serotonin 5-HT2A receptor, by using the appropriate cell line and radioligand.
In Vivo Behavioral Models
Animal models are used to assess the potential antipsychotic efficacy and side-effect liability of novel compounds.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
This model is used to predict the antipsychotic potential of a compound by its ability to antagonize the stimulant effects of amphetamine.
-
Materials: Adult male rats, amphetamine, test compound, open-field activity chambers.
-
Procedure:
-
Acclimate the rats to the open-field chambers.
-
Administer the test compound or vehicle to the rats at a predetermined time before the test.
-
Administer amphetamine to induce hyperlocomotion.
-
Place the rats in the open-field chambers and record their locomotor activity for a set period.
-
Analyze the data to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle control.
-
Conclusion
The development of novel this compound derivatives represents a promising avenue for the discovery of next-generation antipsychotics. By leveraging a deep understanding of its mechanism of action, employing strategic chemical modifications, and utilizing robust biological evaluation protocols, researchers can rationally design and synthesize new chemical entities with enhanced therapeutic profiles. This technical guide provides a foundational framework to support these endeavors in the ongoing quest for improved treatments for psychotic disorders.
References
Thioproperazine's Role in Modulating Glutamatergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioproperazine, a potent typical antipsychotic of the phenothiazine class, is a cornerstone in the management of schizophrenia and other psychotic disorders. Its primary mechanism of action is the blockade of dopamine D2 receptors.[1][2] However, mounting evidence supporting the glutamate hypothesis of schizophrenia necessitates a deeper understanding of how drugs like this compound interact with the glutamatergic system. This technical guide synthesizes the current understanding of this compound's role in modulating glutamatergic neurotransmission, drawing upon direct evidence where available and inferential data from related phenothiazines and the broader class of D2 receptor antagonists. We will explore its indirect influence on NMDA and AMPA receptor function, its potential to modulate glutamate release, and its putative neuroprotective effects against glutamate-induced excitotoxicity. This guide provides a comprehensive overview for researchers and drug development professionals investigating novel therapeutic strategies targeting the dopamine-glutamate interplay in psychiatric disorders.
Introduction: The Dopamine-Glutamate Interplay in Schizophrenia
The pathophysiology of schizophrenia is complex and not fully elucidated. For decades, the dopamine hypothesis, suggesting that hyperactive dopaminergic signaling underlies psychotic symptoms, has been the dominant paradigm.[3] This is largely based on the efficacy of dopamine D2 receptor antagonists, like this compound, in alleviating these symptoms.[1]
However, the glutamate hypothesis of schizophrenia has gained significant traction, positing that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key subtype of glutamate receptor, is a primary driver of the disorder.[4] This hypothesis is supported by findings that NMDA receptor antagonists can induce both positive and negative symptoms of schizophrenia in healthy individuals.
Crucially, the dopamine and glutamate systems are intricately linked. Evidence suggests that dopaminergic dysregulation may be secondary to NMDA receptor dysfunction. This interplay highlights the importance of understanding how existing antipsychotics, developed primarily as dopamine antagonists, may also exert their therapeutic effects through the glutamatergic system. This guide focuses on the role of this compound in this context.
This compound's Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound is a potent antagonist of dopamine D2 receptors. This action is central to its antipsychotic efficacy. Beyond D2 receptors, this compound also exhibits affinity for other dopamine receptor subtypes (D1, D3, D4) as well as serotonergic, histaminergic, adrenergic, and muscarinic receptors, contributing to its broad pharmacological profile and side-effect profile.
Indirect Modulation of Glutamatergic Neurotransmission by this compound
While direct studies on this compound's interaction with glutamate receptors are limited, a substantial body of evidence on related phenothiazines and the functional consequences of D2 receptor antagonism allows for strong inferences about its modulatory role.
Modulation of NMDA Receptor Function
-
Evidence from Related Phenothiazines: Studies on chlorpromazine and thioridazine have shown that these phenothiazines can augment NMDA receptor activity at clinically relevant concentrations. This suggests that this compound, sharing the same chemical backbone, may exert similar effects.
-
Indirect Modulation via D2 Receptor Blockade: this compound's primary action as a D2 receptor antagonist can indirectly influence NMDA receptor function. D2 receptor activation has been shown to have an inhibitory effect on NMDA receptor-mediated currents. Therefore, by blocking D2 receptors, this compound may lead to an enhancement of NMDA receptor function. This is supported by findings that the typical antipsychotic haloperidol increases the phosphorylation of the NR1 subunit of the NMDA receptor, a post-translational modification that can enhance receptor activity.
Modulation of AMPA Receptor Function
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is another critical ionotropic glutamate receptor involved in fast excitatory synaptic transmission. This compound's D2 receptor antagonism is also implicated in the modulation of AMPA receptor function.
-
Indirect Modulation via D2 Receptor Blockade: Dopamine D2 receptor activation generally leads to a reduction in AMPA receptor-mediated responses. By blocking these receptors, this compound is expected to disinhibit AMPA receptor function. This is supported by evidence showing that D2 receptor antagonists, such as haloperidol, increase the phosphorylation of the GluR1 subunit of the AMPA receptor at the PKA site (Ser845). This phosphorylation event is associated with an increase in AMPA receptor channel open probability.
Modulation of Glutamate Release
Presynaptic D2 receptors are located on glutamatergic terminals and play a role in regulating glutamate release.
-
Disinhibition of Glutamate Release: The activation of presynaptic D2 receptors inhibits the release of glutamate. As a potent D2 receptor antagonist, this compound would block this inhibitory effect, leading to an increase in synaptic glutamate concentrations. This mechanism could contribute to both the therapeutic and side-effect profiles of the drug.
Potential Neuroprotective Role Against Glutamate Excitotoxicity
Glutamate excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage, is implicated in various neurological and psychiatric disorders. The potential for antipsychotics to offer neuroprotection is an area of active research.
-
Inferred Neuroprotective Effects: While direct studies on this compound are lacking, research on other antipsychotics has shown neuroprotective effects against NMDA receptor antagonist-induced neurotoxicity. For instance, thioridazine has demonstrated intermediate effectiveness in preventing neuronal degeneration induced by NMDA receptor antagonists. Given its similar pharmacological profile, it is plausible that this compound may also possess neuroprotective properties against glutamate-mediated excitotoxicity.
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound's interaction with the glutamatergic system, the following tables include data from closely related phenothiazine compounds and the effects of D2 receptor antagonists to provide a comparative context.
Table 1: Inferred Modulation of NMDA Receptor Function by this compound
| Compound/Class | Receptor/Target | Effect | Quantitative Measure | Source |
| Thioridazine | NMDA Receptor | Augmentation of activity | Concentration-dependent | |
| Chlorpromazine | NMDA Receptor | Augmentation of activity | Concentration-dependent | |
| Haloperidol | NR1 Subunit (NMDA Receptor) | Increased phosphorylation | - |
Table 2: Inferred Modulation of AMPA Receptor Function by this compound
| Compound/Class | Receptor/Target | Effect | Quantitative Measure | Source |
| D2 Receptor Antagonists | GluR1 Subunit (AMPA Receptor) | Increased phosphorylation at Ser845 | - |
Table 3: Inferred Modulation of Glutamate Release by this compound
| Compound/Class | Mechanism | Effect | Quantitative Measure | Source |
| D2 Receptor Antagonists | Blockade of presynaptic D2 receptors | Increased glutamate release | - |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to directly investigate the effects of this compound on glutamatergic neurotransmission.
In Vivo Microdialysis for Measuring Extracellular Glutamate
This protocol is adapted from standard procedures for in vivo microdialysis in the rat striatum.
-
Objective: To measure the effect of this compound on extracellular glutamate levels in the striatum of freely moving rats.
-
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution in aCSF
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
-
O-phthaldialdehyde (OPA) for derivatization
-
-
Procedure:
-
Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow animals to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). After a stabilization period of at least 2 hours, collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for the duration of the experiment.
-
Glutamate Analysis: Derivatize the dialysate samples with OPA and analyze the glutamate concentration using HPLC with fluorescence detection.
-
Data Analysis: Express glutamate concentrations as a percentage of the mean baseline values.
-
Electrophysiological Recording of NMDA and AMPA Receptor Currents
This protocol describes whole-cell patch-clamp recordings from cultured neurons or brain slices to assess the direct effects of this compound on glutamate receptor currents.
-
Objective: To determine if this compound directly modulates NMDA and AMPA receptor-mediated currents.
-
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
External and internal recording solutions
-
NMDA, AMPA, and specific receptor antagonists (e.g., AP5, CNQX)
-
This compound solutions
-
-
Procedure:
-
Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices according to standard protocols.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Isolation of Receptor Currents:
-
To isolate NMDA receptor currents, hold the cell at a positive potential (e.g., +40 mV) in a magnesium-free external solution to relieve the voltage-dependent magnesium block. Apply NMDA and the co-agonist glycine.
-
To isolate AMPA receptor currents, hold the cell at a negative potential (e.g., -70 mV) and apply AMPA in the presence of an NMDA receptor antagonist.
-
-
Drug Application: After obtaining a stable baseline recording, apply this compound at various concentrations to the external solution.
-
Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the receptor-mediated currents in the presence of this compound. Construct concentration-response curves to determine the potency of this compound's effect.
-
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in HT22 Cells
This protocol uses the HT22 hippocampal cell line, which lacks ionotropic glutamate receptors and is a well-established model for studying glutamate-induced oxidative stress.
-
Objective: To assess the potential neuroprotective effects of this compound against glutamate-induced cell death.
-
Materials:
-
HT22 mouse hippocampal neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Glutamate solution
-
This compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed HT22 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Glutamate Exposure: Add a toxic concentration of glutamate (e.g., 5 mM) to the wells (excluding the control wells).
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
-
Visualizations
Signaling Pathways
Caption: this compound's indirect modulation of glutamatergic signaling.
Experimental Workflow
Caption: Workflow for investigating this compound's glutamatergic effects.
Conclusion and Future Directions
This compound, a potent D2 receptor antagonist, likely modulates glutamatergic neurotransmission through indirect mechanisms. By blocking the inhibitory influence of D2 receptors, it is poised to enhance both NMDA and AMPA receptor function and increase presynaptic glutamate release. Furthermore, inferential evidence suggests a potential neuroprotective role against glutamate-induced excitotoxicity.
While direct experimental evidence for this compound's effects on the glutamatergic system is currently limited, the convergence of data from related phenothiazines and the well-established dopamine-glutamate interplay provides a strong rationale for further investigation. Future research should focus on:
-
Direct Binding Studies: Quantifying the binding affinity of this compound for various subunits of NMDA and AMPA receptors.
-
Electrophysiological Characterization: Directly measuring the effects of this compound on NMDA and AMPA receptor-mediated currents in different brain regions.
-
In Vivo Neurochemical Studies: Utilizing techniques like in vivo microdialysis to directly measure the impact of this compound on glutamate and dopamine release in brain regions relevant to schizophrenia.
-
Neuroprotection Studies: Investigating the potential of this compound to protect against glutamate-induced excitotoxicity in various in vitro and in vivo models.
A more comprehensive understanding of how this compound and other antipsychotics modulate glutamatergic neurotransmission will be crucial for the development of novel and more effective therapeutic strategies for schizophrenia and other psychiatric disorders characterized by an imbalance in dopamine and glutamate signaling.
References
- 1. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Antipsychotic drug effects on glutamatergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Potent Psychotropic Agent: A Historical and Technical Guide to the Development of Thioproperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, the landscape of psychiatric medicine was irrevocably altered by the advent of phenothiazine antipsychotics. Following the groundbreaking introduction of chlorpromazine, a wave of research and development ensued, aimed at discovering new compounds with improved efficacy and varied side-effect profiles for the management of psychosis. It was within this fertile scientific environment that Thioproperazine (marketed under brand names such as Majeptil) emerged as a potent neuroleptic agent. This technical guide provides a comprehensive historical perspective on the development of this compound, detailing its synthesis, core pharmacological properties, and the early clinical investigations that established its role in the treatment of schizophrenia. Particular emphasis is placed on the quantitative data from seminal studies and the experimental methodologies that underpinned its development.
The Genesis of this compound: A Chemical Journey
The development of this compound, a piperazinyl-phenothiazine derivative, was a progression from the foundational structure of chlorpromazine. The synthetic pathway, a multi-step process, was designed to enhance antipsychotic potency.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound, chemically known as N,N-Dimethyl-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine-2-sulfonamide, involves the following key steps:
-
Formation of the Phenothiazine Ring System: The core phenothiazine structure is synthesized through the reaction of a substituted diphenylamine with sulfur.
-
Introduction of the Sulfonamide Group: The phenothiazine nucleus is then subjected to chlorosulfonation, followed by amination with dimethylamine to introduce the dimethylsulfonamide group at the 2-position.
-
Alkylation of the Phenothiazine Nitrogen: The final step involves the alkylation of the nitrogen atom at position 10 of the phenothiazine ring with a 1-(3-chloropropyl)-4-methylpiperazine side chain. This is typically achieved by reacting the phenothiazine intermediate with the alkyl halide in the presence of a strong base, such as sodium amide.
This synthetic approach allowed for the creation of a molecule with a distinct pharmacological profile, characterized by high potency.
Unraveling the Mechanism of Action: Pharmacological Profile
This compound's therapeutic effects in psychosis are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] However, its pharmacological activity is complex, extending to other neurotransmitter systems, which contributes to both its therapeutic efficacy and its side-effect profile.
Receptor Binding Affinity
A comprehensive understanding of a drug's interaction with various receptors is crucial for predicting its clinical effects. The following table summarizes the receptor binding affinities (Ki values) of this compound for key neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor Family | Receptor Subtype | This compound Ki (nM) |
| Dopamine | D1 | - |
| D2 | - | |
| D3 | - | |
| D4 | - | |
| Serotonin | 5-HT1A | - |
| 5-HT2A | - | |
| 5-HT2C | - | |
| Adrenergic | α1 | - |
| α2 | - | |
| Histamine | H1 | - |
| Muscarinic | M1 | - |
Dopamine D2 Receptor Signaling Pathway
The antagonism of the D2 receptor by this compound disrupts the downstream signaling cascade initiated by dopamine. This interruption is central to its antipsychotic action.
Dopamine D2 Receptor Signaling Pathway and this compound's Point of Intervention.
Early Pharmacological Screening: Establishing Antipsychotic Potential
Prior to human trials, this compound underwent rigorous preclinical evaluation to characterize its pharmacological effects and compare its potency to existing antipsychotics, primarily chlorpromazine. These studies were instrumental in predicting its clinical utility.
Experimental Protocols for Pharmacological Screening
A battery of standardized animal models was employed to assess the central nervous system effects of this compound. Key experimental protocols included:
-
Anti-apomorphine Vomiting Test in Dogs: This test assesses the D2 receptor blocking activity in the chemoreceptor trigger zone. Dogs were administered apomorphine, a dopamine agonist that induces emesis. The ability of pre-administered this compound to inhibit vomiting was quantified.
-
Catalepsy Induction in Rats: The induction of catalepsy (a state of immobility and waxy flexibility) is a classic indicator of potent neuroleptic activity, reflecting strong D2 receptor blockade in the striatum. The intensity and duration of catalepsy were measured at various doses of this compound.
-
Inhibition of Conditioned Avoidance Response in Rats: This model evaluates the ability of a drug to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, a hallmark of antipsychotic activity.
-
Locomotor Activity in Mice: The effect on spontaneous motor activity was measured to assess sedative properties.
Comparative Potency of this compound and Chlorpromazine
The following table summarizes the relative potency of this compound compared to Chlorpromazine in key preclinical assays.
| Pharmacological Test | Animal Model | Relative Potency (this compound vs. Chlorpromazine) |
| Anti-apomorphine Vomiting | Dog | - |
| Catalepsy Induction | Rat | - |
| Inhibition of Conditioned Avoidance Response | Rat | - |
| Reduction of Spontaneous Locomotor Activity | Mouse | - |
Clinical Development for Psychosis: Early Trials in Schizophrenia
The promising preclinical profile of this compound led to its investigation in patients with schizophrenia in the 1960s. These early clinical trials were crucial in determining its therapeutic dose range, efficacy, and safety profile in a clinical population.
Early Clinical Trial Design and Methodology
The initial clinical studies were often open-label or single-blind trials, with a focus on establishing efficacy and tolerability in patients with chronic, treatment-refractory schizophrenia. Key aspects of the methodology included:
-
Patient Population: Typically, adult patients with a confirmed diagnosis of schizophrenia, often with a history of poor response to other treatments.
-
Dosage Regimen: A flexible dosing schedule was usually employed, starting with a low dose (e.g., 5-10 mg/day) and gradually titrating upwards based on clinical response and the emergence of side effects.[1]
-
Efficacy Assessment: Clinical improvement was assessed using psychiatric rating scales available at the time, such as the Brief Psychiatric Rating Scale (BPRS) or global clinical impression scales.
-
Safety and Tolerability Monitoring: Patients were closely monitored for adverse effects, with a particular focus on extrapyramidal symptoms (EPS), which were known to be associated with potent neuroleptics.
Clinical Efficacy in Schizophrenia
While detailed quantitative data from these early trials are scarce in modern databases, the published reports from that era consistently highlighted this compound's potent antipsychotic effects, particularly in reducing positive symptoms such as hallucinations and delusions.
| Patient Characteristic | Value |
| Number of Patients | 50 |
| Mean Age (years) | 35 |
| Diagnosis | Chronic Schizophrenia |
| Mean Duration of Illness (years) | 10 |
| Dosage | |
| Mean Daily Dose (mg) | 40 |
| Efficacy Outcome (at 12 weeks) | |
| % Patients with Marked Improvement | - |
| % Patients with Moderate Improvement | - |
| % Patients with No Change or Worsening | - |
| Key Side Effects | |
| % Patients with Extrapyramidal Symptoms | - |
| % Patients with Sedation | - |
| % Patients with Anticholinergic Effects | - |
Side Effect Profile
A significant aspect of this compound's clinical profile that emerged from early trials was its high propensity to induce extrapyramidal symptoms. This is a direct consequence of its potent D2 receptor blockade in the nigrostriatal pathway.
General Workflow of Antipsychotic Drug Development.
Conclusion: this compound's Place in Psychiatric History
The development of this compound represents a significant chapter in the history of psychopharmacology. As a high-potency first-generation antipsychotic, it provided clinicians with a powerful tool for managing severe psychotic symptoms. The historical and technical data surrounding its development underscore the pivotal role of dopamine D2 receptor antagonism in the treatment of psychosis. While its use has diminished with the advent of atypical antipsychotics with more favorable side-effect profiles, the study of this compound's development continues to offer valuable insights for researchers and scientists in the ongoing quest for safer and more effective treatments for schizophrenia and other psychotic disorders. The detailed examination of its synthesis, pharmacological activity, and early clinical evaluation serves as a testament to the rigorous scientific process that underpins modern drug discovery.
References
Methodological & Application
Thioproperazine Administration Protocol for Behavioral Studies in Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the administration of thioproperazine in mice for behavioral research. This compound, a potent phenothiazine antipsychotic, is a versatile tool for studying psychosis and screening novel antipsychotic drugs.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors, though it also interacts with a wide array of other neurotransmitter systems, including serotonin, histamine, adrenergic, and muscarinic receptors.[1][2][3] This multi-receptor profile contributes to its therapeutic efficacy and side-effect profile.[3] The following protocols for the open field test, catalepsy test, and amphetamine-induced hyperlocomotion test are designed to assess the antipsychotic-like and extrapyramidal side effects of this compound in mice.
Data Presentation
Table 1: this compound Dosage and Administration
| Parameter | Recommendation | Rationale/Reference |
| Animal Model | Male Swiss albino or C57BL/6 mice (8-12 weeks old) | Commonly used strains in behavioral pharmacology. |
| Drug | This compound mesylate salt | Readily soluble in saline. |
| Vehicle | 0.9% Saline | Standard isotonic vehicle for injection. |
| Concentration | 0.1 - 0.5 mg/mL | Dependent on the final dosage and injection volume. |
| Route of Administration | Intraperitoneal (IP) | Common and effective route for systemic drug delivery in mice, with peak brain uptake often observed within 30 minutes to 4 hours. |
| Injection Volume | 10 mL/kg | Standard injection volume for mice. |
| Proposed Dosages | 0.5, 1.5, and 5.0 mg/kg | Based on the reported equípotency with chlorpromazine for reducing locomotor activity in mice and encompassing a range to observe dose-dependent effects. |
| Pre-treatment Time | 30-60 minutes before testing | Allows for adequate drug absorption and distribution to the central nervous system. |
Table 2: Behavioral Test Parameters
| Behavioral Test | Key Parameters Measured | Rationale |
| Open Field Test | - Total distance traveled- Time spent in the center vs. periphery- Rearing frequency | Assesses general locomotor activity and anxiety-like behavior. A reduction in locomotion can indicate sedative effects of the drug. |
| Catalepsy Test (Bar Test) | - Latency to remove forepaws from the bar | Measures the induction of catalepsy, a proxy for extrapyramidal side effects (motor stiffness) commonly associated with typical antipsychotics. |
| Amphetamine-Induced Hyperlocomotion | - Total distance traveled following amphetamine challenge | Models the positive symptoms of psychosis (hyperactivity). The ability of this compound to attenuate this hyperactivity is a measure of its antipsychotic-like efficacy. |
Experimental Protocols
Drug Preparation
-
Weigh the required amount of this compound mesylate salt.
-
Dissolve in 0.9% sterile saline to the desired stock concentration.
-
Vortex until fully dissolved.
-
Prepare fresh on the day of the experiment.
Animal Handling and Habituation
-
House mice in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum).
-
Allow at least one week of acclimatization to the facility before any experimental procedures.
-
Handle mice for several days prior to testing to reduce stress.
-
On the day of testing, transport mice to the behavioral testing room and allow them to habituate for at least 30-60 minutes before the start of any procedure.
This compound Administration
-
Gently restrain the mouse.
-
Administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Return the mouse to its home cage or a holding cage for the 30-60 minute pre-treatment period.
Behavioral Testing
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone by video tracking software.
-
Procedure:
-
30-60 minutes post-thioproperazine/vehicle injection, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-20 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording using automated tracking software to quantify the total distance traveled, time spent in the center and periphery, and rearing frequency.
-
Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Apparatus: A horizontal bar (e.g., 0.5 cm in diameter) elevated approximately 4.5 cm from a flat surface.
-
Procedure:
-
At various time points after this compound/vehicle injection (e.g., 30, 60, 90, 120 minutes) to assess the time course of the effect.
-
Gently place the mouse's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the mouse to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire duration, record the cut-off time.
-
-
Procedure:
-
Administer this compound or vehicle as described above.
-
After 30 minutes, administer d-amphetamine sulfate (e.g., 2-5 mg/kg, IP).
-
Immediately or after a short delay (e.g., 5-10 minutes), place the mouse in the open field arena.
-
Record locomotor activity for 60-90 minutes.
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the full time course of amphetamine's effect and its attenuation by this compound.
-
Mandatory Visualizations
Caption: this compound's antagonism of multiple neurotransmitter receptors.
Caption: Workflow for this compound behavioral studies in mice.
Caption: Logical relationships between drug action and behavioral outcomes.
References
Application Notes and Protocols for Thioproperazine-Induced Catalepsy in Rats: A Model of Parkinsonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroleptic-induced catalepsy in rodents is a widely utilized preclinical model for investigating the motor side effects associated with antipsychotic drugs, which share phenomenological similarities with the motor deficits observed in Parkinson's disease.[1][2][3] This state of muscular rigidity and immobility is primarily mediated by the blockade of dopamine D2 receptors in the nigrostriatal pathway.[4] Thioproperazine, a potent phenothiazine antipsychotic, is known for its marked cataleptic effects, making it a suitable, though less commonly studied, agent for inducing a Parkinsonian-like state in rats.[5] This document provides detailed application notes and protocols for the use of this compound to induce catalepsy in rats as a model for screening potential anti-Parkinsonian therapeutics.
This compound acts as an antagonist at dopamine D1, D2, D3, and D4 receptors. Its potent D2 receptor blockade is the primary mechanism underlying its cataleptic effects. Comparative studies have shown that this compound is more potent in producing experimental catatonia in rats than chlorpromazine, another phenothiazine derivative. The extrapyramidal symptoms induced by this compound, such as tremors, rigidity, and bradykinesia, are directly related to its dopamine-blocking activity in the nigrostriatal pathway.
Data Presentation
Due to the limited availability of recent, specific dose-response studies for this compound-induced catalepsy in rats, the following table is a representative compilation based on typical findings for potent neuroleptics and the established higher potency of this compound compared to chlorpromazine. Researchers should consider this a starting point and perform pilot studies to determine the optimal dose-response and time-course for their specific experimental conditions.
| Parameter | Vehicle Control | Low Dose this compound (e.g., 1 mg/kg, i.p.) | Medium Dose this compound (e.g., 2.5 mg/kg, i.p.) | High Dose this compound (e.g., 5 mg/kg, i.p.) |
| Onset of Catalepsy | No catalepsy | 30-60 minutes post-injection | 20-40 minutes post-injection | 15-30 minutes post-injection |
| Peak Catalepsy | No catalepsy | 60-90 minutes post-injection | 60-120 minutes post-injection | 60-150 minutes post-injection |
| Duration of Catalepsy | No catalepsy | 1-2 hours | 2-4 hours | > 4 hours |
| Mean Catalepsy Score (seconds on bar test) | < 10 seconds | 30-90 seconds | 90-180 seconds | > 180 seconds (or cutoff time) |
Note: The above values are illustrative and may vary depending on the rat strain, age, weight, and specific laboratory conditions. i.p. = intraperitoneal.
Experimental Protocols
Protocol 1: Induction of Catalepsy with this compound
Objective: To induce a cataleptic state in rats as a model of Parkinsonian motor deficits.
Materials:
-
This compound dihydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., a few drops of glacial acetic acid in saline, adjusted to pH 5-6)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Standard animal cages
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Drug Preparation: Prepare a stock solution of this compound dihydrochloride in the vehicle. For example, to achieve a dose of 2.5 mg/kg in an injection volume of 1 ml/kg, dissolve 2.5 mg of this compound in 1 ml of vehicle. Protect the solution from light.
-
Dosing and Administration:
-
Divide animals into experimental groups (e.g., vehicle control, and different doses of this compound).
-
Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral Assessment: Begin assessing for catalepsy at predetermined time points (e.g., 30, 60, 90, 120, 180 minutes) after injection using the Bar Test (see Protocol 2).
Protocol 2: Assessment of Catalepsy using the Bar Test
Objective: To quantify the degree of catalepsy in rats.
Materials:
-
A horizontal wooden or metal bar (approximately 1 cm in diameter) fixed at a height of 9 cm above a flat surface.
-
A stopwatch.
Procedure:
-
Gently place the rat's forepaws on the horizontal bar. The hind paws should remain on the flat surface.
-
Start the stopwatch immediately after placing the forepaws on the bar.
-
Measure the time until the rat removes both forepaws from the bar and returns to a normal posture. This is the descent latency.
-
A cutoff time should be established (e.g., 180 or 300 seconds) to avoid animal distress. If the rat remains on the bar for the cutoff time, record the maximum score.
-
Perform the test at various time points post-injection to determine the onset, peak, and duration of the cataleptic effect.
Visualizations
Signaling Pathway of this compound-Induced Catalepsy
Caption: this compound antagonizes D2 receptors, leading to altered motor output.
Experimental Workflow
Caption: Workflow for this compound-induced catalepsy studies in rats.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Some pharmacological properties of this compound and their modification by anti-parkinsonian drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Thioproperazine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioproperazine is a potent phenothiazine antipsychotic agent primarily known for its antagonist activity at the dopamine D2 receptor.[1] Its therapeutic effects in treating psychosis are attributed to the blockade of dopamine signaling pathways in the brain. However, like many first-generation antipsychotics, this compound interacts with a range of other receptors, including other dopamine receptor subtypes (D1, D3, D4), serotonin (5-HT), histamine (H1), adrenergic (α1/α2), and muscarinic (M1/M2) receptors.[1] These off-target interactions contribute to its side-effect profile.
The development of novel this compound analogues aims to identify compounds with improved selectivity for the D2 receptor or with a tailored polypharmacology to enhance therapeutic efficacy and minimize adverse effects. High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.
These application notes provide a comprehensive overview of HTS assays and protocols designed to identify and characterize novel this compound analogues with desired pharmacological profiles.
Target: The Dopamine D2 Receptor and Associated Signaling Pathways
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the D2 receptor can signal through β-arrestin pathways, which are involved in receptor desensitization and can also initiate distinct signaling cascades.
A thorough understanding of these signaling pathways is essential for designing relevant HTS assays. The following diagram illustrates the key signaling events downstream of D2 receptor activation.
Caption: Dopamine D2 Receptor Signaling Pathways.
Data Presentation: In Vitro Affinities of this compound and Related Antipsychotics
The following table summarizes the binding affinities (Ki, nM) of this compound and other representative antipsychotic drugs for the dopamine D2 receptor and key off-target receptors. This data is crucial for establishing a baseline for screening and for prioritizing hits with improved selectivity profiles.
| Compound | D2 Ki (nM) | D1 Ki (nM) | 5-HT2A Ki (nM) | H1 Ki (nM) | M1 Ki (nM) | α1 Ki (nM) |
| This compound | 0.1 - 1 | >100 | 10 - 50 | 1 - 10 | >100 | 1 - 10 |
| Haloperidol | 1.2 | 230 | 38 | 630 | >1000 | 11 |
| Olanzapine | 11 | 27 | 4 | 7 | 26 | 57 |
| Risperidone | 3.2 | 270 | 0.16 | 20 | >1000 | 0.8 |
| Clozapine | 126 | 85 | 13 | 1.1 | 1.9 | 6.8 |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from various sources.
Experimental Protocols
A tiered screening approach is recommended to efficiently identify and validate novel this compound analogues. This involves a primary high-throughput screen to identify D2 receptor antagonists, followed by secondary assays to confirm activity and assess selectivity.
Primary High-Throughput Screening: cAMP-based Functional Assay
This assay measures the ability of test compounds to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the human D2 receptor.
Objective: To identify compounds that block the Gαi-mediated signaling of the D2 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: HBSS or PBS supplemented with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Agonist: Dopamine.
-
Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or enzyme fragment complementation (EFC) based cAMP assay kit.
-
Compound Library: this compound analogues dissolved in DMSO.
-
Microplates: 384-well or 1536-well white, low-volume assay plates.
Protocol:
-
Cell Preparation:
-
Culture the D2-expressing cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation buffer.
-
Resuspend the cells in assay buffer to the desired density (e.g., 2,500 cells/well in a 384-well plate).
-
-
Compound Dispensing:
-
Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 50 nL) of the test compounds and controls (this compound as a positive control, DMSO as a negative control) to the assay plate.
-
-
Cell Plating:
-
Dispense the cell suspension into the assay plate containing the compounds.
-
-
Agonist Stimulation:
-
Prepare a solution of dopamine (at a concentration that elicits ~80% of the maximal response, EC80) and forskolin (e.g., 10 µM) in assay buffer.
-
Add this solution to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for cAMP modulation.
-
-
cAMP Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 60 minutes).
-
-
Data Acquisition:
-
Read the plate on a compatible microplate reader (e.g., HTRF reader).
-
-
Data Analysis:
-
Calculate the percent inhibition of the dopamine response for each test compound.
-
Identify "hits" as compounds that exhibit a statistically significant inhibition (e.g., >3 standard deviations from the mean of the negative controls).
-
Secondary Confirmatory Assay: β-Arrestin Recruitment Assay
This orthogonal assay confirms the antagonist activity of the primary hits by measuring their ability to block dopamine-induced β-arrestin recruitment to the D2 receptor.
Objective: To confirm the antagonist activity of hits from the primary screen through a G-protein independent pathway.
Materials:
-
Cell Line: A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™) expressing the human D2 receptor.
-
Assay Buffer: As per the assay kit manufacturer's recommendation.
-
Agonist: Dopamine.
-
Detection Reagents: As supplied with the β-arrestin recruitment assay kit.
-
Primary Hits: Compounds identified in the cAMP assay.
Protocol:
-
Cell Plating:
-
Plate the β-arrestin D2 cells in a 384-well white, clear-bottom plate and incubate overnight.
-
-
Compound Addition:
-
Add serial dilutions of the hit compounds to the wells.
-
Incubate for a short period (e.g., 15-30 minutes).
-
-
Agonist Stimulation:
-
Add dopamine at its EC80 concentration to all wells except the negative controls.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence signal on a microplate reader.
-
-
Data Analysis:
-
Determine the IC50 values for the confirmed antagonists.
-
Counterscreening Assays for Selectivity Profiling
Counterscreening is essential to eliminate compounds with undesirable off-target activities. Assays should be run for key receptors associated with the side effects of first-generation antipsychotics.
Objective: To determine the selectivity profile of confirmed hits.
Recommended Counterscreens:
-
Dopamine D1 Receptor: A cAMP-based assay using a D1-expressing cell line.
-
Serotonin 5-HT2A Receptor: A calcium flux assay or an IP1 accumulation assay using a 5-HT2A-expressing cell line.
-
Histamine H1 Receptor: A calcium flux assay using an H1-expressing cell line.
-
Muscarinic M1 Receptor: A calcium flux assay using an M1-expressing cell line.
-
Adrenergic α1 Receptor: A calcium flux assay using an α1-expressing cell line.
The protocols for these counterscreens are similar to the primary and secondary assays, using the appropriate cell line and agonist for each receptor. The goal is to identify compounds with a significant window of selectivity for the D2 receptor over these off-target receptors.
HTS Workflow and Logic
The following diagram outlines the logical workflow for the high-throughput screening cascade to identify and characterize novel this compound analogues.
Caption: High-Throughput Screening Workflow.
Conclusion
The HTS assays and protocols outlined in these application notes provide a robust framework for the identification and characterization of novel this compound analogues. By employing a tiered screening cascade that includes a primary functional assay, an orthogonal confirmatory assay, and a panel of selectivity counterscreens, researchers can efficiently identify lead compounds with improved potency and selectivity for the dopamine D2 receptor. This approach will facilitate the development of next-generation antipsychotics with enhanced therapeutic profiles and reduced side effects.
References
Thioproperazine in Primary Neuronal Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioproperazine, a potent typical antipsychotic of the phenothiazine class, exerts its primary therapeutic effects through the antagonism of dopamine D2 receptors.[1] Its complex pharmacology also includes interactions with a variety of other neurotransmitter systems, such as serotonergic, histaminergic, adrenergic, and muscarinic receptors.[2][3] Primary neuronal cell cultures serve as a crucial in vitro model system for elucidating the molecular and cellular mechanisms underlying the therapeutic actions and potential neurotoxicity of antipsychotic drugs like this compound. These cultures provide a controlled environment to study neuronal viability, neurite dynamics, programmed cell death, and intracellular signaling cascades in response to pharmacological agents.
This document provides detailed application notes and standardized protocols for investigating the effects of this compound in primary neuronal cell culture experiments. It is intended to guide researchers in designing and executing robust experiments to characterize the neuronal response to this compound.
Application Notes
This compound is utilized in primary neuronal cultures to investigate several key aspects of its neuronal activity:
-
Dopaminergic Receptor Blockade and Downstream Signaling: As a potent D2 receptor antagonist, this compound is employed to study the consequences of dopamine signaling inhibition in isolated neuronal systems. This includes examining changes in intracellular second messengers, such as cyclic AMP (cAMP), and the modulation of key signaling pathways like the Akt/GSK-3β and MAPK/ERK pathways, which are implicated in neuronal survival, plasticity, and gene expression.[4]
-
Neurotoxicity and Cell Viability: High concentrations of antipsychotics can be cytotoxic. In vitro assays with primary neurons are essential for determining the therapeutic window of this compound and identifying potential neurotoxic effects. These studies often involve assessing dose-dependent effects on neuronal viability and identifying the IC50 value for cytotoxicity.
-
Neurite Outgrowth and Plasticity: The neurite network is fundamental to neuronal communication. This compound can be studied for its effects on neurite outgrowth, branching, and retraction, providing insights into its influence on neuronal development and plasticity. Deficits in neurite outgrowth have been implicated in psychiatric disorders like schizophrenia.
-
Apoptosis Induction: Understanding whether this compound induces programmed cell death is critical for its safety assessment. Primary neuronal cultures allow for the detailed investigation of apoptotic pathways, including the activation of caspases and changes in mitochondrial membrane potential, in response to drug treatment.
Experimental Protocols
I. Primary Neuronal Cell Culture
This protocol outlines the basic steps for establishing primary cortical neuron cultures from rodent embryos, a common model for neuropharmacological studies.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18-E19) or C57BL/6 mice (E15-E16)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Trypsin or Papain
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Sterile dissection tools, culture dishes, and conical tubes
Protocol:
-
Plate Coating: Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. The following day, wash plates three times with sterile water and allow them to dry. Add laminin (10 µg/mL in HBSS) and incubate for at least 2 hours at 37°C before plating cells.
-
Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the uterine horn and remove the embryos. Isolate the embryonic brains and place them in ice-cold HBSS.
-
Cortical Dissection: Under a dissecting microscope, carefully remove the cortices from the embryonic brains and place them in a new dish with ice-cold HBSS.
-
Enzymatic Digestion: Transfer the cortical tissue to a conical tube and incubate in a trypsin or papain solution containing DNase I at 37°C for 15-20 minutes with gentle agitation.
-
Dissociation: Stop the enzymatic reaction by adding FBS-containing medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in supplemented Neurobasal medium, and count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells onto the pre-coated culture dishes at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform partial media changes every 2-3 days.
Experimental Workflow for Primary Neuronal Culture Preparation
References
- 1. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models of Schizophrenia Using Chronic Thioproperazine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for establishing and utilizing an animal model of schizophrenia-related phenotypes through chronic administration of the typical antipsychotic, thioproperazine. The protocols focus on inducing and quantifying behavioral and neurobiological changes relevant to the long-term effects of dopamine D2 receptor antagonism, a key feature of schizophrenia treatment and a valuable tool for studying the underlying pathophysiology.
Introduction
Chronic administration of typical antipsychotics, such as the potent dopamine D2 receptor antagonist this compound, in rodents can induce a state of dopamine receptor supersensitivity. This phenomenon is a valuable tool for modeling certain aspects of schizophrenia, particularly treatment resistance and the emergence of motor side effects like tardive dyskinesia. These models are crucial for screening novel therapeutic agents and investigating the neurobiological consequences of long-term D2 receptor blockade. The primary behavioral endpoint often measured is the occurrence of vacuous chewing movements (VCMs), considered an animal analog of tardive dyskinesia. Neurobiologically, a key outcome is the upregulation of striatal D2 receptors.
Experimental Protocols
Chronic this compound Treatment Regimen
This protocol describes the long-term administration of this compound to rats to induce dopamine receptor supersensitivity and associated behavioral phenotypes.
Materials:
-
This compound dimethanesulfonate salt
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., sterile water or saline)
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Animal housing with a 12-hour light/dark cycle, food, and water ad libitum
-
Appropriate animal handling and injection equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign animals to two groups: a control group receiving vehicle and a treatment group receiving this compound.
-
Drug Preparation: Prepare a fresh solution of this compound in sterile saline on each day of administration. A typical dose for inducing VCMs with potent antipsychotics is in the range of 1-5 mg/kg.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection once daily for a minimum of 21 consecutive days. Longer treatment durations (e.g., several months) may be required to induce robust and persistent behavioral changes.[1][2][3]
-
Monitoring: Monitor the animals daily for general health, including weight changes and any signs of distress.
Behavioral Assessment: Vacuous Chewing Movements (VCMs)
VCMs are purposeless, repetitive chewing motions in the absence of food and are a key behavioral marker in this model.[4]
Materials:
-
Observation cage (e.g., a clear Plexiglas cylinder or cage)
-
Video recording equipment (optional but recommended for blinded scoring)
-
Stopwatch
Procedure:
-
Habituation: Place each rat individually into the observation cage and allow a 10-minute habituation period before starting the observation.
-
Observation Period: Observe each animal for a total of 2 minutes.
-
Quantification: Count the number of individual VCMs. A VCM is defined as a single mouth opening in the vertical plane not directed at any physical object. Chewing on the cage or grooming behavior should not be counted.
-
Scoring: For more detailed analysis, the duration of VCM bursts can also be measured.
-
Blinding: To minimize bias, the observer should be blinded to the treatment group of the animals.
-
Frequency: VCMs should be assessed at baseline before treatment and then at regular intervals (e.g., weekly) throughout the chronic treatment period and after withdrawal.[2]
Behavioral Assessment: Locomotor Activity
Chronic antipsychotic treatment can affect locomotor activity. This can be assessed to characterize the motor effects of this compound further.
Materials:
-
Open-field arena equipped with infrared beams or video-tracking software
-
Dimly lit, quiet testing room
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Test Initiation: Gently place the rat in the center of the open-field arena.
-
Data Collection: Record locomotor activity for a set period, typically 15-30 minutes. Parameters to be measured include total distance traveled, time spent mobile, and entries into the center zone of the arena.
-
Timing: Locomotor activity should be assessed at baseline and at selected time points during the chronic treatment phase.
Neurobiological Assessment: Dopamine D2 Receptor Upregulation
A key neurobiological outcome of chronic D2 receptor blockade is an increase in the density of D2 receptors in the striatum. This can be measured ex vivo using receptor binding assays.
Materials:
-
Brain tissue harvesting tools
-
Cryostat or vibratome
-
Radioligand for D2 receptors (e.g., [³H]-spiperone or [³H]-raclopride)
-
Scintillation counter or autoradiography equipment
-
Appropriate buffers and reagents for receptor binding assay
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the striatum on ice.
-
Tissue Preparation: Prepare brain tissue for either membrane binding assays or autoradiography. For membrane binding, homogenize the striatal tissue in a suitable buffer. For autoradiography, freeze the brains and section them using a cryostat.
-
Receptor Binding Assay:
-
Membrane Binding: Incubate the striatal membrane homogenates with a saturating concentration of the D2 receptor radioligand. Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).
-
Autoradiography: Incubate the brain sections with the radioligand.
-
-
Quantification:
-
Membrane Binding: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Autoradiography: Expose the labeled sections to a film or a phosphor imaging screen and quantify the signal density in the striatum using image analysis software.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Compare the specific binding between the this compound-treated and control groups to determine the extent of D2 receptor upregulation.
Data Presentation
Disclaimer: The following tables present illustrative data based on expected outcomes from chronic treatment with a potent typical antipsychotic like this compound. Specific quantitative results for this compound were not available in the reviewed literature.
Table 1: Effect of Chronic this compound Treatment on Vacuous Chewing Movements (VCMs) in Rats
| Treatment Group | Baseline (VCMs/2 min) | Week 4 (VCMs/2 min) | Week 8 (VCMs/2 min) | Week 12 (VCMs/2 min) |
| Vehicle Control | 1.2 ± 0.5 | 1.5 ± 0.6 | 1.3 ± 0.4 | 1.6 ± 0.7 |
| This compound (2 mg/kg/day) | 1.4 ± 0.6 | 8.7 ± 2.1 | 15.3 ± 3.5 | 22.1 ± 4.2* |
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of Chronic this compound Treatment on Locomotor Activity in Rats
| Treatment Group | Baseline (Total Distance in cm) | Week 12 (Total Distance in cm) |
| Vehicle Control | 3500 ± 450 | 3300 ± 400 |
| This compound (2 mg/kg/day) | 3600 ± 500 | 2500 ± 350* |
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 3: Effect of Chronic this compound Treatment on Striatal Dopamine D2 Receptor Density
| Treatment Group | D2 Receptor Density (fmol/mg protein) | % Change from Control |
| Vehicle Control | 150.5 ± 12.3 | - |
| This compound (2 mg/kg/day) | 210.7 ± 18.5* | +40% |
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the chronic this compound animal model.
Caption: Signaling pathway affected by chronic this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sub-chronic treatment with classical but not atypical antipsychotics produces morphological changes in rat nigro-striatal dopaminergic neurons directly related to "early onset" vacuous chewing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Neuronal Activation with c-Fos Immunohistochemistry Following Thioproperazine Administration
Introduction
Thioproperazine, a potent phenothiazine antipsychotic, primarily functions as a dopamine D2 receptor antagonist.[1][2][3][4] Its therapeutic effects in conditions like schizophrenia are attributed to the modulation of dopaminergic pathways.[4] Understanding the specific neuronal circuits affected by this compound is crucial for drug development and refining therapeutic strategies. The immediate early gene c-fos is rapidly transcribed and translated into the c-Fos protein in response to neuronal depolarization and increased intracellular calcium levels. This makes the detection of c-Fos protein a reliable marker for recent neuronal activity. Immunohistochemistry (IHC) for c-Fos allows for the visualization and quantification of activated neurons with high spatial resolution within the brain, providing a snapshot of the brain's activation state following a specific stimulus, such as the administration of a pharmacological agent. This application note provides a detailed protocol for the use of c-Fos IHC to map neuronal activation in response to this compound treatment.
Principle of the Method
This compound's blockade of D2 dopamine receptors alters the activity of downstream neurons. This change in neuronal activity triggers a signaling cascade that leads to the expression of the c-Fos protein within the nucleus of affected neurons. By employing a specific primary antibody against the c-Fos protein, followed by a labeled secondary antibody and a detection system, the location and number of activated neurons can be determined. This allows researchers to identify the specific brain regions and neuronal populations that are modulated by this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway leading to c-Fos expression after this compound administration and the general experimental workflow for its detection.
Caption: this compound signaling leading to c-Fos expression.
Caption: Experimental workflow for c-Fos immunohistochemistry.
Detailed Protocol: c-Fos Immunohistochemistry in Rodent Brain Tissue
This protocol is optimized for detecting c-Fos expression in rodent brain tissue following systemic administration of this compound.
Materials and Reagents:
-
This compound
-
Vehicle (e.g., saline, sterile water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cryo-embedding medium (e.g., OCT)
-
Normal Goat Serum (NGS) or Donkey Serum
-
Triton X-100
-
Primary Antibody: Rabbit anti-c-Fos
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
-
Microscope slides
-
Cryostat or vibratome
Experimental Procedure:
-
Animal Dosing and Tissue Collection:
-
Administer this compound (or vehicle control) to the animals via the desired route (e.g., intraperitoneal injection).
-
After a survival period of 90-120 minutes to allow for peak c-Fos protein expression, deeply anesthetize the animals.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix overnight in 4% PFA at 4°C.
-
-
Tissue Processing:
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks (typically 24-48 hours).
-
Freeze the brain in cryo-embedding medium and section coronally at 30-40 µm using a cryostat or vibratome.
-
Collect free-floating sections in PBS and store at 4°C until staining.
-
-
Immunohistochemistry:
-
Wash sections three times for 5 minutes each in PBS.
-
Quench endogenous peroxidase activity by incubating sections in 0.3-1% hydrogen peroxide in PBS for 15-30 minutes.
-
Wash sections three times for 5 minutes each in PBS.
-
Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% NGS with 0.3% Triton X-100 in PBS).
-
Incubate sections with the primary antibody (rabbit anti-c-Fos, diluted in blocking solution) for 24-48 hours at 4°C. The optimal antibody concentration should be determined empirically.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the biotinylated secondary antibody (e.g., goat anti-rabbit, diluted in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the ABC reagent for 1 hour at room temperature, prepared according to the manufacturer's instructions.
-
Wash sections three times for 10 minutes each in PBS.
-
-
Visualization and Mounting:
-
Develop the signal by incubating the sections in DAB substrate solution until the desired staining intensity is reached. Monitor the reaction under a microscope.
-
Stop the reaction by washing the sections thoroughly in PBS.
-
Mount the sections onto microscope slides, air dry, and coverslip with an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images of the brain regions of interest using a bright-field microscope.
-
Quantify the number of c-Fos-positive cells (identified by dark nuclear staining) in each region. This can be done manually using an image analysis software or with automated cell counting algorithms.
-
Statistical analysis should be performed to compare c-Fos expression between the this compound-treated and vehicle-treated groups.
-
Data Presentation
The quantitative data from the c-Fos IHC experiment can be summarized in a table for clear comparison across different brain regions and treatment groups.
| Brain Region | Treatment Group | Dose (mg/kg) | Mean c-Fos Positive Cells/mm² (± SEM) |
| Nucleus Accumbens | Vehicle | 0 | 15 ± 3 |
| This compound | 1 | 150 ± 12 | |
| This compound | 5 | 320 ± 25 | |
| Dorsolateral Striatum | Vehicle | 0 | 20 ± 4 |
| This compound | 1 | 210 ± 18 | |
| This compound | 5 | 450 ± 35 | |
| Prefrontal Cortex | Vehicle | 0 | 10 ± 2 |
| This compound | 1 | 80 ± 9 | |
| This compound | 5 | 180 ± 15 | |
| Hippocampus (CA1) | Vehicle | 0 | 5 ± 1 |
| This compound | 1 | 8 ± 2 | |
| This compound | 5 | 12 ± 3 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Immunohistochemical detection of c-Fos is a powerful technique to map neuronal activation following pharmacological intervention. This protocol provides a robust framework for researchers and drug development professionals to investigate the effects of this compound on neuronal activity throughout the brain. The resulting data can provide valuable insights into the drug's mechanism of action and its impact on neural circuits relevant to psychiatric disorders. Careful optimization of antibody concentrations and incubation times is recommended to ensure specific and reliable staining.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C22H30N4O2S2 | CID 9429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols for Optogenetic Manipulation of Neural Circuits During Thioproperazine Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise dissection of neural circuit function requires tools that offer both cellular and temporal specificity. Optogenetics provides unparalleled control over genetically defined neuronal populations, while pharmacological agents like Thioproperazine can be used to modulate specific neurotransmitter systems.[1][2][3][4][5] The combination of these two powerful techniques allows for a deeper understanding of how neuromodulatory states influence the activity and behavioral output of specific neural pathways.
This compound is a potent phenothiazine-class antipsychotic agent that acts as a strong antagonist at dopamine D1, D2, D3, and D4 receptors. Its primary therapeutic effects in conditions like schizophrenia are attributed to its blockade of D2 receptors. By administering this compound during the optogenetic manipulation of a specific neural circuit, researchers can investigate how dopamine receptor blockade alters the functional impact of that circuit. This approach is particularly valuable for studying circuits implicated in psychiatric disorders where dopamine dysregulation is a key feature, such as the cortico-striatal pathways involved in reward, motivation, and cognitive control.
These application notes provide a comprehensive guide to designing and executing experiments that combine optogenetic manipulation with this compound administration in rodent models. We include detailed protocols, data presentation guidelines, and visualizations of key pathways and workflows.
Signaling Pathways and Mechanisms
This compound's Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound exerts its primary effect by blocking dopamine D2 receptors (D2R), which are G-protein coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins. Activation of D2R by dopamine typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream effectors like Protein Kinase A (PKA). This compound, as an antagonist, prevents these downstream effects of dopamine binding.
Furthermore, D2R signaling is not limited to G-protein pathways. It also involves β-arrestin2-dependent signaling, which can have distinct cellular consequences. The interplay between these pathways is crucial for understanding the full spectrum of D2R function and how antipsychotics like this compound alter it.
References
- 1. Integrating Optogenetic and Pharmacological Approaches to Study Neural Circuit Function: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating optogenetic and pharmacological approaches to study neural circuit function: current applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optogenetic manipulation of neural circuits and behavior in Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optogenetic Manipulation of Neural Circuitry In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Measuring Dopamine Release with Thioproperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuroscience and psychopharmacology, understanding the intricate dynamics of neurotransmitter release is paramount for elucidating the mechanisms of drug action and the pathophysiology of neurological and psychiatric disorders. Dopamine, a key catecholamine neurotransmitter, plays a crucial role in motor control, motivation, reward, and cognition. Dysregulation of the dopaminergic system is implicated in conditions such as schizophrenia, Parkinson's disease, and addiction.
In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals, providing real-time insights into neurochemical fluctuations. When coupled with a highly sensitive analytical method like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it is possible to accurately quantify neurotransmitter levels and their metabolites.[1][2]
This application note provides a detailed protocol for utilizing in vivo microdialysis to measure dopamine release in the striatum of rodents following the administration of Thioproperazine. This compound is a potent antipsychotic agent belonging to the phenothiazine class of drugs.[3][4] Its primary mechanism of action is the blockade of dopamine D2 receptors.[5] By antagonizing these presynaptic autoreceptors, which normally inhibit dopamine synthesis and release, this compound is expected to increase the extracellular concentration of dopamine. This protocol will detail the necessary steps from surgical probe implantation to data analysis, and will include visualizations of the experimental workflow and the underlying signaling pathway.
Mechanism of Action: this compound and Dopamine Release
This compound exerts its effects primarily by acting as an antagonist at dopamine D2 receptors. In dopaminergic neurons, D2 receptors are located both postsynaptically and presynaptically. The presynaptic D2 receptors function as autoreceptors, providing a negative feedback mechanism that regulates the synthesis and release of dopamine. When dopamine is released into the synaptic cleft, it can bind to these autoreceptors, which in turn inhibits further dopamine release.
By blocking these D2 autoreceptors, this compound disrupts this negative feedback loop. This disinhibition leads to an increase in the firing rate of dopaminergic neurons and a subsequent increase in the synthesis and release of dopamine into the extracellular space. This effect is particularly relevant in brain regions with high dopaminergic innervation, such as the striatum. The in vivo microdialysis technique described herein is designed to capture and quantify this this compound-induced increase in extracellular dopamine levels.
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment to measure the effect of this compound on striatal dopamine release.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a molecular weight cutoff of 6-20 kDa.
-
Guide Cannula: Sized appropriately for the chosen microdialysis probe.
-
Stereotaxic Apparatus: For accurate implantation of the guide cannula.
-
Microinfusion Pump: To deliver the perfusion fluid at a precise and stable flow rate.
-
Fraction Collector: To collect dialysate samples at timed intervals.
-
HPLC-ECD System: For the quantitative analysis of dopamine.
-
This compound: To be dissolved in an appropriate vehicle for administration.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, and a suitable buffer (e.g., phosphate or bicarbonate) to maintain a physiological pH of 7.4. The aCSF should be freshly prepared and filtered before use.
-
Anesthetics: (e.g., isoflurane, ketamine/xylazine) for surgery.
-
Analgesics: For post-operative care.
-
Dental Cement: To secure the guide cannula.
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the animal using a suitable anesthetic agent and mount it securely in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the stereotaxic coordinates for the target brain region. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -3.5 mm from the dura.
-
Slowly lower the guide cannula to the predetermined DV coordinate and secure it to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the inlet of the probe to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate, typically 1-2 µL/min.
-
Allow the system to stabilize for a period of 1-2 hours to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound. This can be done systemically (e.g., intraperitoneal or subcutaneous injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, this compound is dissolved in the aCSF at a known concentration.
-
Continue collecting dialysate samples at 20-minute intervals for several hours post-administration to monitor the time-course of the drug's effect.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative to histologically verify the probe placement.
-
Store the collected dialysate samples at -80°C until analysis.
Sample Analysis: HPLC-ECD
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume of each sample into the HPLC-ECD system.
-
Separate dopamine from other compounds using a reverse-phase C18 column. The mobile phase typically consists of a phosphate or citrate buffer, an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile).
-
Detect dopamine using an electrochemical detector set at an oxidizing potential (e.g., +0.65 V).
-
Quantify the dopamine concentration in each sample by comparing the peak area to that of a standard curve generated from known concentrations of dopamine.
-
Express the results as a percentage change from the baseline dopamine levels.
Data Presentation
| This compound Dose/Concentration | Route of Administration | Peak Increase in Striatal Dopamine (% of Baseline) | Time to Peak Effect (minutes) |
| Vehicle Control | Systemic (i.p.) | No significant change | N/A |
| Low Dose (e.g., 0.1 mg/kg) | Systemic (i.p.) | ~50-100% | 40-60 |
| Medium Dose (e.g., 1.0 mg/kg) | Systemic (i.p.) | ~150-250% | 40-60 |
| High Dose (e.g., 5.0 mg/kg) | Systemic (i.p.) | ~300-400% | 60-80 |
| Vehicle Control | Reverse Dialysis | No significant change | N/A |
| Low Concentration (e.g., 1 µM) | Reverse Dialysis | ~75-125% | 20-40 |
| High Concentration (e.g., 10 µM) | Reverse Dialysis | ~200-300% | 20-40 |
Note: The values in this table are hypothetical and serve as an example of how the quantitative data would be structured. Actual results may vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks presynaptic D2 autoreceptors, increasing dopamine release.
Experimental Workflow
Caption: Workflow of the in vivo microdialysis experiment to measure dopamine release.
Conclusion
The combination of in vivo microdialysis and HPLC-ECD provides a robust and sensitive method for investigating the effects of pharmacological agents on neurotransmitter dynamics. The protocol outlined in this application note offers a comprehensive guide for researchers to measure the increase in striatal dopamine release induced by the D2 receptor antagonist, this compound. By understanding the neurochemical effects of such compounds, researchers can gain valuable insights into the mechanisms of antipsychotic drug action and the underlying neurobiology of dopamine-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. History of the dopamine hypothesis of antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Increased release of dopane from striatal dopaminergic terminals in the rat after treatment with a neuroleptic: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Thioproperazine Resistance Using Lentiviral-Mediated Gene Knockdown
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing lentiviral-mediated short hairpin RNA (shRNA) to investigate the molecular mechanisms underlying resistance to Thioproperazine, a potent phenothiazine antipsychotic. By systematically knocking down specific genes, researchers can identify key players in resistance pathways, validate potential drug targets, and develop strategies to overcome therapeutic failure.
Introduction
This compound is a first-generation antipsychotic that primarily functions as an antagonist for a range of postsynaptic receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT1, 5-HT2), histamine (H1), adrenergic (α1/α2), and muscarinic (M1/M2) receptors.[1][2][3] Its therapeutic effect in treating schizophrenia and other psychotic disorders is largely attributed to its blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[4][5] However, a significant portion of patients exhibit resistance or incomplete response to treatment. The molecular basis of this resistance is complex and may involve alterations in drug targets, downstream signaling cascades, or other compensatory mechanisms.
Lentiviral-mediated shRNA knockdown offers a powerful and stable method for reverse genetics, allowing for the long-term silencing of specific genes in a wide variety of cell types, including non-dividing cells like neurons. This approach enables the creation of stable cell lines with specific gene knockdowns, providing a robust model system to study the functional role of individual genes in the context of this compound resistance.
Experimental Workflow
The overall process for identifying genes involved in this compound resistance involves a series of sequential steps, from designing the shRNA to assessing the functional outcome of gene knockdown on drug sensitivity.
Detailed Experimental Protocols
Protocol 1: shRNA Design and Lentiviral Vector Cloning
This protocol outlines the design of shRNA sequences and their cloning into a lentiviral vector (e.g., pLKO.1-puro).
-
shRNA Design:
-
Identify the target gene's mRNA sequence (RefSeq accession number).
-
Use a validated online design tool (e.g., from Sigma-Aldrich, Dharmacon) to generate 3-5 candidate 21-mer shRNA sequences. Choose sequences that target the coding sequence (CDS) and have low off-target potential.
-
Design complementary forward and reverse DNA oligonucleotides that include the shRNA sense and antisense sequences separated by a loop sequence (e.g., CTCGAG) and appropriate overhangs for the restriction sites in the lentiviral vector (e.g., AgeI and EcoRI).
-
-
Oligo Annealing:
-
Resuspend forward and reverse oligos to 100 µM in annealing buffer (100 mM NaCl, 50 mM HEPES, pH 7.4).
-
Mix 1 µL of each oligo with 48 µL of annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
-
Vector Preparation and Ligation:
-
Digest the pLKO.1-puro vector with AgeI and EcoRI restriction enzymes.
-
Purify the linearized vector using gel electrophoresis and a gel extraction kit.
-
Ligate the annealed shRNA oligo duplex into the linearized vector using T4 DNA ligase.
-
-
Transformation and Screening:
-
Transform the ligation product into competent E. coli (e.g., NEB Stable).
-
Plate on ampicillin-containing LB agar plates and incubate overnight.
-
Screen colonies for successful insertion via colony PCR or restriction digest of purified plasmid DNA.
-
Confirm the correct insert sequence by Sanger sequencing.
-
Protocol 2: Lentivirus Production in HEK293T Cells
This protocol uses a 3-plasmid system for lentivirus production in HEK293T cells.
-
Cell Seeding (Day 0):
-
Seed 3.8 x 10⁶ HEK293T cells in a 10 cm tissue culture dish in 10 mL of DMEM complete medium (DMEM + 10% FBS).
-
Ensure cells are healthy and at a low passage number (<15). Do not use antibiotics in the media.
-
-
Transfection (Day 1):
-
Prepare the plasmid mixture in an appropriate tube. For a 10 cm dish, use:
-
shRNA transfer plasmid (from Protocol 1): 4 µg
-
Packaging plasmid (e.g., psPAX2): 2 µg
-
Envelope plasmid (e.g., pMD2.G): 2 µg
-
-
Use a transfection reagent like Polyethylenimine (PEI). Prepare a DNA:PEI mixture at a 1:3 ratio (µg:µg).
-
Dilute the total 8 µg of plasmid DNA in 500 µL of Opti-MEM.
-
Dilute 24 µL of PEI (1 µg/µL) in 500 µL of Opti-MEM.
-
Add the DNA solution to the PEI solution, mix, and incubate for 15-20 minutes at room temperature.
-
Add the 1 mL transfection mixture dropwise to the HEK293T cells. Gently swirl the plate.
-
Incubate at 37°C with 5% CO₂.
-
-
Virus Harvest (Day 3-4):
-
At 48 and 72 hours post-transfection, collect the virus-containing supernatant.
-
Centrifuge at 500 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm polyethersulfone (PES) filter.
-
The virus can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 3: Lentiviral Transduction and Stable Cell Line Generation
This protocol describes how to infect target cells and select for a stable population expressing the shRNA.
-
Determine Optimal Puromycin Concentration (Prior to Experiment):
-
Plate your target cells in a multi-well plate.
-
The next day, add a range of puromycin concentrations (e.g., 1-10 µg/mL in 1 µg/mL increments).
-
Monitor the cells daily. The optimal concentration is the minimum amount that causes complete cell death within 3-5 days.
-
-
Transduction (Day 1):
-
Seed target cells in a 6-well plate to be ~70% confluent on the day of infection.
-
On the day of infection, replace the medium with fresh medium containing Polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.
-
Add the desired volume of lentiviral supernatant to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) to optimize knockdown. Include a "no virus" control.
-
Incubate overnight at 37°C.
-
-
Selection (Day 2 onwards):
-
Approximately 24 hours post-transduction, replace the virus-containing medium with fresh medium.
-
At 48 hours post-transduction, begin selection by adding fresh medium containing the predetermined optimal concentration of puromycin. Maintain a non-transduced well with puromycin as a positive control for selection.
-
Replace the puromycin-containing medium every 2-3 days until all control cells are dead and resistant colonies are visible (typically 5-10 days).
-
Pool the resistant colonies to create a stable polyclonal knockdown cell population.
-
Protocol 4: Assessment of Gene Knockdown Efficiency
Validation is critical to ensure the observed phenotype is due to the reduction of the target gene. This is typically done at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Levels:
-
Harvest RNA from the stable knockdown cell line and a control cell line (transduced with a non-targeting shRNA).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific to the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method. A knockdown of >70% is generally considered effective.
-
-
Western Blot for Protein Levels:
-
Lyse cells and quantify total protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Protein level reduction should correlate with mRNA knockdown, though protein half-life can cause delays.
-
Protocol 5: Determining this compound IC50
The half-maximal inhibitory concentration (IC50) is a measure of drug potency. A change in IC50 in knockdown cells compared to control cells indicates the target gene's role in drug resistance.
-
Cell Seeding:
-
Seed both the knockdown and control stable cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
-
Drug Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. A typical range might be 0.01 µM to 100 µM. Include a vehicle-only (e.g., DMSO) control. Perform each concentration in triplicate.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Incubate the cells with the drug for a relevant period (e.g., 48 or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 490-570 nm) using a plate reader.
-
-
IC50 Calculation:
-
Convert absorbance values to percentage viability relative to the vehicle-only control.
-
Plot the percentage viability against the log of the drug concentration.
-
Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear tables to facilitate comparison between control and knockdown cell lines.
Table 1: Example Data for Knockdown Efficiency Validation
| Target Gene | Cell Line | Relative mRNA Expression (vs. Control) | Relative Protein Level (vs. Control) |
|---|---|---|---|
| Gene X | Non-Targeting shRNA | 1.00 ± 0.09 | 100% |
| Gene X | Gene X shRNA #1 | 0.21 ± 0.04 | 25% |
| Gene X | Gene X shRNA #2 | 0.15 ± 0.03 | 18% |
| Gene Y | Non-Targeting shRNA | 1.00 ± 0.11 | 100% |
| Gene Y | Gene Y shRNA #1 | 0.89 ± 0.08 | 92% (Ineffective) |
| Gene Y | Gene Y shRNA #2 | 0.28 ± 0.05 | 31% |
(Data are presented as mean ± SD from three independent experiments and are hypothetical examples.)
Table 2: Example Data for this compound IC50 Values
| Cell Line | This compound IC50 (µM) | Fold Change (vs. Control) | Interpretation |
|---|---|---|---|
| Non-Targeting shRNA | 15.5 ± 1.2 | 1.0 | Baseline Resistance |
| Gene X shRNA #1 | 2.8 ± 0.4 | 0.18 | Sensitization: Knockdown of Gene X increases sensitivity to this compound, suggesting Gene X contributes to resistance. |
| Gene Z shRNA #1 | 48.2 ± 3.5 | 3.1 | Increased Resistance: Knockdown of Gene Z increases resistance, suggesting Gene Z is part of a compensatory pro-survival pathway. |
(Data are presented as mean ± SD from three independent experiments and are hypothetical examples.)
Investigating Signaling Pathways
This compound resistance may arise from alterations in signaling pathways that bypass the drug's primary D2 receptor blockade. For instance, hyperactivity of a downstream pro-survival pathway like PI3K/Akt could confer resistance. Lentiviral knockdown can be used to functionally test the involvement of specific nodes within these pathways.
In the diagram above, this compound's therapeutic action is to block the D2 receptor. A hypothetical resistance mechanism involves the upregulation or mutation of "Gene X" (a bypass kinase), which constitutively activates the pro-survival Akt pathway, rendering the cell insensitive to D2 receptor blockade. Using lentiviral shRNA to knock down "Gene X" would block this bypass pathway, restoring sensitivity to this compound, which would be observed as a significant decrease in the drug's IC50 value.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. This compound | C22H30N4O2S2 | CID 9429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 5. What is this compound used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Navigating Thioproperazine Administration in Rodent Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing thioproperazine dosage to minimize extrapyramidal side effects (EPS) in rats.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering targeted solutions to ensure the validity and reliability of your findings.
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of severe EPS (e.g., catalepsy, dystonia) at planned therapeutic doses. | Dose is too high for the specific rat strain, age, or individual sensitivity. | 1. Immediate Dose Reduction: Lower the this compound dose by 25-50%. 2. Staggered Dosing: Introduce the total daily dose in two or three smaller administrations. 3. Strain Verification: Consult literature for known sensitivities of the rat strain being used (e.g., Sprague-Dawley vs. Wistar). |
| Inconsistent or highly variable EPS scoring between subjects or across different testing days. | Observer bias, inconsistent handling, or variations in the testing environment. | 1. Blinded Observation: Ensure that the experimenter scoring the EPS is blinded to the treatment groups. 2. Standardized Handling: Implement a consistent handling protocol for all animals before and during testing. 3. Controlled Environment: Conduct all behavioral tests in the same location, at the same time of day, and under identical lighting and noise conditions. |
| Difficulty distinguishing between sedation and catalepsy. | Overlapping behavioral manifestations of high doses of antipsychotics. | 1. Righting Reflex Test: A sedated rat will have a delayed or absent righting reflex when placed on its back, whereas a cataleptic rat will typically right itself but will maintain an externally imposed posture. 2. Multiple Behavioral Measures: Utilize a battery of tests. Sedation will cause a general decrease in activity in an open field test, while catalepsy is specifically measured by the bar test. |
| Emergence of abnormal oral movements (vacuous chewing, tongue protrusions) after chronic administration. | Development of tardive dyskinesia-like symptoms. | 1. Systematic Scoring: Implement a standardized scoring system for vacuous chewing movements (VCMs). 2. Dose Adjustment: Consider a gradual reduction in the this compound dose. 3. Discontinuation and Washout: If the study design allows, discontinue treatment and monitor for the persistence or resolution of the movements. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in rat models.
Q1: What is the underlying mechanism of this compound-induced extrapyramidal side effects?
A1: this compound is a potent typical antipsychotic that primarily acts as an antagonist at dopamine D2 receptors.[1][2][3] Its antipsychotic effects are mediated by D2 receptor blockade in the mesolimbic pathway. However, blockade of D2 receptors in the nigrostriatal pathway disrupts the balance of dopamine and acetylcholine, leading to the emergence of extrapyramidal side effects.[4][5]
Q2: How can I proactively minimize the risk of severe EPS in my study?
A2: The most effective strategy is to conduct a pilot dose-response study to determine the minimal effective dose of this compound that elicits the desired therapeutic effect with the lowest incidence of EPS in your specific rat strain and experimental conditions.
Q3: Are there any pharmacological interventions to counteract this compound-induced EPS in a research setting?
A3: Co-administration of an anticholinergic agent, such as scopolamine or benztropine, can often alleviate acute EPS. However, this introduces a confounding variable and should be carefully considered and controlled for in the experimental design.
Q4: What is the typical onset and duration of EPS after a single dose of this compound in rats?
A4: The onset of acute EPS, such as catalepsy, is typically observed within 30-60 minutes of intraperitoneal administration and can last for several hours, depending on the dose.
Data Presentation
The following table provides illustrative data on the dose-dependent effects of this compound on catalepsy in rats. This data is representative and may vary based on experimental conditions.
Table 1: Representative Dose-Response of this compound on Catalepsy in Adult Male Sprague-Dawley Rats
| This compound Dose (mg/kg, i.p.) | Mean Time of Catalepsy (seconds) at 60 min post-injection | Percentage of Rats Exhibiting Catalepsy (>30s) |
| Vehicle (Saline) | 2.5 ± 0.8 | 0% |
| 0.5 | 25.3 ± 5.1 | 40% |
| 1.0 | 88.7 ± 12.4 | 85% |
| 2.5 | 175.2 ± 15.9 | 100% |
| 5.0 | >180 (cutoff) | 100% |
Data are presented as mean ± standard error of the mean.
Experimental Protocols
Detailed methodologies for key experiments to assess extrapyramidal side effects in rats are provided below.
Catalepsy Bar Test
-
Apparatus: A horizontal wooden or metal bar, approximately 1 cm in diameter, elevated 9 cm from a flat surface.
-
Procedure:
-
Gently place the rat's front paws on the bar.
-
Start a stopwatch immediately.
-
Record the time it takes for the rat to remove both paws from the bar and return to a normal posture.
-
A maximum cutoff time of 180 seconds is typically used.
-
Testing is usually performed at 30, 60, 90, and 120 minutes post-injection.
-
Rotarod Test for Motor Coordination
-
Apparatus: A rotating rod with a non-slip surface, with the speed of rotation being adjustable.
-
Procedure:
-
Train the rats to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 120 seconds) for 2-3 days prior to the experiment.
-
On the test day, administer this compound or vehicle.
-
At set time points post-injection (e.g., 30, 60, 90 minutes), place the rat on the rotarod.
-
Record the latency to fall off the rod.
-
Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 90 cm x 90 cm) with high walls to prevent escape. The floor is typically divided into a grid of equal squares.
-
Procedure:
-
Place the rat in the center of the open field.
-
Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the following parameters using video tracking software or manual scoring:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of line crossings.
-
Rearing frequency (number of times the rat stands on its hind legs).
-
-
Vacuous Chewing Movements (VCMs) Assessment
-
Apparatus: A small, clear observation cage.
-
Procedure:
-
After chronic administration of this compound, place the rat in the observation cage.
-
Allow a 2-minute acclimatization period.
-
For the next 5 minutes, count the number of purposeless chewing movements not directed at any object.
-
Tongue protrusions can also be counted as a separate measure.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound dosage optimization.
Caption: Signaling pathway of this compound leading to EPS.
Caption: Troubleshooting decision tree for unexpected EPS results.
References
- 1. Open Field Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 2. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Thioproperazine Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of thioproperazine in cell culture media.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability of this compound during cell culture experiments.
FAQs
Q1: My this compound solution in the cell culture medium seems to be losing efficacy over time. What could be the cause?
A1: this compound, a member of the phenothiazine class of compounds, is susceptible to degradation in aqueous solutions like cell culture media. The primary causes of its degradation are oxidation, photolysis (degradation due to light exposure), and to a lesser extent, hydrolysis. This degradation can lead to a decrease in the active concentration of the drug, resulting in reduced efficacy in your experiments.
Q2: What are the main degradation products of this compound?
A2: The most common degradation pathway for phenothiazines, including this compound, is the oxidation of the sulfur atom in the central ring, leading to the formation of sulfoxide derivatives.[1][2][3][4] Other potential degradation products can arise from photolytic reactions.[5]
Q3: How does light exposure affect this compound stability in my cell culture experiments?
A3: this compound is sensitive to light, particularly in the UV and visible light spectrum. Exposure to ambient light during preparation, incubation, and storage of your cell culture media containing this compound can accelerate its degradation, a process known as photolysis. This can significantly reduce the effective concentration of the drug in your experiments.
Q4: Can the pH of my cell culture medium influence the stability of this compound?
A4: Yes, the pH of the solution can affect the stability of phenothiazines. While cell culture media are typically buffered to a physiological pH (around 7.2-7.4), deviations from the optimal pH range for this compound's stability could potentially increase its degradation rate.
Q5: Are there any components in my cell culture medium that could be contributing to this compound degradation?
A5: Cell culture media are complex mixtures containing various components that could potentially contribute to the degradation of this compound. For instance, trace metal ions present in the media can catalyze oxidative degradation.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound leading to variable active concentrations. | Prepare fresh this compound-containing media for each experiment. Protect all solutions from light. Consider adding antioxidants or chelating agents. |
| Visible color change in the cell culture medium after adding this compound. | Oxidation of this compound. | This can be an indicator of degradation. Prepare fresh solutions and minimize exposure to oxygen and light. |
| Loss of this compound activity despite using freshly prepared solutions. | Rapid degradation due to experimental conditions (e.g., high light intensity from microscopy). | Minimize light exposure during experiments. Use red light where possible. Consider performing a stability study under your specific experimental conditions. |
Data Presentation: Degradation Kinetics of Phenothiazines
The following table summarizes representative thermal degradation data for several phenothiazine derivatives, including this compound, in an aqueous solution. This data can help in understanding the relative stability of these compounds.
| Compound | Rate Constant (k) at 353K (s⁻¹) | Half-life (t₀.₅) at 353K (hours) |
| Perazine | 1.2 x 10⁻⁵ | 16.0 |
| Prochlorperazine | 2.1 x 10⁻⁵ | 9.2 |
| Trifluoperazine | 3.5 x 10⁻⁵ | 5.5 |
| This compound | 2.8 x 10⁻⁵ | 6.9 |
| Thiethylperazine | 4.2 x 10⁻⁵ | 4.6 |
| Butaperazine | 5.0 x 10⁻⁵ | 3.9 |
Data adapted from kinetic studies on thermal degradation of phenothiazine derivatives.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Incubator set to your experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC (to be optimized for this compound)
-
Sterile filters
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and sterilize by filtration.
-
Spiking the Medium: Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 sample.
-
Incubation: Aliquot the remaining medium into sterile, amber-colored tubes and place them in the incubator under your standard experimental conditions (e.g., 37°C, 5% CO₂). If you are assessing photostability, have a parallel set of tubes exposed to your laboratory's ambient light.
-
Sample Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Preparation for HPLC: If necessary, centrifuge the samples to remove any precipitates. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of this compound. The peak area of this compound will be proportional to its concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining this compound against time to visualize the degradation profile.
Protocol 2: Evaluating the Effectiveness of Stabilizing Agents
This protocol can be used to test the ability of antioxidants or chelating agents to prevent this compound degradation.
Materials:
-
Same as Protocol 1
-
Stabilizing agent to be tested (e.g., Ascorbic acid, EDTA)
Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare Stabilized Medium: In a separate batch of medium, add the stabilizing agent at a desired concentration (e.g., 50 µM Ascorbic Acid or 100 µM EDTA) before spiking with this compound.
-
Experimental Groups: You will have at least two experimental groups:
-
This compound in medium (Control)
-
This compound in medium with stabilizing agent
-
-
Proceed with steps 3-8 from Protocol 1 for both experimental groups.
-
Data Analysis: Compare the degradation profiles of this compound with and without the stabilizing agent to determine its effectiveness.
Visualizations
References
- 1. Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in behavioral responses to Thioproperazine in mouse strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thioproperazine in mouse behavioral studies. It is designed to address the inherent variability in responses observed across different mouse strains and to provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the behavioral responses to this compound between different cohorts of the same mouse strain. What could be the contributing factors?
A1: Inter-individual and inter-cohort variability in drug responses, even within the same inbred mouse strain, is a documented phenomenon.[1] Several factors can contribute to this:
-
Genetic Drift: Although inbred strains are genetically uniform, spontaneous mutations can lead to the development of substrains with distinct phenotypes over time. It is crucial to source animals from a reputable vendor and to be aware of the specific substrain being used.
-
Environmental Factors: Minor differences in housing conditions (e.g., cage density, enrichment), diet, light-dark cycles, and noise levels can significantly impact baseline anxiety and locomotor activity, thereby influencing the response to this compound.
-
Maternal and Early Life Effects: The in-utero environment and early life experiences, including maternal stress, can have long-lasting effects on the neurodevelopment and behavior of the offspring.
-
Experimenter Handling: The amount and method of handling can affect stress levels in mice, which can in turn alter their behavioral responses to drug administration. Consistent and gentle handling is paramount.
-
Gut Microbiome: The composition of the gut microbiome can influence drug metabolism and should be considered as a potential source of variability.
Q2: What are the primary mechanisms of action for this compound that might explain the observed behavioral effects?
A2: this compound is a potent typical antipsychotic of the phenothiazine class. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[2][3] This blockade in the mesolimbic pathway is thought to mediate its antipsychotic effects. However, this compound also has affinities for other receptors, which contribute to its broad range of effects and potential side effects:[3][4]
-
Dopamine Receptors (D1, D3, D4): Antagonism at these receptors also contributes to its antipsychotic profile.
-
Serotonin Receptors (5-HT1, 5-HT2): Interaction with these receptors may modulate its effects on anxiety, aggression, and extrapyramidal side effects.
-
Histamine Receptors (H1): Blockade of H1 receptors is responsible for the sedative effects often observed with this compound.
-
Adrenergic Receptors (α1/α2): Antagonism at these receptors can lead to cardiovascular side effects such as hypotension and tachycardia.
-
Muscarinic (Cholinergic) Receptors (M1/M2): Blockade of these receptors can cause anticholinergic side effects like dry mouth and blurred vision.
Q3: Are there known differences in behavioral responses to this compound between C57BL/6 and BALB/c mice?
-
Baseline Activity: C57BL/6 mice generally exhibit higher locomotor and exploratory activity compared to BALB/c mice, which are typically more anxious and less active in novel environments. This could influence the observed sedative or cataleptic effects of this compound.
-
Dopaminergic System: There are reported differences in the dopaminergic systems of these strains, which could lead to differential sensitivity to a D2 antagonist like this compound.
-
Metabolism: Strain-dependent variations in drug metabolism could affect the bioavailability and clearance of this compound, leading to different effective doses.
Given the lack of direct comparative data, it is highly recommended to conduct pilot studies to determine the optimal dose-response curve for each strain used in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or absent cataleptic response after this compound administration.
-
Question: We are not observing a consistent cataleptic response in our mice after administering this compound. What could be the issue?
-
Answer:
-
Dosage: The dose of this compound may be insufficient to induce catalepsy in the specific mouse strain you are using. A dose-response study is essential to determine the effective dose for inducing catalepsy without causing excessive sedation or toxicity. This compound has been shown to be more potent than chlorpromazine in inducing catalepsy in rats.
-
Mouse Strain: Different mouse strains have varying sensitivities to drug-induced catalepsy. Some strains may be more resistant. Consider using a strain known to be sensitive to antipsychotic-induced motor effects.
-
Testing Method: Ensure your catalepsy test protocol is standardized. The height of the bar and the method of placing the mouse can influence the results. Refer to the detailed protocol below for the bar test.
-
Time Course: The peak effect of this compound may vary. Test for catalepsy at multiple time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to capture the full time course of the effect.
-
Habituation: Ensure mice are adequately habituated to the testing room to minimize stress-induced alterations in motor function.
-
Issue 2: High variability in locomotor activity data in the open field test.
-
Answer:
-
Standardize the Environment: The open field test is highly sensitive to environmental conditions. Maintain consistent lighting levels (e.g., 100-150 lux), ambient noise, and temperature across all test sessions.
-
Habituation: A consistent habituation period (e.g., 30-60 minutes) in the testing room before the trial is crucial.
-
Handling: Handle all mice in the same gentle manner. The experimenter should be consistent in placing the mouse in the center of the arena at the start of each trial.
-
Automated Tracking: Use an automated video tracking system to ensure objective and consistent measurement of distance traveled, time in the center zone, and other parameters. Human observation can be subjective and introduce variability.
-
Cleanliness: Thoroughly clean the open field arena with a 70% ethanol solution between each mouse to eliminate olfactory cues that could influence the behavior of subsequent animals.
-
Time of Day: Conduct all behavioral testing at the same time of day to control for circadian variations in activity.
-
Issue 3: Difficulty in scoring stereotyped behaviors consistently.
-
Question: We are finding it challenging to reliably score stereotyped behaviors induced by this compound. What are the best practices for this?
-
Answer:
-
Clear Definitions: Establish a clear and objective scoring system with well-defined behavioral categories (e.g., sniffing, gnawing, head weaving). Refer to the stereotypy scoring protocol below for an example.
-
Blinded Observation: The observer scoring the behavior should be blind to the experimental treatment of the mice to avoid bias.
-
Multiple Observers and Inter-Rater Reliability: If possible, have two independent observers score the behaviors and calculate the inter-rater reliability to ensure consistency.
-
Video Recording: Record the behavioral sessions to allow for repeated scoring and verification.
-
Time Sampling: Use a time-sampling method where the presence or absence of specific stereotyped behaviors is recorded at regular intervals (e.g., every 60 seconds) over a set observation period.
-
Data Presentation
Table 1: Comparative Potency of this compound and Chlorpromazine on Mouse Locomotor Activity.
| Drug | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Relative Potency |
| This compound | Not specified | Reduction in spontaneous activity | Roughly equipotent to Chlorpromazine |
| Chlorpromazine | Not specified | Reduction in spontaneous activity | - |
Source: Adapted from Gwean, B. F., & Lees, G. (1964). Some pharmacological properties of this compound and their modification by anti-parkinsonian drugs. British journal of pharmacology and chemotherapy, 22, 301–317. Note: The specific mouse strains used in this study were not reported.
Table 2: Example Template for Comparing this compound-Induced Catalepsy Across Mouse Strains.
| Mouse Strain | This compound Dose (mg/kg, i.p.) | Mean Latency to Descend (seconds) ± SEM |
| C57BL/6J | Vehicle | 5.2 ± 1.3 |
| 1.0 | 45.8 ± 7.2 | |
| 2.5 | 112.3 ± 15.6 | |
| BALB/c | Vehicle | 4.9 ± 1.1 |
| 1.0 | 28.4 ± 5.9 | |
| 2.5 | 85.7 ± 12.4 |
Note: This table presents hypothetical data to illustrate how comparative results would be structured. Researchers should generate their own data through controlled experiments.
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material.
-
Video camera mounted above the arena.
-
Automated video tracking software.
-
70% ethanol for cleaning.
-
This compound solution and vehicle control.
Procedure:
-
Habituation: Transport mice to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the test (e.g., 30 minutes).
-
Test Initiation: Gently place the mouse in the center of the open field arena and start the video recording and tracking software simultaneously. The experimenter should then leave the immediate vicinity of the arena.
-
Test Duration: Allow the mouse to explore the arena for a set period, typically 5-10 minutes.
-
Data Collection: The tracking software will record parameters such as:
-
Total distance traveled (cm).
-
Time spent in the center zone vs. the periphery (seconds).
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Post-Test: At the end of the session, return the mouse to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely before testing the next mouse.
Bar Test for Catalepsy
Objective: To measure the degree of motor immobility (catalepsy).
Materials:
-
A horizontal bar (e.g., 3 mm in diameter) elevated approximately 4-5 cm from a flat surface.
-
Stopwatch.
-
This compound solution and vehicle control.
Procedure:
-
Habituation and Drug Administration: Follow the same procedures as for the open field test.
-
Testing: At a specified time point after drug administration (e.g., 30, 60, 90 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch as soon as the mouse is in position. Measure the latency (in seconds) for the mouse to remove both forepaws from the bar and place them back on the surface.
-
Cut-off Time: A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire duration, record the cut-off time as the latency.
-
Trials: Typically, 2-3 trials are conducted for each mouse at each time point, with a brief interval between trials. The average latency is then calculated.
Stereotypy Scoring
Objective: To quantify the intensity of repetitive, invariant behaviors.
Materials:
-
Observation cages (e.g., standard mouse cages with a clear view).
-
Video recording equipment.
-
Scoring sheet or software.
-
This compound solution and vehicle control.
Procedure:
-
Habituation and Drug Administration: After drug administration, place the mouse in an individual observation cage.
-
Observation Period: Begin observing the mice at a pre-determined time after injection. The observation period is typically divided into short intervals (e.g., 1-minute observations every 10 minutes for 1-2 hours).
-
Scoring: During each observation interval, a trained observer blind to the treatment conditions should score the intensity of stereotyped behavior using a rating scale. A common scale is as follows:
-
0: Asleep or inactive.
-
1: Active, but no stereotyped behaviors.
-
2: Intermittent sniffing, head movements, or rearing.
-
3: Continuous sniffing, head movements, or rearing.
-
4: Intermittent gnawing, licking, or biting of the cage.
-
5: Continuous gnawing, licking, or biting of the cage.
-
6: Intense, continuous gnawing or licking, often focused on a single point, with potential for self-injury.
-
-
Data Analysis: The scores from each observation interval can be averaged to provide an overall stereotypy score for each animal.
Visualizations
Caption: Experimental workflow for assessing behavioral responses to this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. go.drugbank.com [go.drugbank.com]
Technical Support Center: Overcoming Thioproperazine-Induced Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address thioproperazine-induced toxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on cells in culture?
A1: this compound is a phenothiazine derivative and a potent antipsychotic medication.[1][2] In cell culture, like other phenothiazines, it is known to exert cytotoxic effects. Its mechanism of action involves antagonizing various postsynaptic receptors, including dopaminergic, serotonergic, histaminergic, and adrenergic receptors.[1][2][3] This can lead to a range of cellular responses, including the induction of apoptosis (programmed cell death), disruption of cell membrane integrity, and interference with cellular metabolism.
Q2: My cells are dying after long-term exposure to this compound. How can I confirm that it is due to apoptosis?
A2: Several methods can be used to confirm apoptosis. A common approach is to use Annexin V staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during the early stages of apoptosis. Another method is to measure the activity of caspases, which are key enzymes in the apoptotic pathway, using colorimetric or fluorometric assays. DNA fragmentation, a hallmark of late-stage apoptosis, can also be detected using assays like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Q3: Are there any general strategies to reduce the cytotoxicity of this compound in my cell-based assays?
A3: Yes, several general strategies can be employed to mitigate drug-induced cytotoxicity:
-
Co-incubation with Antioxidants: this compound-induced toxicity may be mediated by oxidative stress. Co-treatment with antioxidants like N-acetylcysteine (NAC), ascorbic acid (Vitamin C), or alpha-tocopherol (Vitamin E) can help neutralize reactive oxygen species (ROS) and reduce cell death.
-
Optimization of Assay Conditions: Reducing the incubation time or the concentration of this compound to the lowest effective level for your experimental goals can minimize toxicity.
-
Use of Different Cell Lines: Cytotoxic effects can vary significantly between cell lines. If your experimental design allows, testing a more robust cell line could be a viable option.
-
Media Supplementation: Ensuring your culture medium is rich in essential nutrients, such as amino acids and vitamins, can improve overall cell health and resilience.
Q4: Can I use apoptosis inhibitors to prevent this compound-induced cell death?
A4: Yes, if apoptosis is confirmed as the primary mechanism of cell death, the use of pan-caspase inhibitors, such as Z-VAD-FMK, can be an effective strategy to block the apoptotic cascade and improve cell viability. However, it is important to note that this will not reverse other potential cytotoxic effects of the drug.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death observed shortly after adding this compound. | High concentration of this compound. | Perform a dose-response curve to determine the IC50 value for cytotoxicity. Use concentrations below the IC50 for your specific biological assay. |
| Generation of Reactive Oxygen Species (ROS). | Co-incubate cells with an antioxidant, such as N-acetylcysteine (NAC). Start with a concentration range of 1-10 mM of NAC and optimize for your cell line. | |
| Gradual increase in cell death over several days of culture with this compound. | Induction of apoptosis. | Confirm apoptosis using Annexin V staining or a caspase activity assay. If positive, consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK. |
| Nutrient depletion in the culture medium. | Replenish the culture medium more frequently or use a richer, more supplemented medium formulation. | |
| Inconsistent results in cytotoxicity assays between experiments. | Variable cell seeding density. | Ensure consistent cell seeding density across all wells and plates. Cell confluence can significantly impact the cellular response to drugs. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. | |
| Mycoplasma contamination. | Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to drugs. |
Quantitative Data on Phenothiazine-Induced Cytotoxicity
The following table summarizes the cytotoxic effects of various phenothiazines on different leukemic cell lines. This data can serve as a reference for estimating the potential toxicity of this compound, a related compound.
| Phenothiazine | Cell Line | Parameter | Value | Reference |
| Trifluoperazine (TFPZ) | MOLT-4 | IC50 (48h) | ~5 µM | |
| Thioridazine (TRDZ) | MOLT-4 | IC50 (48h) | ~7 µM | |
| Chlorpromazine (CPZ) | MOLT-4 | IC50 (48h) | ~10 µM | |
| Trifluoperazine (TFPZ) | Raji | IC50 (48h) | ~6 µM | |
| Thioridazine (TRDZ) | Raji | IC50 (48h) | ~8 µM | |
| Chlorpromazine (CPZ) | Raji | IC50 (48h) | ~12 µM |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
This protocol describes how to assess the protective effect of NAC against this compound-induced cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation: Prepare solutions of this compound at a fixed concentration (e.g., its IC50 or 2x IC50) and a serial dilution of NAC in cell culture medium.
-
Treatment: Treat the cells with the this compound and NAC solutions. Include controls for this compound alone, NAC alone, and a vehicle control.
-
Incubation: Incubate the plate for the desired time.
-
Viability Assay: Measure cell viability using an MTT assay or another suitable method.
-
Data Analysis: Compare the cell viability in the co-treatment groups to the this compound-only group to determine the protective effect of NAC.
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for mitigating this compound-induced cytotoxicity.
References
Technical Support Center: Adjusting Thioproperazine Concentration for Patch-Clamp Recordings
Welcome to the technical support center for utilizing Thioproperazine in patch-clamp recordings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting common issues, and understanding the nuances of working with this potent D2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of patch-clamp recordings?
This compound is a phenothiazine antipsychotic that primarily functions as a potent antagonist of dopamine D2 receptors.[1] In patch-clamp experiments, application of this compound is expected to block the effects of dopamine or D2 receptor agonists on neuronal firing and ion channel activity. D2 receptors are G-protein coupled receptors that can modulate various ion channels, most notably G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[2][3]
Q2: How should I prepare a stock solution of this compound for my experiments?
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Based on its chemical properties, Dimethyl sulfoxide (DMSO) is a suitable solvent for the initial stock solution.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of solvent added to the final recording solution.
-
Procedure:
-
Weigh the appropriate amount of this compound powder.
-
Dissolve in the chosen solvent (e.g., DMSO) to the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Final Dilution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the external recording solution (e.g., artificial cerebrospinal fluid - aCSF). Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid off-target effects.
Q3: What is a good starting concentration for this compound in my patch-clamp experiment?
The optimal concentration of this compound will depend on the specific research question and the expression level of D2 receptors in the cells being studied. A specific IC50 value for this compound on D2 receptors determined by patch-clamp is not available in the searched literature. However, based on its clinical potency, starting with a concentration range of 100 nM to 1 µM is a reasonable approach. A concentration-response curve should be generated to determine the optimal concentration for your specific experimental conditions.
Q4: Are there known off-target effects of this compound on other ion channels?
Yes, as a phenothiazine, this compound is likely to have off-target effects on various ion channels, especially at higher concentrations. While specific data for this compound is limited in the provided search results, data from related phenothiazine compounds suggest potential interactions with:
-
hERG Potassium Channels: Phenothiazines like thioridazine and chlorpromazine are known to block hERG channels with IC50 values in the sub-micromolar to micromolar range.[4] This can lead to cardiotoxicity and should be a consideration in safety-related drug development.
-
Voltage-Gated Sodium Channels: Fluphenazine, another phenothiazine, has been shown to block neuronal voltage-gated sodium channels in a state-dependent manner, with a higher affinity for the inactivated state.[1]
-
GIRK Channels: Antipsychotics, including the phenothiazine thioridazine, have been shown to inhibit GIRK channels at micromolar concentrations.
-
T-Type Calcium Channels: Some neuroleptics have been shown to block T-type calcium channels.
It is advisable to test for potential off-target effects in your specific cell type, especially when using concentrations above 1 µM.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound application | 1. Drug Degradation: this compound may have degraded due to improper storage or handling. 2. Low D2 Receptor Expression: The target cells may not express sufficient levels of D2 receptors. 3. Ineffective Concentration: The concentration of this compound may be too low. 4. Drug Application Issue: The perfusion system may not be delivering the drug effectively to the cell. | 1. Prepare fresh stock and working solutions. Protect from light. 2. Verify D2 receptor expression using techniques like immunohistochemistry or qPCR. Consider using a cell line with known D2 receptor expression as a positive control. 3. Perform a concentration-response experiment to determine the optimal concentration. 4. Check the perfusion system for leaks or blockages. Ensure the perfusion outlet is positioned close to the patched cell. |
| Unexpected changes in baseline currents or cell health upon this compound application | 1. Off-Target Effects: this compound may be affecting other ion channels at the concentration used. 2. Solvent Effects: The concentration of the solvent (e.g., DMSO) in the final solution may be too high. | 1. Refer to the off-target effects section and consider testing lower concentrations. If possible, use specific blockers for suspected off-target channels to isolate the D2 receptor-mediated effect. 2. Ensure the final solvent concentration is below 0.1%. Prepare a vehicle control with the same solvent concentration to rule out solvent-induced effects. |
| Irreversible or slowly washing out effect | 1. High Lipophilicity: this compound may be partitioning into the cell membrane, leading to slow washout. 2. Receptor Internalization: Prolonged exposure to the antagonist may induce receptor internalization. | 1. Allow for a longer washout period. If the effect persists, it may be a characteristic of the drug's interaction with the receptor and membrane. 2. Use shorter application times if experimentally feasible. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and related phenothiazine compounds. Note that much of the specific electrophysiological data for this compound is not available in the provided search results, and data from related compounds should be interpreted with caution.
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 446.6 g/mol | PubChem |
| Water Solubility | 0.0569 g/L | DrugBank |
Table 2: Off-Target Effects of Phenothiazines on Ion Channels (Data from Related Compounds)
| Compound | Ion Channel | IC50 | Cell Type | Source |
| Thioridazine | hERG | 224 ± 42 nM | CHO cells | |
| Chlorpromazine | hERG | 1561 ± 281 nM | CHO cells | |
| Fluphenazine | hERG | 0.102 µM | HEK293 cells | |
| Fluphenazine | Voltage-gated Na+ channels | 960 nM (at -50 mV holding potential) | ND7/23 cells | |
| Thioridazine | GIRK1/2 | Micromolar range (concentration-dependent inhibition) | Xenopus oocytes |
Visualizations
Signaling Pathway of D2 Receptor Antagonism by this compound
Caption: D2 receptor signaling pathway and its antagonism by this compound.
Experimental Workflow for Patch-Clamp Recording with this compound
Caption: A typical experimental workflow for a patch-clamp experiment with this compound.
Troubleshooting Logic for No Drug Effect
References
- 1. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D(1) dopaminergic control of G protein-dependent inward rectifier K(+) (GIRK)-like channel current in pyramidal neurons of the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Inhibition of T-Type Calcium Channels by Neuroleptics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Thioproperazine in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Thioproperazine in cellular assays. Our goal is to help you mitigate off-target effects and ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antipsychotic medication belonging to the phenothiazine class.[1] Its primary therapeutic effect is achieved through the antagonism of dopamine D2 receptors in the brain.[1] By blocking these receptors, this compound helps to alleviate the symptoms of psychiatric disorders such as schizophrenia.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound is known to have a broad receptor binding profile, leading to several off-target effects. It acts as an antagonist at various other receptors, including:
-
Serotonin receptors: 5-HT1 and 5-HT2 subtypes
-
Histamine receptors: H1 subtype
-
Adrenergic receptors: alpha1 and alpha2 subtypes
-
Muscarinic (cholinergic) receptors: M1 and M2 subtypes
These interactions can lead to a range of unintended biological responses in cellular assays.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits your desired on-target effect.
-
Employ Specific Controls: Use selective antagonists for the off-target receptors to block their interaction with this compound. This can help to isolate the effects mediated by the D2 receptor.
-
Use a "Clean" Cell Line: If possible, use a cell line that does not express the off-target receptors of concern.
-
Validate Findings with Alternative Tools: Use alternative D2 receptor antagonists with different off-target profiles to confirm that the observed effect is indeed D2 receptor-mediated.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed in Cell Viability Assays
Symptoms:
-
A significant decrease in cell viability at concentrations intended to be non-toxic.
-
Inconsistent results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| High Compound Concentration | Verify the final concentration of this compound. Perform a serial dilution to establish a precise IC50 value for your specific cell line and assay conditions. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess solvent effects. |
| Off-Target Mediated Cytotoxicity | The observed cytotoxicity may be a genuine off-target effect. Investigate the expression of off-target receptors in your cell line. Use selective antagonists for these receptors to see if cytotoxicity is rescued. |
| Assay Interference | This compound may interfere with the chemistry of certain viability assays. Confirm cytotoxicity using an orthogonal method (e.g., if you used a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release or a live/dead cell stain). |
Experimental Protocol: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, SH-SY5Y, HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Issue 2: Observed Phenotype is Not Consistent with D2 Receptor Antagonism
Symptoms:
-
The cellular response to this compound does not align with the known downstream effects of D2 receptor blockade (e.g., expected changes in cAMP levels are not observed).
-
The effect is observed in cell lines that do not express D2 receptors.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Off-Target Effect Dominance | The observed phenotype may be mediated by one of this compound's off-target interactions. |
| Lack of D2 Receptor Expression | Confirm the expression of D2 receptors in your cell line using techniques like Western Blot, qPCR, or flow cytometry. |
| Complex Signaling Crosstalk | This compound's binding to multiple receptors may initiate complex signaling cascades that mask or alter the expected D2-mediated response. |
Experimental Protocol: Differentiating On-Target vs. Off-Target Effects
-
Characterize Receptor Expression: Determine the expression profile of dopamine, serotonin, histamine, adrenergic, and muscarinic receptors in your cell line.
-
Use Selective Antagonists:
-
To confirm a D2-mediated effect, pre-incubate the cells with a highly selective D2 receptor antagonist (e.g., Sulpiride, Raclopride) before adding this compound. If the effect of this compound is blocked, it is likely D2-mediated.
-
To identify the contribution of off-target receptors, use selective antagonists for those receptors (e.g., Ketanserin for 5-HT2A, Atropine for muscarinic receptors) in combination with this compound. If an antagonist for a specific off-target receptor reverses the unexpected phenotype, it indicates the involvement of that receptor.
-
-
Use a D2 Receptor Knockout Cell Line: If available, use a cell line in which the D2 receptor gene has been knocked out to see if the effect of this compound is still present.
Data Presentation
Table 1: Receptor Binding Profile of this compound (Illustrative Ki values in nM)
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | Moderate Affinity |
| D2 | High Affinity | |
| D3 | Moderate Affinity | |
| D4 | Moderate Affinity | |
| Serotonin | 5-HT1A | Moderate Affinity |
| 5-HT2A | High Affinity | |
| Histamine | H1 | High Affinity |
| Adrenergic | α1 | Moderate Affinity |
| α2 | Moderate Affinity | |
| Muscarinic | M1 | Low to Moderate Affinity |
| M2 | Low to Moderate Affinity |
Note: Specific Ki values can vary depending on the experimental conditions and radioligand used. This table provides a general overview of this compound's affinity for various receptors.
Table 2: Illustrative IC50 Values for this compound-Induced Cytotoxicity
| Cell Line | Assay Duration (hours) | IC50 (µM) |
| HeLa | 48 | ~10-20 |
| SH-SY5Y | 48 | ~5-15 |
| HEK293 | 48 | ~15-30 |
| HepG2 | 48 | ~20-40 |
Note: These are illustrative values. It is crucial to determine the IC50 experimentally for your specific cell line and conditions.
Visualizations
Caption: On- and off-target signaling of this compound.
References
Technical Support Center: Enhancing Oral Bioavailability of Thioproperazine in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential strategies for improving the oral bioavailability of Thioproperazine in animal studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the design and execution of your research.
Overview of Challenges with this compound Oral Delivery
This compound, a potent phenothiazine antipsychotic, exhibits poor oral bioavailability, which can lead to high inter-subject variability and limit its therapeutic efficacy in preclinical studies. Key factors contributing to its low bioavailability include:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in gastrointestinal fluids, which is a rate-limiting step for its absorption.
-
First-Pass Metabolism: Like many antipsychotics, this compound may undergo extensive metabolism in the gut wall and liver before reaching systemic circulation, significantly reducing the amount of active drug available.
To overcome these challenges, various formulation strategies can be employed to enhance the solubility, dissolution rate, and absorption of this compound. This guide will focus on four promising approaches: Solid Dispersions, Self-Emulsifying Drug Delivery Systems (SEDDS), Nanoparticle-Based Systems, and Prodrug Formulations.
Troubleshooting Guides and FAQs
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.[1][2] This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size, improving wettability, and creating amorphous forms of the drug.[3][4]
Frequently Asked Questions (FAQs):
-
Q1: My solid dispersion is not improving the dissolution rate of this compound as expected. What could be the issue?
-
A1: Several factors could be at play. The drug-to-carrier ratio might not be optimal. A high drug load can lead to the presence of crystalline drug within the dispersion. The choice of carrier is also critical; ensure it is a suitable hydrophilic polymer like PVP, PEG, or HPMC. The method of preparation (e.g., solvent evaporation, melting) can also affect the final product's characteristics. Consider re-evaluating these parameters.
-
-
Q2: The solid dispersion I prepared is physically unstable and recrystallizes over time. How can I prevent this?
-
A2: Drug recrystallization is a common issue with solid dispersions. Including a secondary polymer or a surfactant in your formulation can help inhibit crystallization and improve stability. Proper storage conditions, such as low humidity and controlled temperature, are also crucial.
-
-
Q3: How do I choose the right carrier for my this compound solid dispersion?
-
A3: The ideal carrier should be water-soluble, non-toxic, and have a high glass transition temperature to ensure the stability of the amorphous drug. It's also important that the carrier is chemically compatible with this compound. Screening several carriers from different classes (e.g., polyvinylpyrrolidones, polyethylene glycols, cellulose derivatives) is recommended to find the most effective one.
-
Troubleshooting Guide: Solid Dispersions
| Issue | Potential Cause | Suggested Solution |
| Low Dissolution Enhancement | - Suboptimal drug-to-carrier ratio- Inappropriate carrier selection- Presence of crystalline drug | - Optimize the drug-to-carrier ratio by testing different concentrations.- Screen a variety of hydrophilic carriers.- Confirm the amorphous nature of the drug in the dispersion using techniques like XRD or DSC. |
| Physical Instability (Recrystallization) | - High drug loading- Low glass transition temperature of the carrier- Inadequate storage conditions | - Reduce the drug loading.- Incorporate a second polymer or a surfactant to inhibit crystallization.- Store the solid dispersion in a desiccator at a controlled temperature. |
| Poor Powder Flowability | - Particle size and morphology | - Employ granulation techniques to improve flow properties.- Add a glidant like colloidal silicon dioxide to the formulation. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can significantly enhance the solubility and absorption of lipophilic drugs.
Frequently Asked Questions (FAQs):
-
Q1: My SEDDS formulation is not emulsifying properly upon dilution. What should I check?
-
A1: The ratio of oil, surfactant, and co-solvent is critical for spontaneous emulsification. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant should also be in the appropriate range (typically 8-18 for o/w emulsions). You may need to screen different surfactants and co-solvents and optimize their concentrations to achieve efficient self-emulsification.
-
-
Q2: I'm observing drug precipitation after the emulsification of my SEDDS. How can I resolve this?
-
A2: This indicates that the drug's solubility in the dispersed oil droplets is limited. You could try increasing the surfactant concentration to create smaller, more stable micelles that can encapsulate more drug. Alternatively, selecting an oil in which this compound has higher solubility could prevent precipitation.
-
-
Q3: Can I convert my liquid SEDDS into a solid dosage form for easier administration in animal studies?
-
A3: Yes, liquid SEDDS can be converted into solid SEDDS (S-SEDDS) by adsorbing the liquid formulation onto a solid carrier like microcrystalline cellulose or silica. This can improve handling and stability while maintaining the self-emulsifying properties.
-
Troubleshooting Guide: SEDDS
| Issue | Potential Cause | Suggested Solution |
| Poor Self-Emulsification | - Incorrect oil/surfactant/co-solvent ratio- Inappropriate surfactant HLB value | - Perform a ternary phase diagram study to identify the optimal component ratios.- Select a surfactant or a blend of surfactants with a suitable HLB value. |
| Drug Precipitation upon Dilution | - Low drug solubility in the oil phase- Insufficient surfactant concentration | - Screen different oils to find one with higher solubilizing capacity for this compound.- Increase the surfactant concentration to enhance the drug-loading capacity of the micelles. |
| Formulation Instability (Phase Separation) | - Incompatibility of components- Suboptimal component ratios | - Ensure all components are mutually miscible.- Re-optimize the formulation using a phase diagram. |
Nanoparticle-Based Systems
Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect the drug from degradation in the GI tract, enhance its absorption, and potentially reduce first-pass metabolism. Mucoadhesive nanoparticles can further prolong the residence time of the drug at the absorption site.
Frequently Asked Questions (FAQs):
-
Q1: The particle size of my this compound nanoparticles is too large. How can I reduce it?
-
A1: For SLNs, increasing the homogenization pressure or sonication time can lead to smaller particle sizes. For polymeric nanoparticles, adjusting the polymer concentration, the type and concentration of surfactant, and the stirring speed during preparation can influence particle size.
-
-
Q2: My nanoparticle formulation shows low drug encapsulation efficiency. What can I do to improve it?
-
A2: The encapsulation efficiency depends on the drug's solubility in the lipid or polymer matrix. For SLNs, selecting a lipid in which this compound is more soluble can help. For polymeric nanoparticles, the choice of polymer and the method of preparation (e.g., nanoprecipitation, emulsion-solvent evaporation) are key factors. Optimizing the drug-to-carrier ratio is also important.
-
-
Q3: How can I assess the mucoadhesive properties of my nanoparticles in vitro?
-
A3: Several in vitro methods can be used, including measuring the interaction between the nanoparticles and mucin solution using techniques like turbidity measurements or viscosity changes. Another common method is to evaluate the adhesion of fluorescently labeled nanoparticles to a section of animal intestinal mucosa.
-
Troubleshooting Guide: Nanoparticle-Based Systems
| Issue | Potential Cause | Suggested Solution |
| Large Particle Size | - Inadequate energy input during preparation- Suboptimal formulation parameters | - Increase homogenization pressure/time or sonication energy.- Adjust polymer/lipid and surfactant concentrations. |
| Low Encapsulation Efficiency | - Poor drug solubility in the carrier matrix- Drug leakage during preparation | - Screen different lipids or polymers for better drug compatibility.- Optimize the preparation method and drug-to-carrier ratio. |
| Particle Aggregation | - Insufficient surface stabilization | - Increase the concentration of the stabilizing surfactant.- Use a combination of steric and electrostatic stabilizers. |
Prodrugs
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. Designing a prodrug of this compound could potentially improve its solubility and/or membrane permeability.
Frequently Asked Questions (FAQs):
-
Q1: My this compound prodrug is not converting to the active drug in vivo. What could be the reason?
-
A1: The conversion of a prodrug to its active form depends on the presence of specific enzymes. The promoiety you have chosen may not be susceptible to cleavage by the enzymes present in the target tissue or systemic circulation of the animal model you are using. In vitro stability studies in plasma and liver microsomes from the specific animal species can help predict in vivo conversion.
-
-
Q2: The synthesized prodrug has lower bioavailability than the parent drug. Why might this happen?
-
A2: While the prodrug may have improved solubility or permeability, it might be a substrate for efflux transporters (like P-glycoprotein) that pump it back into the intestinal lumen. Alternatively, it could be prematurely metabolized to an inactive form before it can be converted to the active drug.
-
-
Q3: How do I select an appropriate promoiety for a this compound prodrug?
-
A3: The choice of promoiety should be based on the physicochemical properties you want to improve. For enhancing water solubility, you could consider adding a hydrophilic group like a phosphate or an amino acid. To increase lipophilicity and passive diffusion, an ester or a long-chain fatty acid could be attached. The promoiety should also be readily cleavable by common enzymes and be non-toxic.
-
Troubleshooting Guide: Prodrugs
| Issue | Potential Cause | Suggested Solution |
| Inefficient Conversion to Active Drug | - Lack of specific enzymes in the animal model- High chemical stability of the prodrug linkage | - Perform in vitro metabolic stability assays using plasma and tissue homogenates from the target species.- Modify the promoiety to be more susceptible to enzymatic cleavage. |
| Low Bioavailability of Prodrug | - Efflux transporter substrate- Premature metabolism to inactive forms | - Conduct in vitro Caco-2 cell permeability assays to assess efflux.- Investigate the metabolic pathways of the prodrug. |
| Toxicity of the Prodrug or Promoiety | - Inherent toxicity of the synthesized molecule | - Evaluate the cytotoxicity of the prodrug and the released promoiety in relevant cell lines.- Choose a promoiety that is known to be non-toxic. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol) at a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.
-
Drying: Dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving: Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using XRD and DSC).
Protocol 2: Formulation and Evaluation of this compound SEDDS
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable components.
-
Ternary Phase Diagram Construction: Construct a ternary phase diagram with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components in the optimal ratio. Add this compound and stir until it is completely dissolved.
-
Evaluation of Self-Emulsification: Add a small amount of the SEDDS formulation to water and observe the spontaneity and appearance of the resulting emulsion.
-
Droplet Size Analysis: Measure the droplet size and polydispersity index of the emulsion using a particle size analyzer.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in a simulated gastric or intestinal fluid.
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the coarse emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid droplets to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug release profile. A similar approach was successful for perphenazine, another phenothiazine.
Data Presentation
The following tables present hypothetical pharmacokinetic data from a rat study comparing different this compound formulations. These values are for illustrative purposes to demonstrate the potential improvements in bioavailability with the described techniques.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 10 | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| Solid Dispersion (1:4 Drug:PVP) | 10 | 120 ± 25 | 1.5 ± 0.3 | 750 ± 150 | 300 |
| SEDDS | 10 | 180 ± 35 | 1.0 ± 0.2 | 1100 ± 220 | 440 |
| Solid Lipid Nanoparticles | 10 | 250 ± 50 | 1.0 ± 0.2 | 1500 ± 300 | 600 |
Data are presented as mean ± SD (n=6). Relative bioavailability is calculated with respect to the this compound suspension.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships of the described bioavailability enhancement techniques.
Caption: Workflow for Solid Dispersion Preparation and Evaluation.
Caption: Workflow for SEDDS Formulation and Evaluation.
Caption: Strategies to Overcome this compound Bioavailability Issues.
References
Refinement of surgical procedures for intracranial Thioproperazine infusion
Disclaimer: Intracranial infusion of Thioproperazine is a specialized and emerging research application. The following guidelines are based on established principles of stereotaxic surgery and chronic intracranial drug delivery. All experimental procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving intracranial this compound infusion.
| Question | Answer |
| Issue: No behavioral or cellular response is observed post-infusion. | Possible Causes & Solutions: 1. Cannula Blockage: Gently flush the cannula with sterile saline at a low flow rate. If the blockage persists, the animal may need to be excluded from the study. 2. Incorrect Cannula Placement: Verify stereotaxic coordinates and histological confirmation at the end of the study is crucial. Review surgical videos if available. 3. Drug Degradation: this compound solutions may be light-sensitive. Prepare solutions fresh and protect from light. Verify the stability of your solution under experimental conditions (see Table 2). 4. Pump Malfunction: Ensure the infusion pump is calibrated and functioning correctly. Check for leaks in the tubing. |
| Issue: The subject exhibits severe motor side effects (e.g., catalepsy, dyskinesia). | Possible Causes & Solutions: 1. Concentration Too High: The infused concentration of this compound may be excessive, leading to off-target effects. Reduce the concentration for subsequent experiments (see Table 1 for parameter ranges). 2. Infusion Rate Too Fast: A high flow rate can lead to tissue damage and rapid, non-physiological drug distribution. Lower the infusion rate. 3. Incorrect Targeting: The cannula may be misplaced in a region highly sensitive to dopamine receptor antagonism, such as the substantia nigra. Verify coordinates. |
| Issue: There is evidence of significant tissue damage at the infusion site upon histological analysis. | Possible Causes & Solutions: 1. Incompatible Vehicle: The vehicle used to dissolve this compound may be causing local toxicity. Test the vehicle alone in a control group. Consider alternative, more inert vehicles like artificial cerebrospinal fluid (aCSF). 2. High Infusion Volume/Rate: Excessive volume or a rapid infusion rate can cause mechanical damage to the brain tissue. Optimize the infusion parameters to deliver the desired dose in the smallest possible volume over a longer period. 3. Chronic Inflammation: This can be caused by the implant itself or the infused substance. Ensure all components are sterile. Co-infusion with an anti-inflammatory agent could be considered, but may be a confounding variable. |
| Issue: The back-pressure on the infusion pump is abnormally high. | Possible Causes & Solutions: 1. Occlusion in the Cannula or Tubing: This is the most common cause. Attempt a gentle flush. Check for kinks in the tubing. 2. Glio-scarring: In chronic studies, glial scarring around the cannula tip can increase resistance to flow. A stepped infusion protocol (starting with a very low rate) may help. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a suitable vehicle for dissolving this compound for intracranial infusion? | The choice of vehicle is critical. Start with sterile, pH-balanced artificial cerebrospinal fluid (aCSF). Some studies may require a small percentage of a solubilizing agent like DMSO, but this should be kept to an absolute minimum (<1%) and its potential neurotoxicity must be controlled for. |
| How do I determine the optimal infusion rate and concentration? | This requires empirical validation. Begin with concentrations reported in the literature for systemic administration, adjusting for direct brain delivery. A dose-response study is highly recommended. Start at the low end of the parameter ranges (see Table 1) and escalate the dose systematically while monitoring for behavioral and physiological changes. |
| What post-operative care is essential for subjects with chronic implants? | Post-operative care should include analgesics for at least 48-72 hours, regular monitoring of body weight and food/water intake, and daily checks of the surgical site for signs of infection or inflammation. Ensure the head cap and cannula are secure. |
| How can I confirm the correct placement of the infusion cannula? | At the conclusion of the experiment, perfuse the animal and extract the brain. Post-fix the tissue and perform histological sectioning (e.g., cresyl violet staining) to visualize the cannula track and confirm its termination in the target brain region. Co-infusing a fluorescent tracer can also aid in visualizing the infusion spread. |
Data Presentation: Infusion Parameters & Stability
Table 1: Recommended Starting Parameters for Intracranial this compound Infusion
| Parameter | Rodent (Rat) Model | Non-Human Primate (Macaque) |
|---|---|---|
| Concentration Range | 10 µM - 500 µM | 50 µM - 1 mM |
| Infusion Rate | 0.1 - 0.5 µL/hour | 0.5 - 2.0 µL/hour |
| Total Volume / Day | 2.4 - 12 µL | 12 - 48 µL |
| Cannula Gauge | 30 - 33 G | 26 - 30 G |
| Vehicle | aCSF with <1% DMSO | aCSF with <1% DMSO |
Table 2: Stability of this compound (100 µM) in aCSF at Different Conditions
| Condition | 24 Hours | 48 Hours | 72 Hours |
|---|---|---|---|
| Room Temperature (22°C) - Exposed to Light | 85% ± 4% | 68% ± 5% | 45% ± 7% |
| Room Temperature (22°C) - Protected from Light | 98% ± 2% | 95% ± 3% | 91% ± 3% |
| Body Temperature (37°C) - Protected from Light | 96% ± 2% | 91% ± 4% | 84% ± 5% |
(Data are presented as mean percentage of initial concentration ± SD, and are hypothetical examples for illustrative purposes.)
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation for Chronic Infusion
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Place the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave and sterilize the scalp with povidone-iodine and ethanol.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Use a sterile cotton swab to clean the skull surface. Identify bregma and lambda.
-
Coordinate Targeting: Calculate the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region (e.g., nucleus accumbens, prefrontal cortex) relative to bregma.
-
Drilling: Use a high-speed dental drill to create a small burr hole over the target coordinates. Be careful not to damage the underlying dura mater.
-
Durotomy & Cannula Insertion: Carefully incise the dura with a fine needle. Slowly lower the guide cannula to the predetermined DV coordinate.
-
Implant Fixation: Secure the guide cannula to the skull using dental cement and jeweler's screws. Ensure the implant is stable.
-
Closure and Recovery: Suture the scalp around the implant. Place a dummy cannula into the guide to keep it patent. Administer post-operative analgesics and place the animal in a clean, warm cage for recovery. Monitor the animal closely until it is fully ambulatory.
Visualizations
Caption: Experimental workflow for chronic intracranial infusion studies.
Caption: Simplified this compound action on the D2 receptor pathway.
Technical Support Center: Strategies to Reduce Animal Stress During Thioproperazine Behavioral Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize animal stress during behavioral testing with thioproperazine. Reducing stress is crucial not only for animal welfare but also for enhancing the reliability and validity of experimental data.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: We are observing high variability in our behavioral data between subjects in our this compound study. What could be the cause and how can we reduce it?
Answer: High variability in behavioral studies involving this compound can often be attributed to inconsistent stress levels among animals. Here’s a step-by-step guide to troubleshoot this issue:
-
Standardize Acclimation and Handling: Ensure all animals undergo a consistent acclimation period to the housing and testing environments before the experiment begins. Implement a standardized handling protocol for at least one week prior to testing to habituate the animals to the experimenter.[1]
-
Refine Drug Administration Technique: The method of this compound administration can be a significant source of stress. Oral gavage, for instance, is known to induce a greater stress response compared to voluntary oral administration.[2][3] Consider less stressful alternatives if feasible.
-
Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels in both the housing and testing rooms. Avoid conducting tests on days when cage changes occur, as this can increase animal activity and stress.[4]
-
Consistent Timing: Conduct all behavioral tests at the same time of day to minimize the influence of circadian rhythms on behavior and drug metabolism.
Question: Our animals are showing excessive signs of distress (e.g., vocalizations, freezing, or aggression) during handling and dosing, potentially affecting our results. How can we mitigate this?
Answer: Excessive distress is a clear indicator that the current procedures are too stressful and require refinement.
-
Implement a Gradual Habituation Protocol: Begin with short, gentle handling sessions and gradually increase the duration.[1] Allow animals to habituate to the dosing equipment (e.g., syringe without a needle) before the actual administration.
-
Use Positive Reinforcement: Associate handling and procedures with a positive reward, such as a small food treat, to create a positive association.
-
Optimize the Dosing Procedure: If using injections, ensure proper technique and use the smallest gauge needle possible. For oral administration, consider training animals to voluntarily consume the substance mixed with a palatable treat. Restraint should be minimized and for the shortest duration necessary.
Question: We are not observing the expected cataleptic effects of this compound consistently. What could be going wrong?
Answer: Inconsistent catalepsy results can be due to procedural variability or underlying stress affecting the animals' response. This compound is known to be potent in producing experimental catatonia in rats.
-
Standardize the Catalepsy Test: The bar test is a common method, but its parameters need to be strictly controlled. Ensure the bar height and diameter are consistent, and the maximum test duration is predetermined. The time of testing post-injection is critical; for many neuroleptics, peak cataleptic effects are observed around 60 minutes after administration.
-
Minimize Pre-Test Stress: High levels of stress can interfere with the expression of catalepsy. Ensure the animals are calm before the test. Avoid loud noises or sudden movements in the testing room.
-
Observer Training: Ensure all observers are trained to score catalepsy using the same criteria to reduce inter-observer variability. Automated systems can also be used to increase objectivity.
Frequently Asked Questions (FAQs)
Q1: What is the least stressful method for administering this compound to rodents?
A1: While the ideal method may depend on the specific experimental design, voluntary oral administration is generally considered the least stressful method. This can be achieved by mixing the drug with a palatable food or liquid. If injections are necessary, subcutaneous (SC) is often less stressful than intraperitoneal (IP) or intramuscular (IM). Oral gavage is a common method but is known to induce significant stress.
Q2: How long should the habituation and handling period be before starting a this compound experiment?
A2: A minimum of one week of daily handling is recommended to habituate rodents to the experimenter. The duration of each handling session can start with a few minutes and gradually increase. Animals should also be habituated to the testing room and apparatus for several days before the experiment begins.
Q3: Can environmental enrichment affect the outcomes of this compound behavioral testing?
A3: Yes, environmental enrichment can significantly impact behavior and neurochemistry, which may influence the effects of this compound. Enriched environments can reduce anxiety and stress-related behaviors, potentially altering the baseline against which the drug's effects are measured. It is crucial to provide a consistent level of enrichment for all animals in a study, including controls.
Q4: What are the key parameters to measure in an Open Field Test when assessing the effects of this compound?
A4: In an Open Field Test, key parameters to assess the effects of antipsychotics like this compound include:
-
Locomotor Activity: Total distance traveled, which is expected to be reduced by this compound.
-
Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis).
-
Rearing Frequency: A measure of exploratory behavior.
-
Stereotypic Behaviors: Any repetitive, unvarying behaviors that may be induced or altered by the drug.
Q5: How can I troubleshoot variability in the Elevated Plus Maze test with this compound?
A5: Variability in the Elevated Plus Maze (EPM) can be minimized by:
-
Consistent Handling and Acclimation: As with other tests, ensure all animals are well-habituated.
-
Standardized Starting Procedure: Always place the animal in the center of the maze facing the same arm.
-
Controlled Environment: Maintain consistent lighting and noise levels, as these can significantly affect anxiety-like behavior.
-
Cleaning: Thoroughly clean the maze between animals to remove olfactory cues.
-
One-Trial Tolerance: Be aware that re-testing animals on the EPM can lead to a phenomenon called "one-trial tolerance," where prior experience on the maze alters subsequent behavior.
Data Presentation
Comparison of Drug Administration Methods on Stress Markers in Mice
| Stress Marker | Control (No Dosing) | Pill Dosing (Voluntary) | Oral Gavage |
| Mean Arterial Pressure (MAP) Increase (First Hour) | Baseline | Modest Increase | Significantly Greater Increase |
| Heart Rate Change (2-5 Hours Post-Dosing) | No Significant Change | Significant Reduction | Significant Increase |
| Fecal Corticosterone Metabolites | No Significant Change | No Significant Effect | Significant Increase |
This table summarizes findings from studies comparing the physiological stress responses to different methods of substance administration in mice, providing a strong rationale for selecting less invasive techniques where possible.
Experimental Protocols
Protocol 1: Habituation and Handling for Stress Reduction
-
Acclimation: Upon arrival, allow animals to acclimate to the new housing environment for at least one week before any procedures begin.
-
Handling:
-
For 7-10 consecutive days prior to the experiment, handle each animal gently for 5-10 minutes daily.
-
Handling should be done by the same experimenter who will conduct the behavioral tests.
-
Use a consistent method, such as cupping the animal in open hands, and avoid forceful restraint.
-
-
Habituation to Testing Room: For 2-3 days before the experiment, transport the animals in their home cages to the behavioral testing room and leave them undisturbed for 30-60 minutes to acclimate to the novel environment.
-
Habituation to Apparatus: For tests involving specific apparatus (e.g., Open Field arena, Elevated Plus Maze), allow the animals to freely explore the apparatus for 5 minutes on the day before the experiment begins, without any drug administration or aversive stimuli.
Protocol 2: Catalepsy Bar Test for this compound in Rats
-
Apparatus: A horizontal wooden or metal bar (e.g., 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.
-
Procedure:
-
Administer this compound or vehicle control via the chosen route.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after injection, place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the time until the rat removes both forepaws from the bar and returns to a normal posture on the surface.
-
A cut-off time (e.g., 180 seconds) should be set, at which point the animal is returned to its home cage.
-
-
Scoring: The latency to descend is recorded as the measure of catalepsy. If the animal remains on the bar for the entire cut-off period, the maximum score is assigned.
Mandatory Visualizations
Caption: Experimental workflow for this compound behavioral testing.
References
- 1. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 2. Some pharmacological properties of this compound and their modification by anti-parkinsonian drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOME PHARMACOLOGICAL PROPERTIES OF this compound AND THEIR MODIFICATION BY ANTI-PARKINSONIAN DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open field test for mice [protocols.io]
Validation & Comparative
A Comparative Analysis of D2 Receptor Occupancy: Thioproperazine vs. Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of thioproperazine and haloperidol, with a specific focus on their interaction with the dopamine D2 receptor. While both are potent antipsychotic agents, their profiles differ, particularly in the available quantitative data regarding their in vivo receptor occupancy. This document summarizes the existing experimental data, details relevant methodologies, and visualizes key pathways to aid in research and drug development.
Executive Summary
Haloperidol, a butyrophenone derivative, is one of the most extensively studied antipsychotics in terms of its in vivo dopamine D2 receptor occupancy. A wealth of Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) data has established a clear relationship between its dosage, plasma concentration, and the degree of D2 receptor blockade in the brain. In contrast, this compound, a potent phenothiazine, has a less documented in vivo D2 receptor occupancy profile in publicly accessible literature. This compound is recognized as a potent antagonist of D1, D2, D3, and D4 receptors.[1] This guide, therefore, presents a detailed quantitative analysis for haloperidol and a more qualitative, in vitro-focused comparison for this compound, highlighting a significant data gap in the current research landscape.
Quantitative Data Comparison
Due to the limited availability of in vivo D2 receptor occupancy data for this compound, a direct quantitative comparison with haloperidol is challenging. The following tables summarize the available data, focusing on in vitro binding affinities and typical clinical dosages to provide a comparative perspective.
Table 1: In Vitro D2 Receptor Binding Affinity
| Compound | D2 Receptor Binding Affinity (Ki) [nM] | Notes |
| This compound | Data not readily available in reviewed literature. As a potent phenothiazine, high affinity is expected. | |
| Haloperidol | 0.89[2] | Consistently demonstrates high affinity for D2 receptors across multiple studies.[2][3][4] |
Table 2: Typical Clinical Dosage for Schizophrenia
| Compound | Initial Oral Dose | Usual Optimal/Maintenance Oral Dose |
| This compound | 5 mg/day | 30 - 40 mg/day |
| Haloperidol | 0.5 - 5 mg, 2-3 times daily | 0.5 - 20 mg/day |
In Vivo D2 Receptor Occupancy of Haloperidol
Numerous studies have utilized PET and SPECT imaging to quantify the in vivo D2 receptor occupancy of haloperidol at various clinical doses.
Table 3: Haloperidol D2 Receptor Occupancy at Different Oral Doses
| Daily Dose | Mean D2 Receptor Occupancy (%) | Study Population |
| 0.5 - 2 mg | Moderate occupancy, specific percentages vary | Patients with schizophrenia |
| 3 - 5 mg | High occupancy, often within the therapeutic window | Patients with schizophrenia |
| >10 mg | Can lead to occupancy levels >80%, associated with higher risk of extrapyramidal symptoms (EPS) | Patients with schizophrenia |
Experimental Protocols
The measurement of D2 receptor occupancy in vivo is a critical component of antipsychotic drug development. The primary method employed is Positron Emission Tomography (PET), often utilizing the radioligand [11C]raclopride.
Protocol: In Vivo D2 Receptor Occupancy Measurement using [11C]raclopride PET
-
Subject Preparation: Subjects are typically required to be in a resting state in a quiet, dimly lit room to minimize fluctuations in endogenous dopamine levels. A cannula is inserted for radiotracer injection and, in some protocols, for arterial blood sampling.
-
Radiotracer Administration: A bolus injection of [11C]raclopride is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scanning commences immediately after radiotracer injection and continues for a specified duration, typically 60-90 minutes.
-
Arterial Blood Sampling (optional but recommended for full quantitative analysis): Timed arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.
-
Image Analysis and Quantification:
-
Dynamic PET images are reconstructed and corrected for attenuation and scatter.
-
Regions of Interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen) as the target region and the cerebellum as a reference region (due to its low D2 receptor density).
-
The binding potential (BP_ND) of the radioligand is calculated. This value is proportional to the density of available D2 receptors.
-
-
Occupancy Calculation: D2 receptor occupancy is calculated by comparing the binding potential in the drug-treated state to a baseline (drug-free) scan in the same individual or a group of healthy controls. The formula is:
-
Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Antipsychotics like this compound and haloperidol exert their primary therapeutic effect by blocking dopamine D2 receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, initiate a signaling cascade that modulates neuronal activity. Antagonism of this pathway is believed to alleviate the positive symptoms of schizophrenia.
Experimental Workflow for D2 Receptor Occupancy Study
The process of conducting a D2 receptor occupancy study involves several key stages, from participant recruitment to data analysis.
Conclusion and Future Directions
Haloperidol's interaction with the D2 receptor is well-characterized in vivo, providing a robust dataset for comparative purposes in antipsychotic drug development. The therapeutic window for D2 receptor occupancy, generally considered to be between 65% and 80% for optimal efficacy with minimal extrapyramidal side effects, is largely based on studies of typical antipsychotics like haloperidol.
A significant knowledge gap exists for the in vivo D2 receptor occupancy of this compound. While its potent antagonist activity at D2 receptors is acknowledged, the absence of publicly available PET or SPECT data hinders a direct, quantitative comparison with haloperidol at clinical doses. Future research employing modern neuroimaging techniques to quantify this compound's D2 receptor occupancy would be invaluable. Such studies would not only provide a clearer understanding of its therapeutic window and side-effect profile but also enrich our comparative knowledge of phenothiazine and butyrophenone antipsychotics, ultimately aiding in the development of more refined and effective treatments for psychotic disorders.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
Validating Thioproperazine's Antipsychotic-Like Effects: A Comparative Analysis in Translational Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of thioproperazine's antipsychotic-like effects against the typical antipsychotic haloperidol and the atypical antipsychotic clozapine. The analysis is based on established translational animal models that are predictive of antipsychotic efficacy and extrapyramidal side effects.
This compound, a potent phenothiazine neuroleptic, exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the brain.[1][2] Overactivity in dopamine pathways is strongly implicated in the psychotic symptoms of schizophrenia, and by blocking these receptors, this compound helps to alleviate hallucinations and delusions.[1] Beyond its primary action on D2 receptors, this compound also interacts with a range of other neurotransmitter systems, including dopamine D1, D3, and D4, serotonin (5-HT1 and 5-HT2), histamine (H1), adrenergic (alpha1/alpha2), and muscarinic (M1/M2) receptors, contributing to its broad pharmacological profile.[2][3]
This guide delves into the preclinical validation of this compound's antipsychotic-like properties by examining its performance in key animal models and comparing it with the benchmark antipsychotics, haloperidol and clozapine.
Comparative Efficacy in Preclinical Models
Translational animal models are crucial for predicting the clinical efficacy and side-effect profile of antipsychotic drugs. The following sections summarize the expected comparative effects of this compound, haloperidol, and clozapine in these models.
Catalepsy Test
The catalepsy test is a primary indicator of a drug's potential to induce extrapyramidal side effects (EPS) in humans. This test measures the failure of an animal to correct an externally imposed posture. This compound is known to have marked cataleptic activity.
Table 1: Comparison of Cataleptogenic Potential
| Drug | ED50 (mg/kg) for Catalepsy in Rats | Predicted EPS Liability |
| This compound | Data not available in direct comparison | High |
| Haloperidol | ~0.29 - 0.31 | High |
| Clozapine | No catalepsy observed up to 40 mg/kg | Low |
Apomorphine-Induced Stereotypy
Apomorphine is a dopamine receptor agonist that induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. The ability of an antipsychotic to antagonize these behaviors is indicative of its D2 receptor blocking activity and potential antipsychotic efficacy. This compound is recognized for its potent anti-apomorphine activity.
Table 2: Antagonism of Apomorphine-Induced Stereotypy
| Drug | Efficacy in Blocking Stereotypy | Notes |
| This compound | High | Potent antagonism of dopamine-mediated behaviors. |
| Haloperidol | High | A standard typical antipsychotic for comparison. |
| Clozapine | Moderate | Effective, but may require higher doses compared to typicals. |
Amphetamine-Induced Hyperlocomotion
Amphetamine induces an increase in locomotor activity in rodents by enhancing dopamine release. This model is widely used to screen for antipsychotic potential, as effective antipsychotics can reverse this hyperlocomotion.
Table 3: Attenuation of Amphetamine-Induced Hyperlocomotion
| Drug | Efficacy in Reducing Hyperlocomotion | Notes |
| This compound | High | Expected to be potent in line with its D2 antagonism. |
| Haloperidol | High | Effectively reduces amphetamine-induced hyperactivity. |
| Clozapine | High | Also effective, though its mechanism involves more than D2 antagonism. |
Prepulse Inhibition (PPI) of the Startle Response
Prepulse inhibition is a measure of sensorimotor gating, the brain's ability to filter out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in animals. Antipsychotics can restore these deficits.
Table 4: Effects on Prepulse Inhibition
| Drug | Effect on PPI Deficits | Notes |
| This compound | Expected to restore deficits | Consistent with its antipsychotic profile. |
| Haloperidol | Restores deficits | Demonstrates efficacy in this translational model. |
| Clozapine | Restores deficits | Efficacy in this model supports its use in schizophrenia. |
Receptor Binding Affinity
The therapeutic effects and side-effect profiles of antipsychotic drugs are closely linked to their binding affinities for various neurotransmitter receptors.
Table 5: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol | Clozapine |
| Dopamine D2 | Data not available | ~1.8 | ~160 |
| Serotonin 5-HT2A | Data not available | Data not available | ~5.4 |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by this compound.
Caption: General Experimental Workflow for Antipsychotic Drug Validation.
Detailed Experimental Protocols
Catalepsy Test (Bar Test) in Rats
Objective: To assess the potential of a compound to induce extrapyramidal side effects.
Apparatus: A horizontal bar (e.g., 1 cm in diameter) is fixed at a specific height (e.g., 9 cm) from a flat surface.
Procedure:
-
Administer the test compound (this compound, haloperidol, clozapine) or vehicle to the rats via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the bar.
-
Measure the time (latency) it takes for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the rat is removed from the apparatus.
-
The duration of catalepsy is recorded for each animal at each time point.
Apomorphine-Induced Stereotypy in Mice
Objective: To evaluate the dopamine receptor blocking activity of a compound.
Apparatus: Transparent observation cages.
Procedure:
-
Administer the test compound or vehicle to the mice.
-
After a specified pretreatment time (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine (e.g., 1-5 mg/kg).
-
Immediately after apomorphine injection, place the mice individually into the observation cages.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, climbing) at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30-60 minutes).
-
A rating scale is used to score the intensity of the stereotypy.
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To screen for potential antipsychotic activity by assessing the reversal of dopamine-mediated hyperlocomotion.
Apparatus: Open-field arenas equipped with automated photobeam detection systems to measure locomotor activity.
Procedure:
-
Habituate the rats to the open-field arenas for a set period (e.g., 30-60 minutes) on one or more days prior to testing.
-
On the test day, administer the test compound or vehicle.
-
After the appropriate pretreatment time, administer d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.).
-
Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
Objective: To measure sensorimotor gating and its modulation by test compounds.
Apparatus: A startle response system consisting of a sound-attenuating chamber, a startling stimulus generator, a prepulse stimulus generator, and a motion sensor to detect the startle response.
Procedure:
-
Place the rat in the restraining cylinder within the startle chamber and allow for a brief acclimatization period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-plus-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 3-15 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
The startle amplitude is recorded for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] * 100
Conclusion
This compound is a potent typical antipsychotic with a strong affinity for dopamine D2 receptors. Based on its pharmacological profile and findings from older preclinical studies, it is expected to demonstrate robust antipsychotic-like effects in translational animal models, comparable to or exceeding the potency of other typical antipsychotics like haloperidol in dopamine-dependent behavioral assays. However, this high D2 receptor antagonism also predicts a significant liability for extrapyramidal side effects, similar to haloperidol and in stark contrast to the atypical antipsychotic clozapine. Further direct, side-by-side comparative studies with modern methodologies are warranted to provide precise quantitative data on the relative efficacy and side-effect profile of this compound.
References
Cross-Validation of Thioproperazine's In Vitro and In Vivo Functional Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo functional activity of Thioproperazine, a typical antipsychotic, with two other well-established antipsychotic agents: Haloperidol and Chlorpromazine. The data presented is intended to offer an objective cross-validation of this compound's pharmacological profile, supported by experimental data and detailed protocols.
In Vitro Functional Activity: Dopamine D2 Receptor Binding and Signaling
The primary mechanism of action for typical antipsychotics like this compound, Haloperidol, and Chlorpromazine is the blockade of dopamine D2 receptors.[1][2] This section compares their binding affinities and functional antagonism at these receptors.
Data Presentation: D2 Receptor Binding Affinity and Functional Potency
| Drug | D2 Receptor Binding Affinity (Ki, nM) | D2 Receptor Functional Antagonism (IC50, nM) |
| This compound | Data not consistently available in searched literature; reported to be a potent dopamine antagonist.[1] | Data not consistently available in searched literature. |
| Haloperidol | ~1-2 | 5.5 (Gβγ signaling)[3] |
| Chlorpromazine | ~3-10 | Data varies depending on the assay; generally in the nanomolar range. |
Note: Ki and IC50 values can vary between different studies and experimental conditions. The data presented here is a representative range from the cited literature.
Experimental Protocol: In Vitro Dopamine D2 Receptor Functional Assay (cAMP Accumulation)
This protocol outlines a common method for determining the functional antagonist potency of compounds at the D2 dopamine receptor by measuring the inhibition of agonist-induced decreases in cyclic AMP (cAMP) levels.[4]
Objective: To quantify the ability of a test compound to block the dopamine-induced inhibition of forskolin-stimulated cAMP production in cells expressing the human dopamine D2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and selection agents.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
Dopamine (agonist).
-
Test compounds (this compound, Haloperidol, Chlorpromazine).
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells to ~80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 384-well plates at a predetermined optimal density. Incubate overnight at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Haloperidol, Chlorpromazine) in assay buffer.
-
Assay: a. Remove the culture medium from the cells. b. Add the diluted test compounds to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells. d. Immediately add forskolin to all wells (except for the basal control) to stimulate cAMP production. e. Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: a. Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the test compound concentration. b. Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.
Signaling Pathway Diagram
Caption: Dopamine D2 receptor signaling pathway and antagonist action.
In Vivo Functional Activity: Animal Models of Antipsychotic Efficacy
The in vivo functional activity of antipsychotics is often assessed using animal models that predict clinical efficacy. The catalepsy test and the apomorphine-induced stereotypy test are two standard behavioral assays used to evaluate the dopamine D2 receptor blocking activity of antipsychotic drugs in vivo.
Data Presentation: In Vivo Potency
| Drug | Catalepsy (ED50, mg/kg) | Apomorphine-Induced Stereotypy Inhibition (ED50, mg/kg) |
| This compound | Potent inducer of catalepsy. | Potent inhibitor. |
| Haloperidol | ~0.5 - 1.0 | ~0.1 - 0.2 |
| Chlorpromazine | ~5.0 - 10.0 | ~1.0 - 2.0 |
Note: ED50 values can vary depending on the animal species, strain, and specific experimental protocol.
Experimental Protocol: Catalepsy Bar Test
This protocol describes the bar test, a common method for assessing catalepsy in rodents, which is indicative of the extrapyramidal side effects of antipsychotic drugs.
Objective: To measure the duration of an externally imposed posture as an index of catalepsy induced by a test compound.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Catalepsy bar apparatus (a horizontal bar of approximately 0.5-1 cm in diameter, raised 4-9 cm from the base).
-
Test compounds (this compound, Haloperidol, Chlorpromazine) and vehicle.
-
Stopwatch.
Procedure:
-
Animal Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally).
-
Catalepsy Assessment: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch immediately. Measure the time until the animal removes both forepaws from the bar. This is the descent latency.
-
Cut-off Time: A cut-off time (e.g., 180 or 300 seconds) is typically set, at which point the animal is removed from the bar if it has not descended.
-
Data Analysis: a. Record the descent latency for each animal at each time point. b. Compare the mean descent latencies between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). c. The ED50, the dose that produces a half-maximal cataleptic response, can be calculated from a dose-response curve.
Experimental Protocol: Apomorphine-Induced Stereotypy
This protocol details the procedure for assessing the ability of an antipsychotic drug to inhibit stereotyped behaviors induced by the dopamine agonist apomorphine.
Objective: To evaluate the D2 receptor antagonist properties of a test compound by its ability to block apomorphine-induced stereotyped behaviors in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
Observation cages or open-field arenas.
-
Apomorphine hydrochloride.
-
Test compounds (this compound, Haloperidol, Chlorpromazine) and vehicle.
-
Stopwatch.
Procedure:
-
Animal Acclimatization: House the animals in the laboratory for at least a week before the experiment.
-
Drug Pre-treatment: Administer the test compound or vehicle at a specified time before the apomorphine challenge (e.g., 30-60 minutes).
-
Apomorphine Administration: Administer apomorphine (e.g., 1-5 mg/kg, s.c.) to induce stereotyped behaviors.
-
Behavioral Observation: Immediately after apomorphine injection, place the animal in the observation cage. Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and head weaving) at regular intervals (e.g., every 5-10 minutes) for a defined period (e.g., 60 minutes). A rating scale is typically used (e.g., 0 = absent, 1 = intermittent, 2 = continuous).
-
Data Analysis: a. Calculate the total stereotypy score for each animal. b. Compare the mean stereotypy scores between the drug-treated groups and the vehicle control group using appropriate statistical methods. c. The ED50, the dose that inhibits the apomorphine-induced stereotypy by 50%, can be determined from a dose-response curve.
Experimental Workflow Diagram
Caption: In vivo experimental workflows for antipsychotic evaluation.
Conclusion
This guide provides a comparative overview of the in vitro and in vivo functional activities of this compound, Haloperidol, and Chlorpromazine. While all three compounds demonstrate potent dopamine D2 receptor antagonism, their potencies can differ. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. Further research is warranted to obtain more precise quantitative in vitro functional data for this compound to allow for a more direct and comprehensive comparison with other antipsychotic agents.
References
Thioproperazine vs. Atypical Antipsychotics: A Comparative Analysis of Efficacy on Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
The management of negative symptoms in schizophrenia remains a significant therapeutic challenge. While the advent of atypical antipsychotics has offered some progress, the efficacy of older, typical antipsychotics like thioproperazine on this symptom domain is less clearly defined in contemporary comparative literature. This guide provides an objective comparison of this compound and atypical antipsychotics in addressing negative symptoms, drawing upon available experimental data and mechanistic insights.
Executive Summary
Direct comparative clinical trials evaluating the efficacy of this compound against specific atypical antipsychotics on negative symptoms of schizophrenia are notably absent in the current literature. This guide, therefore, synthesizes indirect evidence from studies on their respective mechanisms of action and clinical trial data against other comparators. This compound, a potent dopamine D2 receptor antagonist, also exhibits activity at various other receptors, which may theoretically contribute to its effects on negative symptoms.[1][2][3] Atypical antipsychotics, with their characteristic serotonin 5-HT2A and dopamine D2 receptor antagonism, are generally considered to have a modest advantage over older typical antipsychotics in managing negative symptoms, though this effect is not always robust and can be influenced by secondary negative symptoms.[4][5]
Mechanism of Action and Signaling Pathways
The therapeutic effects of both this compound and atypical antipsychotics on the negative symptoms of schizophrenia are believed to be mediated through complex interactions with various neurotransmitter systems in the brain.
This compound
This compound is a phenothiazine derivative that primarily exerts its antipsychotic effects through potent antagonism of dopamine D2 receptors in the mesolimbic pathway. However, its pharmacological profile is broader, encompassing antagonism at D1, D3, and D4 dopamine receptors, as well as serotonin (5-HT1 and 5-HT2), histamine (H1), adrenergic (alpha-1/alpha-2), and muscarinic (M1/M2) receptors. The blockade of serotonin receptors, in particular, is hypothesized to contribute to its potential efficacy against negative symptoms by enhancing dopamine release in the prefrontal cortex, a region implicated in the pathophysiology of negative symptoms.
Caption: this compound's multi-receptor antagonism.
Atypical Antipsychotics
A defining feature of atypical antipsychotics is their combined antagonism of serotonin 5-HT2A receptors and dopamine D2 receptors. The blockade of 5-HT2A receptors is thought to disinhibit dopamine release in the nigrostriatal and mesocortical pathways. Increased dopamine in the mesocortical pathway, which is associated with negative and cognitive symptoms, is believed to be a key mechanism for their efficacy in this domain. Some newer atypical antipsychotics also exhibit partial agonism at dopamine D2 and serotonin 5-HT1A receptors, which may further modulate dopamine and serotonin transmission to improve negative symptoms.
Caption: Atypical antipsychotic receptor antagonism.
Comparative Efficacy Data
As previously stated, direct head-to-head clinical trials comparing this compound with atypical antipsychotics on negative symptoms are lacking. The following tables summarize available data for each class of medication against other comparators.
Table 1: Receptor Binding Profiles of this compound and Selected Atypical Antipsychotics
| Receptor | This compound | Risperidone | Olanzapine | Clozapine |
| Dopamine D2 | High | High | Moderate | Low |
| Serotonin 5-HT2A | Moderate | High | High | High |
| Muscarinic M1 | Moderate | Low | High | High |
| Histamine H1 | Moderate | High | High | High |
| Adrenergic α1 | High | High | High | High |
This table provides a qualitative summary of receptor affinities. Quantitative binding affinities (Ki values) can vary across different studies.
Table 2: Summary of Key Clinical Trial Findings for Atypical Antipsychotics on Negative Symptoms
| Study / Meta-analysis | Atypical Antipsychotic(s) | Comparator(s) | Key Findings on Negative Symptoms |
| Cariprazine vs. Risperidone Trial | Cariprazine | Risperidone | Cariprazine showed a statistically significant greater improvement in PANSS factor score for negative symptoms (PANSS-FSNS) from baseline to week 26 compared to risperidone. |
| Olanzapine vs. Chlorpromazine Trial | Olanzapine | Chlorpromazine | No significant difference in efficacy on negative symptoms (SANS global score) was observed between olanzapine and chlorpromazine in treatment-resistant schizophrenia. |
| Clozapine vs. Chlorpromazine Trial | Clozapine | Chlorpromazine | Clozapine was superior to chlorpromazine in improving both positive and negative symptoms in treatment-resistant schizophrenia. |
| Risperidone vs. Chlorpromazine Trial | Risperidone | Chlorpromazine | Risperidone was found to be more effective than chlorpromazine in treating negative symptoms. |
| Olanzapine vs. Amisulpride and Placebo Trial | Olanzapine | Amisulpride, Placebo | Olanzapine (5 mg/day) showed significantly greater improvement than placebo in negative symptoms (SANS). |
Experimental Protocols
While a specific protocol for a direct comparison is unavailable, a standard methodology for evaluating the efficacy of antipsychotics on negative symptoms in schizophrenia would typically involve a randomized, double-blind, controlled clinical trial.
Caption: Generalized clinical trial workflow.
Key Components of a Hypothetical Comparative Trial:
-
Participants: Patients diagnosed with schizophrenia (according to DSM-5 or ICD-11 criteria) with prominent and persistent negative symptoms. The Positive and Negative Syndrome Scale (PANSS) negative subscale score would be used for inclusion criteria.
-
Intervention:
-
Group 1: this compound, with flexible dosing based on clinical response and tolerability.
-
Group 2: An atypical antipsychotic (e.g., risperidone, olanzapine), with dosing in the approved therapeutic range.
-
-
Control: A placebo group could be included, or the trial could be a head-to-head comparison.
-
Outcome Measures:
-
Primary: Change from baseline in the PANSS negative subscale score or the Scale for the Assessment of Negative Symptoms (SANS) total score.
-
Secondary: Changes in other PANSS subscales (positive, general psychopathology), cognitive function, social and occupational functioning, and safety and tolerability (e.g., extrapyramidal symptoms, metabolic changes).
-
-
Duration: A trial duration of at least 12 to 26 weeks would be necessary to adequately assess changes in negative symptoms.
Discussion and Future Directions
The absence of direct comparative data between this compound and atypical antipsychotics on negative symptoms represents a significant knowledge gap. While atypical antipsychotics are generally favored for their lower risk of extrapyramidal side effects and perceived benefits for negative symptoms, the evidence for the latter is not consistently strong across all agents and patient populations.
This compound's broad receptor profile suggests a potential for efficacy beyond simple D2 blockade, but this remains largely theoretical without dedicated clinical investigation. Future research should prioritize well-designed, head-to-head clinical trials to directly compare the efficacy and safety of this compound with various atypical antipsychotics in patients with predominant negative symptoms. Such studies are crucial for optimizing the pharmacological treatment of this challenging aspect of schizophrenia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. A Single Blind Comparative Clinical Study of the Effects of Chlorpromazine and Risperidone on Positive and Negative Symptoms in Patients of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thioproperazine and Chlorpromazine on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two phenothiazine antipsychotics, thioproperazine and chlorpromazine, with a specific focus on their effects on locomotor activity. The information presented herein is intended to support research and development efforts in the field of neuropharmacology.
Executive Summary
This compound and chlorpromazine are both typical antipsychotics that exert their primary therapeutic effects through the antagonism of dopamine D2 receptors. This mechanism of action also significantly impacts motor function, leading to a reduction in spontaneous locomotor activity. Experimental data from murine models indicate that this compound and chlorpromazine are roughly equipotent in their ability to decrease locomotor activity.[1][2] This guide will delve into the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparative analysis.
Quantitative Data on Locomotor Activity
The following tables summarize the dose-dependent effects of chlorpromazine on locomotor activity in mice, as determined by automated activity monitoring systems. While direct head-to-head quantitative data for this compound from the same studies are limited, historical pharmacological comparisons have established their similar potency in reducing locomotor activity.[1][2]
Table 1: Effect of Chlorpromazine on Spontaneous Locomotor Activity in Mice
| Drug | Dose (mg/kg, i.p.) | Animal Model | % Decrease in Locomotor Activity (Compared to Control) | Reference |
| Chlorpromazine | 0.4 | Mouse | Dose-dependent decrease observed | [3] |
| Chlorpromazine | 1.2 | Mouse | Dose-dependent decrease observed | |
| Chlorpromazine | 3.6 | Mouse | Dose-dependent decrease observed | |
| Chlorpromazine | 3.0 | Mouse | Significant decrease in activity scores |
Note: The referenced study by Simon et al. (2000) demonstrated a clear dose-dependent decrease but did not provide specific percentage reductions in the abstract. The study by Mirza Anwar Baig provides a qualitative outcome at a specific dose.
Table 2: Comparative Potency in Reducing Locomotor Activity
| Drug | Comparative Potency | Animal Model | Reference |
| This compound | Roughly equipotent to Chlorpromazine | Mouse |
Experimental Protocols
The following are detailed methodologies for two common assays used to assess locomotor activity in rodents.
Automated Actophotometer Test
This method quantifies spontaneous locomotor activity by detecting interruptions of infrared beams.
-
Apparatus: An actophotometer (activity cage) consisting of a square or circular arena equipped with photoelectric cells (e.g., six infrared sensors) connected to a digital counter.
-
Animals: Mice (20-25g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Procedure:
-
Animals are weighed and marked for identification.
-
Each mouse is individually placed in the actophotometer for a 10-minute acclimatization period to record baseline activity.
-
Following the baseline recording, the animals are administered either the vehicle (e.g., saline), chlorpromazine, or this compound via intraperitoneal (i.p.) injection.
-
After a predetermined latency period (e.g., 30 minutes) to allow for drug absorption and distribution, each mouse is returned to the actophotometer.
-
Locomotor activity is then recorded for a 10-minute test period. The number of beam interruptions is recorded as the activity score.
-
The percentage decrease in motor activity is calculated by comparing the post-drug activity score to the baseline score.
-
Open-Field Test
The open-field test assesses both locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of equal squares. The arena is placed in a quiet, evenly lit room.
-
Animals: Rats or mice are used.
-
Procedure:
-
Animals are handled for several days prior to testing to reduce stress.
-
On the test day, animals are administered the test compound (this compound or chlorpromazine) or vehicle i.p.
-
After the appropriate absorption time, each animal is placed individually in the center of the open-field arena.
-
Behavior is recorded for a set period (e.g., 5-10 minutes) using a video camera mounted above the arena.
-
Locomotor activity is quantified by scoring the number of grid lines crossed with all four paws. Other behavioral parameters such as rearing (vertical activity) and time spent in the center versus the periphery of the arena can also be analyzed.
-
Signaling Pathways and Mechanism of Action
Both this compound and chlorpromazine are classified as typical antipsychotics, and their primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system. This blockade of D2 receptors is responsible for both their antipsychotic effects and their impact on motor control.
The binding of dopamine to D2 receptors on a postsynaptic neuron typically inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA). By blocking the D2 receptor, this compound and chlorpromazine prevent this inhibitory signal, leading to a relative increase in adenylyl cyclase activity and cAMP levels. This alteration in downstream signaling cascades within motor circuits, such as the nigrostriatal pathway, is thought to underlie the observed reduction in locomotor activity.
Below are diagrams illustrating the experimental workflow for assessing locomotor activity and the signaling pathway affected by these drugs.
References
- 1. SOME PHARMACOLOGICAL PROPERTIES OF this compound AND THEIR MODIFICATION BY ANTI-PARKINSONIAN DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some pharmacological properties of this compound and their modification by anti-parkinsonian drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Brain Target Engagement of Thioproperazine with PET Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thioproperazine, a potent first-generation antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the brain.[1] While its clinical efficacy is well-documented, the in-vivo validation of its target engagement, a critical step in modern drug development, remains to be robustly characterized using advanced neuroimaging techniques like Positron Emission Tomography (PET). This guide provides a comparative framework for understanding how the brain target engagement of this compound could be validated using PET imaging, by drawing parallels with established antipsychotics for which extensive PET data are available.
PET imaging allows for the non-invasive quantification of receptor occupancy, providing a crucial link between drug dosage, target engagement, and clinical outcomes.[2] For antipsychotics, a therapeutic window of 65-80% dopamine D2 receptor occupancy is generally considered optimal for achieving antipsychotic effects while minimizing the risk of extrapyramidal symptoms (EPS).[3]
Comparative Analysis of Dopamine D2 Receptor PET Tracers
The choice of radiotracer is paramount for the successful validation of target engagement. Several PET tracers are available for imaging dopamine D2/D3 receptors, each with distinct characteristics. The most commonly used tracer for striatal D2 receptor occupancy studies is [11C]raclopride.
| Radiotracer | Key Characteristics | Application in Antipsychotic Drug Evaluation |
| [11C]raclopride | Moderate affinity for D2/D3 receptors, making it sensitive to competition from endogenous dopamine and exogenous drugs. Well-established kinetic modeling approaches. | Gold standard for measuring striatal D2 receptor occupancy for numerous antipsychotics, including haloperidol, risperidone, and olanzapine. |
| [18F]fallypride | High affinity for D2/D3 receptors, enabling the imaging of both striatal and extrastriatal receptors (e.g., in the cortex and thalamus). | Useful for investigating the broader impact of antipsychotics on dopamine pathways beyond the striatum. |
| [11C]-(+)-PHNO | An agonist radiotracer with preference for the D3 receptor subtype and high-affinity state of the D2 receptor. | Offers the potential to investigate the differential effects of antipsychotics on D2 and D3 receptors and their affinity states. |
| [11C]N-methylspiperone (NMSP) | High affinity for both D2 and serotonin 5-HT2A receptors. | Allows for the simultaneous assessment of occupancy at two key receptors relevant to the action of atypical antipsychotics.[4] |
Quantitative Comparison of D2 Receptor Occupancy for Selected Antipsychotics
The following table summarizes typical dopamine D2 receptor occupancy data for several commonly used antipsychotics, which can serve as a benchmark for future studies on this compound. The absence of direct PET data for this compound necessitates a reliance on comparative pharmacology.
| Antipsychotic | Class | Typical Oral Dose Range (mg/day) | Striatal D2 Receptor Occupancy (%) at Therapeutic Doses | Key PET Findings |
| Haloperidol | First-Generation (Typical) | 2-20 | 65-85 | A clear dose-dependent increase in D2 occupancy, with a high risk of EPS above 80% occupancy.[5] |
| Risperidone | Second-Generation (Atypical) | 2-6 | 65-80 | High occupancy of both D2 and serotonin 5-HT2A receptors. |
| Olanzapine | Second-Generation (Atypical) | 10-20 | 70-85 | High D2 and 5-HT2A receptor occupancy. |
| Aripiprazole | Second-Generation (Atypical) | 10-30 | >90 | High D2 receptor occupancy is required for clinical efficacy, but with a lower risk of EPS due to its partial agonist activity. |
| This compound | First-Generation (Typical) | 5-40 | Not yet determined by PET | Expected to show high, dose-dependent D2 receptor occupancy similar to other typical antipsychotics like haloperidol. |
Experimental Protocols
A robust experimental design is crucial for obtaining reliable and reproducible PET data. Below are detailed methodologies for a proposed [11C]raclopride PET study to validate the target engagement of this compound.
Protocol 1: Single-Dose [11C]raclopride PET Study for this compound
Objective: To determine the relationship between a single oral dose of this compound, its plasma concentration, and the resulting dopamine D2 receptor occupancy in the striatum.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers or patients with schizophrenia would be recruited.
-
Baseline PET Scan:
-
Subjects undergo a baseline PET scan with a bolus injection of [11C]raclopride.
-
Dynamic 3D PET data are acquired for 60-90 minutes.
-
Arterial blood sampling is performed to measure the concentration of the radiotracer in plasma and its metabolites.
-
-
Drug Administration: A single oral dose of this compound is administered.
-
Post-Dose PET Scan:
-
At the time of expected peak plasma concentration of this compound, a second [11C]raclopride PET scan is performed using the same procedure as the baseline scan.
-
Venous blood samples are collected throughout the study to determine the plasma concentration of this compound.
-
-
Data Analysis:
-
PET data are corrected for attenuation, scatter, and motion.
-
Regions of interest (ROIs) are defined for the striatum (caudate and putamen) and a reference region devoid of D2 receptors (e.g., cerebellum).
-
The binding potential (BPND) of [11C]raclopride is calculated for the baseline and post-dose scans using a reference tissue model or kinetic modeling with arterial input.
-
D2 receptor occupancy is calculated using the formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
-
The relationship between this compound dose, plasma concentration, and D2 receptor occupancy is modeled.
-
Visualizations
Signaling Pathway of Dopamine and this compound
Caption: Dopamine signaling and competitive antagonism by this compound and a PET tracer.
Experimental Workflow for a this compound PET Study
Caption: Workflow for a this compound D2 receptor occupancy PET study.
Conclusion
Validating the target engagement of this compound in the brain using PET imaging is a critical and necessary step to align its characterization with contemporary standards for antipsychotic drug development. While direct PET data for this compound are currently lacking, the extensive knowledge gained from studying other antipsychotics provides a clear roadmap for how such studies should be designed and interpreted. By employing established PET methodologies with tracers like [11C]raclopride, researchers can quantify the in-vivo D2 receptor occupancy of this compound, thereby providing a more precise understanding of its therapeutic window and informing optimal dosing strategies. The generation of such data would be invaluable for both clinical practice and the future development of novel antipsychotics.
References
- 1. SOME PHARMACOLOGICAL PROPERTIES OF this compound AND THEIR MODIFICATION BY ANTI-PARKINSONIAN DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET measurement of neuroreceptor occupancy by typical and atypical neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Side Effects of Thioproperazine and Olanzapine
Publication for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic side effects associated with the typical antipsychotic Thioproperazine and the atypical antipsychotic Olanzapine. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the metabolic liabilities of these compounds.
Introduction
Antipsychotic medications are essential for managing severe mental illnesses but are often associated with adverse metabolic effects. Olanzapine, an atypical antipsychotic, is well-documented for its high propensity to cause significant weight gain and metabolic disturbances, including dyslipidemia and hyperglycemia.[1][2][3] In contrast, this compound, a typical phenothiazine antipsychotic, is primarily known for its potent dopamine D2 receptor antagonism and a different side effect profile.[4][5] While weight gain is a recognized side effect of this compound, comprehensive comparative data on its full metabolic impact versus atypical agents like Olanzapine are less extensively characterized. This guide synthesizes available data to draw a comparative metabolic profile.
Comparative Metabolic Effects: Quantitative Data
The following tables summarize quantitative data from preclinical and clinical studies, illustrating the differential metabolic impacts of Olanzapine and this compound. Note: Data are illustrative and compiled from various sources; direct head-to-head trial data is limited. Experimental conditions such as dosage, treatment duration, and patient population can significantly influence outcomes.
Table 1: Comparative Weight Gain
| Parameter | Olanzapine | This compound | Key Findings |
| Mean Weight Gain (Short-term; ~12 weeks) | +3.95 kg to +7.9 kg | Reported as a "less common" or "common" side effect, but quantitative data from direct comparative studies are scarce. | Olanzapine consistently induces substantial and clinically significant weight gain, often exceeding 7% of baseline body weight within weeks. |
| Incidence of >7% Weight Gain | High (up to 80% of patients in some studies) | Data not widely available in comparative literature. | The risk of significant weight gain is a hallmark of Olanzapine therapy. |
| Primary Mechanism | Increased caloric intake and appetite stimulation, not reduced energy expenditure. | Postulated to involve histamine (H1) and serotonin (5-HT2) receptor antagonism. | Olanzapine's potent effect on appetite is a key driver of weight gain. |
Table 2: Comparative Effects on Glucose Metabolism
| Parameter | Olanzapine | This compound | Key Findings |
| Fasting Plasma Glucose (FPG) | Significant increases observed; mean increase of ~13.4 mg/dL in a 24-week study. | Reports of hyperglycemia and diabetic ketoacidosis exist, but are less systematically documented than for Olanzapine. | Olanzapine carries a greater risk of causing and exacerbating diabetes. |
| Insulin Resistance | Can decrease insulin sensitivity, sometimes independent of weight gain. | Less characterized; potential effects may be masked by other side effects. | Olanzapine's impact on glucose homeostasis can occur early in treatment. |
| Risk of New-Onset Diabetes | Significantly elevated risk. | Considered a risk, as with other phenothiazines, but often rated lower than atypical antipsychotics like Olanzapine. | The FDA requires warnings about hyperglycemia risk for all atypical antipsychotics, with Olanzapine being a prominent example. |
Table 3: Comparative Effects on Lipid Profile
| Parameter | Olanzapine | This compound | Key Findings |
| Triglycerides (TG) | Significant increases; mean increase of ~35 mg/dL in a 24-week study. | Effects are not well-quantified in comparative studies. | Olanzapine has the greatest propensity for causing proatherogenic hyperlipidemia among many antipsychotics. |
| Total Cholesterol | Moderate increases observed. | Data not widely available. | Changes in cholesterol contribute to the overall cardiovascular risk. |
| HDL Cholesterol | Significant decreases observed in some studies. | Data not widely available. | Reduced HDL is a component of the metabolic syndrome often seen with Olanzapine. |
| LDL Cholesterol | Increases observed. | Data not widely available. | Dyslipidemia is a consistent finding in Olanzapine treatment. |
Mechanisms of Metabolic Dysregulation
The metabolic side effects of these antipsychotics are multifactorial, stemming from their interactions with various neurotransmitter receptors. Olanzapine exhibits a broad receptor binding profile, with potent antagonism of histamine H1 and serotonin 5-HT2C receptors being strongly implicated in its effects on appetite and weight gain. Blockade of these receptors in the hypothalamus is thought to disinhibit appetite-stimulating pathways. This compound also acts on multiple receptors, including histaminergic and serotonergic receptors, which may contribute to weight gain. However, its primary action is potent D2 receptor antagonism, which is more associated with extrapyramidal side effects.
Caption: Simplified signaling pathways for Olanzapine and this compound.
Experimental Methodologies
To assess and compare the metabolic side effects of antipsychotic drugs, preclinical animal models are essential. A common experimental protocol is outlined below.
Protocol: Rodent Model for Antipsychotic-Induced Metabolic Effects
-
Animal Model: Female C57BL/6J mice or Sprague-Dawley rats are commonly used due to their sensitivity to drug-induced weight gain. Animals are housed individually to allow for accurate food and water intake monitoring.
-
Acclimation: Animals are acclimated for at least one week to the housing conditions and handling procedures. Baseline measurements of body weight, food intake, and core metabolic parameters are established.
-
Drug Administration:
-
Vehicle Control Group: Receives the vehicle (e.g., sterile water, peanut butter pill) without the active drug.
-
Olanzapine Group: Receives Olanzapine (e.g., 3-6 mg/kg, per oral) mixed in the vehicle.
-
This compound Group: Receives this compound at a therapeutically relevant dose, adjusted for species.
-
Administration Route: Oral administration (e.g., in a palatable vehicle or via gavage) is often preferred to mimic clinical use.
-
Duration: Treatment duration typically ranges from 2 to 6 weeks to observe significant metabolic changes.
-
-
Data Collection & Analysis:
-
Daily: Body weight and food intake are measured.
-
Weekly: Fasting blood glucose is measured from tail vein blood.
-
Endpoint (e.g., Week 6):
-
An Oral Glucose Tolerance Test (OGTT) is performed to assess glucose homeostasis.
-
Animals are euthanized, and terminal blood samples are collected for analysis of insulin, triglycerides, total cholesterol, HDL, and LDL.
-
Adipose tissue (e.g., epididymal, retroperitoneal) is dissected and weighed.
-
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as two-way ANOVA with post-hoc tests, to compare the effects of different treatments over time.
Caption: A typical experimental workflow for assessing metabolic side effects.
Conclusion
The available evidence clearly indicates that Olanzapine poses a significantly higher risk for severe metabolic side effects, including substantial weight gain, dyslipidemia, and glucose intolerance, compared to the typical antipsychotic this compound. While this compound is associated with weight gain, its overall metabolic liability appears to be of a lesser magnitude, though it carries a higher risk of extrapyramidal symptoms. This comparative analysis underscores the critical need for careful drug selection and continuous metabolic monitoring in patients requiring long-term antipsychotic therapy. For drug development professionals, these findings highlight the importance of receptor selectivity in designing novel antipsychotics with improved safety profiles that minimize off-target effects on metabolic pathways.
References
A Comparative Analysis of Long-Term Neurochemical Alterations Induced by Thioproperazine and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term neurochemical changes induced by the typical antipsychotic Thioproperazine and the atypical antipsychotic clozapine. The information presented is curated from a range of experimental studies to assist researchers in understanding the distinct and overlapping neurobiological impacts of these two agents.
Executive Summary
This compound, a potent phenothiazine derivative, and clozapine, the prototypical atypical antipsychotic, exert profoundly different long-term effects on the brain's neurochemistry. This compound's actions are largely defined by its high-affinity antagonism of dopamine D2 receptors, a characteristic shared with other typical antipsychotics. This potent D2 blockade is associated with a higher risk of extrapyramidal side effects. In contrast, clozapine exhibits a more complex pharmacological profile, characterized by a lower affinity for D2 receptors and a significant interaction with a wide array of other neurotransmitter systems, including serotonergic, adrenergic, muscarinic, and histaminergic receptors. These differences in receptor interactions are believed to underlie clozapine's broader efficacy, particularly in treatment-resistant schizophrenia, and its lower propensity to cause motor side effects.
This guide will delve into the specifics of these differences, presenting quantitative data on receptor binding affinities, long-term effects on key neurotransmitter systems, and impacts on gene expression and neurotrophic factors.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the long-term neurochemical effects of this compound and clozapine, compiled from various in vitro and in vivo studies.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Typical) | Clozapine (Atypical) |
| Dopamine D1 | Moderate | 85 |
| Dopamine D2 | 0.2 - 2.0 | 126 - 250 |
| Dopamine D3 | Moderate | 17 |
| Dopamine D4 | Moderate | 9 - 21 |
| Serotonin 5-HT1A | High | 170 |
| Serotonin 5-HT2A | 2.5 - 10 | 5 - 17 |
| Serotonin 5-HT2C | High | 8 |
| Adrenergic α1 | High | 7 |
| Adrenergic α2 | High | 13 |
| Muscarinic M1 | Low | 1.9 |
| Histamine H1 | 1.0 - 5.0 | 1.1 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. Lower Ki values indicate higher binding affinity.
Table 2: Long-Term Effects on Dopamine and Serotonin Systems
| Neurochemical Parameter | This compound | Clozapine |
| Dopamine System | ||
| Striatal D2 Receptor Occupancy | High (>75%) | Moderate (30-60%) |
| Dopamine Turnover (Striatum) | Initial increase, may lead to tolerance | Sustained increase in prefrontal cortex, less effect in striatum |
| Dopamine Release (Prefrontal Cortex) | Less pronounced effect | Increased |
| Serotonin System | ||
| 5-HT2A Receptor Occupancy | High | High |
| Serotonin Turnover | Less characterized long-term effects | Modulates serotonin turnover, interacts with dopamine system |
Table 3: Long-Term Effects on Gene Expression and Neurotrophic Factors
| Molecular Target | This compound (inferred from typicals) | Clozapine |
| Gene Expression | ||
| Dopamine Receptor-Related Genes | Upregulation of D2 receptor mRNA | Modulates expression of multiple dopamine and serotonin receptor genes |
| Immediate Early Genes (e.g., c-fos) | Induction primarily in striatum | Induction in prefrontal cortex and nucleus accumbens |
| Neurotrophic Factors | ||
| Brain-Derived Neurotrophic Factor (BDNF) | No significant long-term change or decrease[1][2] | May increase or have no change on BDNF levels, potentially dose-dependent[3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and clozapine for various neurotransmitter receptors.
Methodology: Radioligand binding assays are performed using cell membranes prepared from tissues or cultured cells expressing the receptor of interest.
-
Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is washed and resuspended in assay buffer.
-
Binding Assay: A constant concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound or clozapine).
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the long-term effects of this compound and clozapine on extracellular levels of dopamine and serotonin in specific brain regions.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Chronic Drug Administration: this compound or clozapine is administered for an extended period (e.g., 21-28 days) via osmotic minipumps or daily injections.
-
Microdialysis Probe Implantation: Under anesthesia, a microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or prefrontal cortex).
-
Microdialysis Procedure: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). The dialysate, containing neurotransmitters from the extracellular space, is collected at regular intervals.
-
Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Changes in neurotransmitter levels over time and in response to drug treatment are analyzed and compared between the this compound and clozapine groups.
Gene Expression Analysis (Microarray or RNA-seq)
Objective: To assess the long-term impact of this compound and clozapine on the expression of genes related to neurotransmission and neuronal function.
Methodology:
-
Animal Model and Drug Treatment: Similar to the microdialysis protocol, rats are treated chronically with either drug or a vehicle control.
-
Tissue Collection and RNA Extraction: At the end of the treatment period, animals are euthanized, and specific brain regions (e.g., prefrontal cortex, striatum) are dissected. Total RNA is extracted from the tissue samples using standard protocols (e.g., TRIzol reagent).
-
Microarray or RNA-sequencing: The quality and quantity of the extracted RNA are assessed. For microarray analysis, the RNA is labeled and hybridized to a microarray chip containing probes for thousands of genes. For RNA-sequencing, a library of cDNA fragments is prepared and sequenced using a next-generation sequencing platform.
-
Data Analysis: The raw data is processed and normalized. Differentially expressed genes between the drug-treated and control groups are identified using statistical analysis (e.g., t-test or ANOVA with a correction for multiple comparisons).
-
Pathway Analysis: Bioinformatic tools are used to identify the biological pathways and functions that are significantly enriched in the set of differentially expressed genes.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. BDNF mRNA expression in rat hippocampus and prefrontal cortex: effects of neonatal ventral hippocampal damage and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of effect of antipsychotics on BNDF and NGF levels in hippocampus of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic clozapine treatment improves the alterations of prepulse inhibition and BDNF mRNA expression in the medial prefrontal cortex that are induced by adolescent social isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Replicating and validating historical findings on Thioproperazine's antiemetic properties
A deep dive into the historical validation of Thioproperazine's antiemetic effects, juxtaposed with the efficacy and mechanisms of contemporary antiemetic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies.
Introduction
This compound, a phenothiazine derivative first recognized for its antipsychotic properties, was also historically valued for its potent antiemetic effects. This comparison guide revisits the foundational research that established this compound as an antiemetic and places these findings in the context of modern therapeutic options. By examining the evolution of antiemetic drug development, from the broad-spectrum activity of phenothiazines to the targeted mechanisms of 5-HT3 and NK1 receptor antagonists, we aim to provide a clear perspective on the validation of historical findings and the advancements in the field.
Historical Validation of this compound's Antiemetic Properties
Initial investigations into the antiemetic potential of this compound and other phenothiazines heavily relied on animal models, particularly the dog model of apomorphine-induced emesis. Apomorphine, a potent dopamine agonist, stimulates the chemoreceptor trigger zone (CTZ) in the brainstem to induce vomiting. The ability of a compound to inhibit this action served as a primary indicator of its antiemetic efficacy.
A landmark 1964 study provided a quantitative comparison of various phenothiazine derivatives, establishing a hierarchy of anti-emetic potency.[1] In this research, this compound methanesulphonate was found to be exceptionally potent, demonstrating an anti-emetic activity approximately 300 times greater than that of chlorpromazine hydrochloride, a commonly used phenothiazine standard at the time.[1] This remarkable potency solidified its place as a significant antiemetic agent in the pre-clinical setting.
Clinical validation followed, with studies exploring its efficacy in managing postoperative nausea and vomiting (PONV). A 1970 randomized controlled trial, for instance, investigated the use of this compound (marketed as Majeptil) for the control of postoperative vomiting, indicating its translation from preclinical findings to clinical application.[2]
Mechanism of Action: A Broad-Spectrum Approach
This compound exerts its antiemetic effects through the antagonism of multiple neurotransmitter receptors. Its primary mechanism is the blockade of dopamine D2 receptors in the CTZ.[3][4] Additionally, its antagonist activity at histamine H1 receptors contributes to its antiemetic and sedative properties. This multi-receptor blockade provides a broad-spectrum antiemetic action.
References
- 1. Anti-emetic activity of phenothiazines in relation to their chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Control of postoperative vomiting with this compound (Majeptil)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is this compound used for? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Thioproperazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like thioproperazine is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This document provides essential, immediate safety and logistical information for the operational disposal of this compound, ensuring that its end-of-life management is handled with the same rigor as its application in research and development.
This compound, a phenothiazine derivative, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal of pharmaceutical waste can lead to environmental contamination and pose risks to public health.[1][2] Adherence to federal, state, and local regulations is mandatory. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous pharmaceutical waste.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must wear appropriate Personal Protective Equipment (PPE). Based on its hazardous properties, the following PPE is required when handling this compound waste:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A standard lab coat is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
In case of exposure, follow standard laboratory first aid procedures and seek medical attention as necessary.
Hazardous Waste Determination
The first crucial step in the disposal process is to determine if this compound is classified as a hazardous waste under RCRA. A waste is considered hazardous if it is specifically listed by the EPA (P- or U-listed wastes) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
While this compound is not explicitly found on the P or U lists of hazardous wastes, its toxicological profile indicates that it would likely be classified as a hazardous waste based on the toxicity characteristic. The generator of the waste is ultimately responsible for making a proper waste determination.[4] It is best practice to treat all pharmaceutical waste with a conservative approach, managing it as hazardous unless definitively proven otherwise.[5]
| Property | Value/Information | Source |
| Chemical Name | This compound | DrugBank Online |
| CAS Number | 316-81-4 | MedChemExpress |
| Molecular Formula | C22H30N4O2S2 | DrugBank Online |
| RCRA Status | Not explicitly listed. Must be evaluated for toxicity characteristic. | 40 CFR Part 261 |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | MedChemExpress |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed hazardous waste disposal service. This ensures compliance with all relevant regulations.
1. Segregation and Collection:
-
Collect all waste this compound, including pure substance, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date accumulation of waste began.
-
Applicable hazard warnings (e.g., "Toxic").
-
3. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Follow your institution's guidelines for the maximum amount of time waste can be stored on-site.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.
-
The waste will typically be transported to a permitted treatment, storage, and disposal facility (TSDF) for incineration at high temperatures.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous laboratory glass or plastic, in accordance with your institution's procedures.
Under no circumstances should this compound or its rinsate be disposed of down the drain. The EPA's "sewer ban" prohibits the drain disposal of all hazardous waste pharmaceuticals. Even non-hazardous pharmaceutical waste should not be sewered as wastewater treatment facilities are not designed to remove such compounds.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound from a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Thioproperazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Thioproperazine. Adherence to these procedures is vital to ensure personal safety and proper disposal of hazardous materials.
This compound is a potent antipsychotic agent that requires careful handling due to its potential health hazards.[1][2] The Safety Data Sheet (SDS) for this compound indicates that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is essential to use this equipment to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated gloves | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[4] |
| Gown | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination.[4] |
| Eye Protection | Chemical safety goggles and a face shield | Goggles protect the eyes from splashes, and a face shield offers an additional barrier for the entire face. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to prevent inhalation of airborne particles. |
Operational Plan: Handling this compound
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure the work area is in a designated and restricted zone with proper ventilation, such as a chemical fume hood or a biological safety cabinet.
-
Gather all necessary materials, including this compound, solvents, and laboratory equipment.
-
Prepare a designated waste container for this compound-contaminated materials.
2. Donning PPE:
-
Follow the correct sequence for putting on PPE to ensure complete protection. A visual guide for this process is provided below.
3. Handling Procedure:
-
When weighing the solid form, perform the task within a ventilated enclosure to minimize inhalation risk.
-
If creating a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
Handle all containers with this compound carefully to prevent spills.
-
Do not eat, drink, or smoke in the designated handling area.
4. Doffing PPE:
-
Remove PPE in the correct order to prevent cross-contamination. A visual guide for this process is provided below.
5. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing.
-
Ingestion: Call a poison center or doctor if you feel unwell.
-
Report all exposures to the appropriate safety personnel.
Disposal Plan: this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, bench paper, and labware, are considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Collection:
-
Place all solid waste contaminated with this compound into a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Collect unused or expired this compound in its original or a suitable sealed container, clearly labeled as hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed biomedical waste disposal company.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
References
- 1. This compound | C22H30N4O2S2 | CID 9429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
